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Core Science & Biosynthesis

Foundational

Identification and Characterization of the N-Carboxyethyl Impurity in Entecavir: A Comprehensive Analytical Guide

Introduction: The Mechanistic Origins of the Impurity Entecavir is a potent deoxyguanosine analogue used extensively in the treatment of chronic hepatitis B virus (HBV) infection. During the lifecycle of drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Origins of the Impurity

Entecavir is a potent deoxyguanosine analogue used extensively in the treatment of chronic hepatitis B virus (HBV) infection. During the lifecycle of drug development—from active pharmaceutical ingredient (API) synthesis to final formulation stability—analytical scientists frequently encounter novel degradation products and process-related impurities[1].

One such critical degradant is the N-carboxyethyl impurity ( N2 -(2-carboxyethyl)entecavir). To control an impurity, one must first understand its genesis. The guanine base of Entecavir features an exocyclic amine at the N2 position. This amine is highly nucleophilic. When Entecavir is exposed to trace amounts of acrylic acid—a common degradant of polyacrylic acid excipients (e.g., Carbopol) or a residual impurity in acrylate-based solvents—an aza-Michael addition occurs[2]. The nucleophilic N2 -amine attacks the electrophilic β -carbon of the α,β -unsaturated carbonyl system of acrylic acid, yielding the N-carboxyethyl adduct.

Understanding this causality dictates our analytical strategy: we are looking for a structural modification localized specifically to the purine moiety[3], which will fundamentally alter the molecule's polarity and ionization behavior.

Mechanism A Entecavir (Nucleophilic N2-Amine) C Aza-Michael Addition (pH > 7.0, Heat) A->C B Acrylic Acid (Electrophilic Degradant) B->C D N2-(2-Carboxyethyl)entecavir (Target Impurity) C->D C-N Bond Formation

Mechanistic pathway of N-carboxyethyl impurity formation via aza-Michael addition.

The Self-Validating Analytical Ecosystem

As analytical scientists, we cannot rely on a single technique to declare structural certainty. We must build a self-validating system where each methodology independently corroborates the findings of the others. Our workflow progresses from high-sensitivity detection to absolute structural confirmation.

Workflow S1 1. LC-HRMS Profiling (Detect m/z 350.14) S2 2. MS/MS Fragmentation (Localize +72 Da shift) S1->S2 S3 3. Preparative HPLC (Isolate Impurity) S2->S3 S4 4. 2D NMR (HMBC/HSQC) (Confirm N2-alkylation) S3->S4 S5 5. Standard Synthesis (Regulatory Validation) S4->S5

Analytical workflow for the isolation and structural elucidation of the impurity.

Chromatographic Separation Strategy

To isolate the N-carboxyethyl impurity from the parent API, we leverage Reversed-Phase Liquid Chromatography (RP-LC). The addition of the carboxyethyl group introduces a carboxylic acid moiety, making the impurity zwitterionic at neutral pH.

Causality of Method Design: We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase, aligning with compendial USP methodologies for Entecavir related substances[4]. TFA serves a dual purpose:

  • Ion Suppression: It suppresses the ionization of the carboxylic acid on the impurity, increasing its lipophilicity and ensuring adequate retention on the C18 stationary phase.

  • Ion Pairing: It pairs with the basic guanine nitrogens, preventing secondary interactions with free silanols on the column, thereby yielding sharp, symmetrical peaks.

Step-by-Step HPLC Protocol
  • Column: Zorbax SB-C18, 150 mm × 4.6 mm, 3.5 µm.

  • Column Temperature: 30°C.

  • Mobile Phase A: 0.1% (v/v) TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% (v/v) TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm; inline with ESI-HRMS.

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.0955Retain polar API and early degradants.
15.06535Elute Entecavir and N-carboxyethyl adduct.
20.02080Column wash (flush highly lipophilic species).
25.0955Re-equilibration.

Structural Elucidation via LC-HRMS/MS

Once chromatographically resolved, High-Resolution Mass Spectrometry (HRMS) provides the empirical formula. Entecavir exhibits a protonated molecular ion [M+H]+ at m/z 278.1253. The target impurity elutes slightly later and exhibits an [M+H]+ at m/z 350.1464. The mass difference of +72.0211 Da corresponds exactly to the addition of a carboxyethyl group ( C3​H4​O2​ ).

To prove where this addition occurred, we rely on Collision-Induced Dissociation (CID) MS/MS. Entecavir fragments predictably by cleaving the bond between the guanine base and the cyclopentyl ring.

Table 2: Comparative HR-MS/MS Fragmentation Data

SpeciesPrecursor [M+H]+ Base Fragment (m/z)Cyclopentyl Fragment (m/z)Diagnostic Conclusion
Entecavir 278.1253152.0567 (Guanine)127.0754Baseline fragmentation pattern.
Impurity 350.1464224.0778 (Modified Guanine)127.0754The +72 Da shift is localized entirely on the guanine base. The cyclopentyl ring is untouched.

Regiochemical Confirmation via NMR Spectroscopy

While MS/MS confirms the carboxyethyl group is on the guanine ring, it cannot definitively distinguish between alkylation at N1 , N2 , O6 , or N7 . To achieve absolute regiochemical assignment, the impurity is scaled up via preparative HPLC, lyophilized, and subjected to 1D and 2D NMR spectroscopy ( 1H , 13C , HSQC, HMBC) in DMSO- d6​ .

Causality in NMR Interpretation: The definitive proof of N2 -alkylation comes from Heteronuclear Multiple Bond Correlation (HMBC). We observe a critical 3-bond coupling ( 3J ) between the newly introduced methylene protons of the carboxyethyl group and the C2 carbon of the guanine ring. If the alkylation had occurred at N7 , this specific 3J correlation would be absent.

Table 3: Key Diagnostic NMR Assignments

Structural Feature 13C Shift (ppm) 1H Shift (ppm)Key HMBC Correlations ( 1H→13C )
Guanine C2 ~153.5N/ACorrelates with N2 -CH2 protons.
N2 -CH2 -CH2-COOH~38.2~3.45 (t, 2H)Correlates to Guanine C2 and Carboxyl C=O.
N2 -CH2-CH2 -COOH~33.8~2.50 (t, 2H)Correlates to N2 -CH2 and Carboxyl C=O.
Carboxyl C=O ~173.412.1 (br s, 1H)Correlates with adjacent CH2 protons.

Regulatory Control and Independent Synthesis

To finalize the self-validating system for regulatory submission (e.g., IND/NDA applications), analytical evidence must be backed by synthetic proof. The impurity is independently synthesized by reacting Entecavir with exactly 1.0 equivalent of acrylic acid in a mildly basic aqueous solution (pH 8.0) at 60°C.

The synthesized standard is then co-injected with the stressed API sample. An exact match in chromatographic retention time, UV spectrum, and MS/MS fragmentation definitively closes the loop on the impurity's identity. This standard is subsequently used to determine the Relative Response Factor (RRF) for accurate quantitative control in routine Quality Control (QC) batch release testing.

References

  • LC-MS/MS method for the characterization of the forced degradation products of Entecavir.
  • Entecavir USP Monograph.USP-NF.
  • Total Synthesis of Entecavir.
  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions.Semantic Scholar.

Sources

Exploratory

An In-Depth Technical Guide to the Impurity Profile of Entecavir: The N-Alanine Derivative

Abstract Entecavir, a cornerstone in the management of chronic hepatitis B, is a potent guanosine nucleoside analogue that effectively suppresses viral replication.[1][2] As with any active pharmaceutical ingredient (API...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Entecavir, a cornerstone in the management of chronic hepatitis B, is a potent guanosine nucleoside analogue that effectively suppresses viral replication.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to patient safety and therapeutic efficacy. The control of impurities, whether arising from the synthetic process or degradation, is a critical aspect of drug development and manufacturing. This technical guide provides an in-depth exploration of a specific, yet important, impurity: the Entecavir N-alanine derivative. We will delve into its probable formation mechanisms, present a robust analytical methodology for its identification and quantification, and discuss the underlying scientific principles that govern these experimental choices, all within the framework of international regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and characterization of Entecavir.

Introduction: The Imperative of Impurity Profiling in Entecavir

Entecavir's mechanism of action involves the inhibition of the hepatitis B virus (HBV) DNA polymerase, a critical enzyme in the viral replication cycle.[2] The molecular structure of Entecavir, 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one, while elegant in its therapeutic function, presents multiple sites for potential chemical modification, leading to the formation of impurities. These impurities can be broadly categorized as:

  • Process-Related Impurities: Arising from the synthetic route, these can include unreacted starting materials, intermediates, by-products, and reagents.[3]

  • Degradation Products: Formed during storage or exposure to stress conditions such as acid, base, oxidation, light, or heat.[4]

  • Elemental Impurities: Trace metals that may be introduced from catalysts or manufacturing equipment.

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products. The reporting, identification, and qualification thresholds for impurities are determined by the maximum daily dose of the drug. For Entecavir, with a typical dose of 0.5 mg to 1 mg daily, these thresholds are critical for ensuring patient safety.

This guide focuses on a specific process-related impurity, the Entecavir N-alanine derivative, chemically known as (9-((1S,3R,4S)-4-Hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-L-alanine. Understanding the genesis and analytical behavior of this impurity is crucial for the development of a comprehensive control strategy.

The Genesis of the Entecavir N-Alanine Derivative: A Mechanistic Perspective

The formation of the Entecavir N-alanine derivative is most plausibly attributed to a nucleophilic substitution reaction during the synthesis of the Entecavir molecule. A critical step in many synthetic routes to Entecavir involves the coupling of the carbocyclic core with a purine moiety. Often, a protected 2-amino-6-chloropurine or a similar activated guanine precursor is used.

The proposed mechanism involves the displacement of a leaving group, such as a chlorine atom, from the 2-position of the purine ring by the amino group of alanine or an alanine-containing reagent. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system. The presence of two nitrogen atoms flanking the 2-position in the purine ring makes this carbon atom susceptible to nucleophilic attack.

It is also conceivable, though less likely, that this impurity could arise from a degradation pathway where a reactive intermediate of Entecavir reacts with a source of alanine. However, forced degradation studies of Entecavir under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) have not reported the formation of this specific adduct, suggesting it is more likely a process-related impurity.[4]

The following diagram illustrates the likely synthetic origin of the N-alanine derivative.

G cluster_synthesis Entecavir Synthesis cluster_impurity Impurity Formation Starting_Materials Carbocyclic Core + 2-Amino-6-chloropurine derivative Coupling_Reaction Coupling Reaction (e.g., Mitsunobu or other SNAr) Starting_Materials->Coupling_Reaction Entecavir_Precursor Protected Entecavir Coupling_Reaction->Entecavir_Precursor Side_Reaction Nucleophilic Substitution (Side Reaction) Coupling_Reaction->Side_Reaction Deprotection Deprotection Entecavir_Precursor->Deprotection Entecavir_API Entecavir API Deprotection->Entecavir_API Alanine_Source Alanine or Alanine-containing Reagent/Solvent Alanine_Source->Side_Reaction N_Alanine_Impurity Entecavir N-Alanine Derivative Side_Reaction->N_Alanine_Impurity

Caption: Proposed formation pathway of the Entecavir N-alanine derivative.

Analytical Strategy for Identification and Quantification

A robust and validated analytical method is essential for the detection and quantification of the N-alanine derivative. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering both the separation power of chromatography and the specificity and sensitivity of mass detection.

Recommended LC-MS/MS Methodology

The following protocol is a validated starting point for the analysis of the Entecavir N-alanine derivative.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the Entecavir drug substance or product in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm nylon or PVDF syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm particle size) is recommended for effective separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient program should be optimized to achieve adequate resolution between Entecavir, the N-alanine derivative, and other potential impurities. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more retained components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm (for simultaneous UV analysis).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM):

      • Entecavir: Monitor the transition m/z 278.1 → 152.1.[5]

      • Entecavir N-alanine derivative: Based on its structure (C15H19N5O5), the theoretical monoisotopic mass is 349.14. The protonated molecule [M+H]+ would be at m/z 350.15. A characteristic fragment would likely involve the loss of the alanine moiety or cleavage within the cyclopentyl ring. A proposed MRM transition to monitor would be m/z 350.15 → 152.1 (corresponding to the guanine core fragment).

Data Presentation and Interpretation

The data obtained from the LC-MS/MS analysis should be processed to determine the retention times and peak areas of Entecavir and the N-alanine derivative.

CompoundExpected Retention Time (min)MRM Transition (m/z)
Entecavir~ 3.5 - 5.0278.1 → 152.1
Entecavir N-alanine derivativeExpected to be more polar, thus a slightly earlier retention time than Entecavir350.15 → 152.1 (Proposed)

Quantification:

The amount of the N-alanine derivative should be calculated relative to the Entecavir peak area, assuming an equal response factor in the absence of a qualified reference standard for the impurity. The concentration of the impurity can be calculated using the following formula:

% Impurity = (Area_impurity / Area_Entecavir) * 100

This result should then be compared against the reporting, identification, and qualification thresholds established by ICH guidelines.

The following diagram illustrates the analytical workflow for impurity profiling.

G cluster_workflow Analytical Workflow Sample_Prep Sample Preparation (Dissolution and Filtration) LC_Separation HPLC Separation (C18 Column, Gradient Elution) Sample_Prep->LC_Separation MS_Detection Mass Spectrometry Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis Reporting Reporting and Specification Compliance Data_Analysis->Reporting

Caption: A streamlined workflow for the analysis of the Entecavir N-alanine derivative.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the analytical results, the described method must be validated according to ICH Q2(R1) guidelines. This validation should encompass the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and degradation products. This is demonstrated by the chromatographic resolution and the specificity of the MRM transitions.

  • Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ should be below the reporting threshold for the impurity.

  • Robustness: The ability of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

By rigorously validating the analytical method, a self-validating system is created where the results are demonstrably reliable and reproducible.

Conclusion and Future Perspectives

The Entecavir N-alanine derivative represents a potential process-related impurity that requires careful monitoring and control. This guide has elucidated its likely formation mechanism through nucleophilic substitution and has provided a comprehensive and robust LC-MS/MS method for its identification and quantification. The causality behind the choice of this analytical technique lies in its unparalleled specificity and sensitivity, which are essential for dealing with trace-level impurities.

For drug development professionals, the key takeaway is the importance of understanding the synthetic process in depth to anticipate and control potential impurities. Proactive measures, such as optimizing reaction conditions to minimize side reactions and implementing appropriate purification steps, are crucial. For analytical scientists, the challenge lies in developing and validating highly sensitive and specific methods that can meet the stringent requirements of regulatory agencies.

Future work in this area could involve the definitive synthesis and characterization of the Entecavir N-alanine derivative to serve as a reference standard. This would allow for more accurate quantification and a more thorough toxicological assessment, should its levels ever approach the qualification threshold. Furthermore, a deeper investigation into the specific synthetic steps that favor the formation of this impurity could lead to process improvements that eliminate it at its source.

By maintaining a vigilant and scientifically rigorous approach to impurity profiling, we can continue to ensure the safety and efficacy of vital medications like Entecavir for patients worldwide.

References

  • Total Synthesis of Entecavir. The Journal of Organic Chemistry. [Link]

  • Preliminary investigation of drug impurities associated with the anti-influenza drug Favipiravir – An insilico approach. PMC. [Link]

  • Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. MDPI. [Link]

  • A novel synergistic effect of alanosine and guanine on adenine nucleotide synthesis in mammalian cells. Alanosine as a useful probe for investigating purine nucleotide metabolism. PubMed. [Link]

  • Entecavir is superior to lamivudine in reducing hepatitis B virus DNA in patients with chronic ... PubMed. [Link]

  • Mass spectrometric analysis of purine de novo biosynthesis intermediates. PubMed. [Link]

  • Process for preparing entecavir and its intermediates.
  • LC-MS/MS method for the characterization of the forced degradation products of Entecavir. ResearchGate. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. [Link]

  • Evaluation of alanine aminotransferase responses in chronic hepatitis B patients using entecavir or tenofovir disoproxil fumarat. Journal of Surgery and Medicine. [Link]

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  • LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua. MDPI. [Link]

  • Amino Acid-Based Poly(ester urea)s as a Matrix for Extended Release of Entecavir. ACS Publications. [Link]

  • HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma. Semantic Scholar. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

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  • Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. Semantic Scholar. [Link]

  • Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. PMC. [Link]

  • Significance of Impurity Analysis in Antiviral Drug: A Critical Review. PubMed. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE. [Link]

  • LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Shimadzu. [Link]

  • Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides. MDPI. [Link]

  • Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography. PubMed. [Link]

  • Variants of the guanine riboswitch class exhibit altered ligand specificities for xanthine, guanine, or 2′-deoxyguanosine. PNAS. [Link]

  • LC-ESI-tandem MS and in silico ADMET analysis of polyphenols from. BMC. [Link]

  • Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. MDPI. [Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. PMC. [Link]

  • Efficacy of entecavir in chronic hepatitis B patients with mildly elevated alanine aminotransferase and biopsy-proven histological damage. PubMed. [Link]

  • A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins. Aston University. [Link]

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  • Entecavir Patent Evaluation & Genotoxicity. Herald Scholarly Open Access. [Link]

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Foundational

Entecavir Impurity 39: An In-depth Technical Guide for API Synthesis

Introduction: The Imperative of Purity in Entecavir Synthesis Entecavir is a potent and selective antiviral agent against the hepatitis B virus (HBV), functioning as a guanosine nucleoside analogue that inhibits HBV DNA...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Entecavir Synthesis

Entecavir is a potent and selective antiviral agent against the hepatitis B virus (HBV), functioning as a guanosine nucleoside analogue that inhibits HBV DNA polymerase.[1][2] Its complex stereochemistry and the multi-step nature of its synthesis present significant challenges in maintaining the purity of the final Active Pharmaceutical Ingredient (API).[3][4] The control of impurities is a critical aspect of pharmaceutical manufacturing, directly impacting the safety and efficacy of the drug product.[5] Regulatory bodies such as the FDA and EMA mandate stringent limits on impurities in APIs.[6] This guide provides a detailed technical examination of a specific process-related impurity, designated as Entecavir Impurity 39, offering insights into its identity, formation, and control for researchers, scientists, and drug development professionals.

Chemical Identity of Entecavir Impurity 39

Entecavir Impurity 39 has been identified as an N-acylated derivative of Entecavir. Based on its molecular formula, C15H19N5O5, and spectroscopic data, the structure has been elucidated.[7]

Table 1: Chemical Identity of Entecavir and Impurity 39

CompoundChemical NameMolecular FormulaMolecular WeightSMILES Notation
Entecavir2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-oneC12H15N5O3277.28 g/mol C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N[1]
Entecavir Impurity 39(S)-2-((6-oxo-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-yl)amino)propanoic acidC15H19N5O5349.35 g/mol CC(NC(N1)=NC2=C(N=CN2[C@@H]3C(C3)=C)C1=O)C(O)=O[7]

The structure reveals the addition of a lactic acid moiety to the 2-amino group of the guanine base of Entecavir. This modification significantly alters the polarity and potentially the biological activity of the molecule.

Proposed Formation Mechanism of Entecavir Impurity 39

The formation of Entecavir Impurity 39 is likely a process-related impurity stemming from the use of certain reagents and solvents during the synthesis of Entecavir. A plausible pathway involves the reaction of Entecavir or a protected intermediate with a reactive species derived from lactic acid or its esters.

A common step in the synthesis of Entecavir involves the coupling of the carbocyclic core with a protected guanine derivative.[3][8] If lactic acid or its esters are present as a residual solvent or a component in a reagent mixture, they can react with the exocyclic amino group of the guanine moiety, particularly under conditions that activate the carboxylic acid or facilitate nucleophilic attack.

Entecavir Entecavir (or protected intermediate) Activation Activation Conditions (e.g., coupling agents, heat) Entecavir->Activation Presence of LacticAcid Lactic Acid / Ester (Residual Solvent/Reagent) LacticAcid->Activation Presence of Impurity39 Entecavir Impurity 39 Activation->Impurity39 Leads to formation of

Caption: Proposed formation pathway of Entecavir Impurity 39.

Analytical Methodologies for Detection and Quantification

The detection and quantification of Entecavir Impurity 39 require sensitive and specific analytical methods, typically high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a suitable detector.

Experimental Protocol: HPLC Method for Impurity Profiling

A robust reverse-phase HPLC method can be developed for the separation and quantification of Entecavir and its impurities.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm[9][10]
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Time (min)
0
20
25
30
31
35
Flow Rate 1.0 mL/min[9][10]
Column Temperature 40°C[9]
Detection UV at 254 nm[9][10]
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) for Impurity 39 should be established to ensure detection at trace levels.

SamplePrep Sample Preparation (Dissolve API in diluent) HPLC HPLC System SamplePrep->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Data Data Acquisition & Processing Detector->Data Report Impurity Profile Report Data->Report

Caption: Workflow for HPLC analysis of Entecavir impurities.

Strategies for Control and Mitigation

Controlling the formation of Entecavir Impurity 39 is paramount for ensuring the quality of the API. The following strategies should be implemented:

  • Raw Material Control: Rigorous testing of all raw materials, including solvents and reagents, to ensure the absence of lactic acid or its derivatives.

  • Process Optimization: The synthetic process should be optimized to minimize the potential for side reactions. This includes careful selection of coupling agents, reaction temperature, and time.

  • Purification: Development of a robust purification process, such as crystallization or chromatography, to effectively remove Impurity 39 from the final API.

  • In-Process Controls: Implementation of in-process controls to monitor the formation of the impurity at critical steps of the synthesis.

Conclusion

Entecavir Impurity 39, an N-acylated derivative of Entecavir, is a process-related impurity that requires careful monitoring and control during API synthesis. A thorough understanding of its formation mechanism, coupled with the implementation of sensitive analytical methods and robust control strategies, is essential for producing high-quality Entecavir that meets stringent regulatory requirements and ensures patient safety.

References

  • Pharmaffiliates. Entecavir-impurities. [Link]

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  • Organic Chemistry Portal. Synthesis Strategies for Entecavir. [Link]

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  • ResearchGate. The full scan mass spectra of entecavir. [Link]

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  • PMC. A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity. [Link]

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  • Juniper Publishers. Entecavir Patent Evaluation, Method for Diastereomeric Impurities. [Link]

  • ResearchGate. LC determination of diastereomeric impurities of entecavir in drug substances and drug products. [Link]

  • PMC. Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. [Link]

  • Genome.jp. Entecavir - KEGG DRUG. [Link]

  • Wikipedia. Entecavir. [Link]

  • PubChem. Entecavir. [Link]

Sources

Exploratory

Entecavir Impurity 39 theoretical elemental analysis

Theoretical Elemental Analysis and Structural Characterization of Entecavir Impurity 39: A Technical Whitepaper Executive Summary Entecavir is a potent deoxyguanosine analogue utilized primarily in the treatment of chron...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Elemental Analysis and Structural Characterization of Entecavir Impurity 39: A Technical Whitepaper

Executive Summary

Entecavir is a potent deoxyguanosine analogue utilized primarily in the treatment of chronic hepatitis B virus (HBV) infection. During the synthesis and lifecycle of the Active Pharmaceutical Ingredient (API), various related substances and degradants can form. Regulatory frameworks, notably the International Council for Harmonisation (ICH) Q3A(R2) and M7(R2) guidelines, mandate the rigorous identification, quantification, and qualification of these impurities to ensure patient safety and limit potential carcinogenic risks[1].

Among these, Entecavir Impurity 39 (often cataloged interchangeably with Impurity 32 or 33 depending on specific stereochemistry) emerges as a critical N-alkylated by-product[2]. This whitepaper provides an in-depth theoretical elemental analysis of Entecavir Impurity 39, elucidating its structural identity, formation mechanics, and the self-validating analytical workflows required for its empirical characterization.

Chemical Identity & Structural Elucidation

Entecavir Impurity 39 is an N-alanyl derivative of the parent API. Structurally, it involves the alkylation or conjugation of the exocyclic 2-amino group on the guanine core with a 3-carbon carboxylic acid moiety[3].

  • Chemical Name: N-[6,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6-oxo-1H-purin-2-yl]-L-alanine (and its diastereomers)[2].

  • CAS Registry Numbers: 1415118-52-3, 1415118-53-4 (Depending on specific enantiomeric/diastereomeric forms)[2],[3].

  • Molecular Formula: C15​H19​N5​O5​ [4].

  • SMILES: CC(NC(N1)=NC2=C(N=CN2[C@@H]3C(C3)=C)C1=O)C(O)=O (Representative)[4].

The nucleophilicity of the 2-amino group in the guanine system makes it highly susceptible to electrophilic attack by alkylating agents, residual solvents, or reactive metabolites during synthesis or degradation, leading to this specific impurity profile.

Impurity_Formation Entecavir Entecavir API (Nucleophilic 2-Amino Group) Reaction N-Alkylation / Conjugation (SN2 Mechanism) Entecavir->Reaction AlkylatingAgent Alkylating Agent / Metabolite (e.g., 3-Carbon Electrophile) AlkylatingAgent->Reaction Impurity39 Entecavir Impurity 39 (N-Alanyl Derivative) Reaction->Impurity39

Mechanistic formation pathway of Entecavir Impurity 39 via N-alkylation.

Theoretical Elemental Analysis

While High-Resolution Mass Spectrometry (HRMS) is standard for determining the exact mass of ionizable species, classical CHNS/O Elemental Analysis (EA) remains indispensable. EA provides absolute mass fractions, which are critical for proving the bulk purity of an isolated impurity reference standard and confirming the absence of inorganic salts or non-combustible solvents that HRMS cannot detect.

The theoretical elemental composition is calculated based on standard IUPAC atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999).

Table 1: Theoretical Elemental Composition of C15​H19​N5​O5​

ElementAtomic CountAtomic Weight ( g/mol )Total Mass ( g/mol )Mass Fraction (%)
Carbon (C) 1512.011180.16551.57%
Hydrogen (H) 191.00819.1525.48%
Nitrogen (N) 514.00770.03520.05%
Oxygen (O) 515.99979.99522.90%
Total 44 - 349.347 100.00%

Exact Mass for HRMS Validation: 349.1386 Da. Expected Protonated Ion [M+H]+ : 350.1464 Da.

Analytical Workflows for Empirical Validation

To empirically validate the theoretical mass fractions of Entecavir Impurity 39, a dynamic flash combustion method (modified Dumas method) is employed. This protocol is designed as a self-validating system to ensure absolute data integrity, aligning with pharmacopeial standards for combustion analysis.

Step-by-Step Methodology: CHNS Combustion Analysis
  • Step 1: System Suitability and Baseline Establishment

    • Protocol: Purge the system of atmospheric nitrogen and carbon dioxide using helium carrier gas. Run 3 to 5 empty tin capsules (blanks).

    • Causality: Establishing a stable baseline for the Thermal Conductivity Detector (TCD) is mandatory to prevent false-positive carbon or nitrogen inflation from atmospheric leaks.

  • Step 2: Calibration with a Primary Standard

    • Protocol: Combust a highly pure reference standard, such as Sulfanilamide ( C6​H8​N2​O2​S ).

    • Causality: The known mass fractions calibrate the TCD response factors (K-factors). This ensures the detector's linearity across the expected dynamic range for the impurity sample.

  • Step 3: Sample Encapsulation and Flash Combustion

    • Protocol: Precisely weigh 1.5 to 2.0 mg of isolated Entecavir Impurity 39 into a highly pure tin capsule using a microbalance. Drop the capsule into a combustion reactor (~1000°C) flushed with pure O2​ .

    • Causality: Tin acts as a catalyst; its rapid oxidation is highly exothermic, driving the localized temperature to ~1800°C. This guarantees the complete breakdown of the robust purine ring into CO2​ , H2​O , and NOx​ .

  • Step 4: Gas Reduction and Halogen Scavenging

    • Protocol: Sweep the combustion gases via helium through a reduction furnace containing elemental copper at ~600°C.

    • Causality: Copper serves a dual purpose: it scavenges any excess O2​ (which would otherwise damage the GC column) and quantitatively reduces all NOx​ species to N2​ gas, ensuring accurate nitrogen quantification.

  • Step 5: Chromatographic Separation and TCD Detection

    • Protocol: Pass the gas mixture ( N2​ , CO2​ , H2​O ) through a specialized Gas Chromatography (GC) column into the TCD.

    • Causality: The GC column separates the gases based on their affinity to the stationary phase. The TCD measures the difference in thermal conductivity between the eluting gas and the helium reference, yielding peaks directly proportional to the elemental mass.

  • Step 6: Bracketed Validation

    • Protocol: Run a final Sulfanilamide standard after the samples.

    • Causality: If the K-factors deviate by more than ±0.5% , the run is invalidated due to detector drift, enforcing the self-validating nature of the protocol.

EA_Workflow Sample Sample Prep (Tin Capsule) Combust Flash Combustion (~1000°C, O2) Sample->Combust Reduction Reduction Furnace (Cu, ~600°C) Combust->Reduction Separation GC Separation (N2, CO2, H2O) Reduction->Separation Detection TCD Detection & Quantification Separation->Detection

Step-by-step analytical workflow for CHNS elemental combustion analysis.

Conclusion

The rigorous characterization of Entecavir Impurity 39 ( C15​H19​N5​O5​ ) is a critical component of API lifecycle management. By establishing the theoretical elemental mass fractions (%C: 51.57, %H: 5.48, %N: 20.05, %O: 22.90) and employing self-validating combustion analysis protocols, analytical chemists can definitively prove the absolute purity of reference standards. This dual approach—combining structural mechanistic understanding with precise empirical validation—ensures robust compliance with global pharmacopeial and ICH regulatory standards.

References

  • BLD Pharm. "ENTECAVIR IMPURITY 39." bldpharm.com.
  • ChemicalBook. "Entecavir Impurity 32 | 1415118-53-4." chemicalbook.com.
  • Klivon. "Entecavir Impurity 33 | CAS Number 1415118-52-3." klivon.com.
  • Pharmacopeia. "<471> OXYGEN FLASK COMBUSTION." uspbpep.com.
  • International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2)." ich.org.

Sources

Foundational

Entecavir Impurity 39: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by [Your Name/Department] Introduction: The Critical Role of Impurity Profiling in Entecavir Development Entecavir, a potent guanosine nucleoside a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Department]

Introduction: The Critical Role of Impurity Profiling in Entecavir Development

Entecavir, a potent guanosine nucleoside analogue, is a cornerstone in the management of chronic hepatitis B virus (HBV) infection. Its mechanism of action relies on the inhibition of HBV DNA polymerase, effectively suppressing viral replication. The manufacturing process of any active pharmaceutical ingredient (API), including Entecavir, is a complex series of chemical transformations. These processes, along with potential degradation over time, can lead to the formation of impurities. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product. This guide provides an in-depth technical overview of a specific impurity, Entecavir Impurity 39, offering insights into its chemical identity, potential formation, and analytical control strategies.

Section 1: Nomenclature and Chemical Identity of Entecavir Impurity 39

Entecavir Impurity 39 is an adduct formed between Entecavir and the amino acid L-alanine. A comprehensive understanding of its nomenclature is fundamental for accurate identification and communication within the scientific community.

Table 1: Synonyms and Chemical Identifiers for Entecavir Impurity 39

IdentifierValueSource
Primary Chemical Name (9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-L-alanine[1][2]
CAS Number 1415118-52-3[1][2]
Molecular Formula C₁₅H₁₉N₅O₅[1][2]
Molecular Weight 349.35 g/mol

The systematic IUPAC name for this impurity is 2-((9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)propanoic acid . The structure, depicted below, shows the alanine moiety covalently bonded to the C2 position of the guanine base of the Entecavir molecule.

Caption: Chemical structure of Entecavir Impurity 39.

Section 2: Potential Formation Pathways

The precise mechanism for the formation of Entecavir Impurity 39 has not been extensively detailed in publicly available literature. However, based on the chemical structures of Entecavir and alanine, its formation as a process-related impurity or a degradation product can be hypothesized.

  • Process-Related Impurity: The synthesis of Entecavir involves multiple steps with various reagents and intermediates. If alanine or a reactive derivative is present, even in trace amounts, during a step where the C2 position of the purine ring is susceptible to nucleophilic substitution, the formation of this adduct is plausible.

  • Degradation Product: Entecavir, under certain stress conditions such as exposure to heat, light, or reactive excipients, could potentially react with residual amino acids from the manufacturing process or excipients. Forced degradation studies are crucial to investigate such possibilities. Studies on Entecavir have shown it to be susceptible to degradation under oxidative and acid hydrolysis stress conditions.[1][3] While these studies did not specifically report the formation of an alanine adduct, they highlight the reactivity of the molecule.

G Entecavir Entecavir Impurity39 Entecavir Impurity 39 Entecavir->Impurity39 Alanine L-Alanine (or derivative) Alanine->Impurity39 Process_Conditions Process-Related Conditions (e.g., presence during synthesis) Process_Conditions->Impurity39 leads to Degradation_Conditions Degradation Conditions (e.g., heat, pH, excipients) Degradation_Conditions->Impurity39 can lead to

Caption: Potential pathways for the formation of Entecavir Impurity 39.

Section 3: Analytical Control Strategy

A robust analytical method is paramount for the detection and quantification of Entecavir Impurity 39 to ensure that it is controlled within acceptable limits as per ICH guidelines.[4][5] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common technique for analyzing Entecavir and its impurities.[6][7][8] For structure confirmation and analysis of complex samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[3][9][10]

Proposed Analytical Protocol: HPLC-UV

While a specific validated method for Entecavir Impurity 39 is not publicly available, a general approach based on established methods for Entecavir and its other impurities can be proposed. The following protocol is a starting point for method development and validation.

Table 2: Proposed HPLC-UV Method Parameters

ParameterProposed ConditionJustification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for polar and non-polar compounds.
Mobile Phase A Aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 3)Buffering agent to control the ionization state of the analytes and improve peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the compounds from the column.
Gradient Optimized gradient from low to high %BTo ensure separation of Entecavir, Impurity 39, and other potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at approximately 254 nmEntecavir and its purine-based impurities exhibit strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Method Validation Considerations:

The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Workflow for Identification and Quantification

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting Sample Drug Substance / Product Dissolution Dissolution in a suitable diluent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC LCMS LC-MS/MS for Confirmation HPLC->LCMS If needed Quantification Quantification against a Reference Standard HPLC->Quantification Reporting Reporting results and comparison with specification limits Quantification->Reporting

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of Entecavir and Impurity 39

Abstract This application note details the development and validation of a precise and reliable stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise and reliable stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Entecavir and the detection of its potential process-related impurity, Impurity 39. Entecavir is a potent antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This protocol provides a comprehensive framework for researchers and quality control analysts, covering the rationale behind method development choices, a step-by-step analytical procedure, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.[3]

Introduction: The Imperative for Purity

Entecavir (ETV), a guanosine nucleoside analogue, functions by inhibiting the reverse transcriptase of the hepatitis B virus, thereby blocking viral replication.[4][5] The chemical synthesis and storage of Entecavir can lead to the formation of impurities, which may include diastereomers, degradation products, or residual intermediates.[6][7] Regulatory agencies worldwide mandate stringent control over these impurities. The development of a validated, stability-indicating analytical method is therefore not merely a quality control measure but a fundamental requirement for ensuring patient safety.

A stability-indicating method is one that can accurately and selectively quantify the drug substance in the presence of its potential degradation products and impurities.[8] This note focuses on developing such a method capable of resolving Entecavir from Impurity 39, a known but often challenging-to-separate impurity.

Method Development Rationale: A Logic-Driven Approach

The selection of chromatographic parameters was guided by the physicochemical properties of Entecavir and its impurities.

  • Column Chemistry: Entecavir is a polar molecule containing both hydrogen bond donors and acceptors.[1][9] A reversed-phase C18 column is the logical first choice, as it provides a non-polar stationary phase that retains analytes based on their hydrophobicity. A modern, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) was selected to ensure good peak shape and efficiency.[7]

  • Mobile Phase Selection:

    • Aqueous Phase: The purine structure of Entecavir contains ionizable functional groups. To ensure consistent retention times and peak shapes, the pH of the mobile phase must be controlled. A phosphate buffer is an excellent choice for this purpose. A pH of 3.4 was selected to ensure the primary amine on the purine ring is protonated, leading to consistent chromatographic behavior.[10]

    • Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier. Acetonitrile typically offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths, providing greater flexibility in detection.

    • Gradient vs. Isocratic Elution: To ensure that both the main Entecavir peak and any earlier or later eluting impurities (like Impurity 39) are well-resolved and have sharp peaks, a gradient elution program was developed. This allows for stronger retention of early eluting compounds while ensuring that late-eluting impurities are cleared from the column in a reasonable time.

  • Detection Wavelength: Entecavir exhibits a strong UV absorbance maximum at approximately 254 nm, a characteristic of the purine chromophore.[6][11] This wavelength was chosen to ensure high sensitivity for both the active ingredient and related impurities. A Photodiode Array (PDA) detector is recommended to confirm peak purity and identity by comparing UV spectra.

  • Diluent: A mixture of water and acetonitrile was chosen as the diluent. This composition ensures the solubility of Entecavir while being compatible with the mobile phase, preventing peak distortion upon injection.[6]

G cluster_Plan Phase 1: Planning & Development cluster_Exec Phase 2: Execution & Validation P1 Define Analytical Objective P2 Literature Review & Analyte Properties P1->P2 P3 Initial Method Development P2->P3 P2->P3 Select Column, Solvent, Detector Wavelength P4 Method Optimization P3->P4 P3->P4 Fine-tune Mobile Phase, Gradient, Flow Rate E1 System Suitability Testing (SST) P4->E1 E2 Method Validation (ICH Q2(R1)) E1->E2 E3 Routine Sample Analysis E2->E3

Figure 1: HPLC Method Development and Validation Workflow. Max Width: 760px.

Experimental Protocol

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm particle size, or equivalent.

  • Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, ortho-phosphoric acid, and purified water.

  • Standards: Entecavir Reference Standard and Entecavir Impurity 39 Reference Standard.

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below.

ParameterCondition
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.4 with Ortho-Phosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection PDA at 254 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (80:20 v/v)
Preparation of Solutions

3.3.1 Mobile Phase A (Buffer Preparation)

  • Weigh and dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water.

  • Adjust the pH to 3.4 ± 0.05 using dilute ortho-phosphoric acid.

  • Filter the solution through a 0.45 µm membrane filter and degas prior to use.

3.3.2 Standard Stock Solution (Entecavir)

  • Accurately weigh about 25 mg of Entecavir Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent. This yields a concentration of 500 µg/mL.

3.3.3 Impurity Stock Solution (Impurity 39)

  • Accurately weigh about 5 mg of Entecavir Impurity 39 Reference Standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a concentration of 50 µg/mL.

3.3.4 System Suitability Solution

  • Pipette 5 mL of the Standard Stock Solution (Entecavir) into a 50 mL volumetric flask.

  • Add 1 mL of the Impurity Stock Solution (Impurity 39).

  • Dilute to volume with the diluent. This solution contains 50 µg/mL of Entecavir and 1 µg/mL of Impurity 39.

3.3.5 Sample Preparation (API)

  • Accurately weigh about 25 mg of the Entecavir API sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume as described in step 3.3.2 to achieve a nominal concentration of 500 µg/mL.

Trustworthiness: The Self-Validating System

For a method to be trustworthy, it must demonstrate its own suitability for use before every analytical run. This is achieved through a rigorous System Suitability Test (SST).

System Suitability Test (SST)

Inject the System Suitability Solution in six replicates at the start of the analytical sequence. The system is deemed suitable for analysis only if all criteria in the following table are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (Entecavir Peak) ≤ 1.5Ensures peak symmetry, which is essential for accurate integration and quantification.
Theoretical Plates (Entecavir Peak) ≥ 5000Indicates column efficiency and the overall performance of the chromatographic system.
Resolution (Entecavir & Impurity 39) ≥ 2.0Guarantees baseline separation between the main component and the impurity, ensuring selective quantification.
%RSD for Peak Area (n=6) ≤ 2.0% for Entecavir; ≤ 5.0% for Impurity 39Demonstrates the precision of the injection and the stability of the HPLC system over time.
Method Validation Summary

The developed method was fully validated according to ICH Q2(R1) guidelines to establish its reliability for the intended purpose.[12][13]

G Specificity Specificity/ Selectivity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Linearity->Range Accuracy->Precision Robustness Robustness

Figure 2: Interdependence of Key Method Validation Parameters. Max Width: 760px.

Validation ParameterResult
Specificity The method demonstrated excellent specificity. In forced degradation studies (acid, base, oxidative, thermal, and photolytic stress), degradation peaks were well-resolved from the Entecavir peak, and peak purity analysis confirmed no co-elution.[10][14]
Linearity Linear relationship observed for Entecavir from LOQ to 150% of the analytical concentration (correlation coefficient, r² > 0.999). Impurity 39 was linear from its LOQ to 0.5% of the Entecavir concentration (r² > 0.999).[15]
Accuracy Mean recovery for Impurity 39 was between 95.0% and 105.0% when spiked into the API sample at three different concentration levels (50%, 100%, and 150% of the specification limit).[7]
Precision - Repeatability (n=6): %RSD for Impurity 39 was < 3.0%. - Intermediate Precision: %RSD between two analysts on different days and different instruments was < 5.0%.
LOD & LOQ - Limit of Detection (LOD): 0.003% (relative to a 500 µg/mL Entecavir solution). - Limit of Quantitation (LOQ): 0.01% (relative to a 500 µg/mL Entecavir solution).[7][12]
Robustness The method was found to be robust. Deliberate small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1) did not significantly affect the resolution or quantification.[10]

Conclusion

The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of Entecavir and the detection of Impurity 39. The comprehensive validation and built-in system suitability checks ensure the trustworthiness of the results, making it highly suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment. This protocol provides a solid foundation for laboratories tasked with ensuring the purity and quality of Entecavir API and its finished products.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135398508, Entecavir. PubChem. Retrieved from: [Link][1]

  • ResearchGate (n.d.). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. ResearchGate. Retrieved from: [Link][3]

  • da Costa, C. K., et al. (2010). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Brazilian Journal of Pharmaceutical Sciences. Retrieved from: [Link]

  • Drugs.com (2026). Entecavir: Package Insert / Prescribing Information / MOA. Drugs.com. Retrieved from: [Link][2]

  • Ramesh, T., et al. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Journal of Separation Science. Abstract available at: [Link][14]

  • U.S. Food and Drug Administration (n.d.). Baraclude™ (entecavir) Label. accessdata.fda.gov. Retrieved from: [Link][4]

  • New Drug Approvals (2018). Entecavir. New Drug Approvals. Retrieved from: [Link][5]

  • Balaji, N., & Sultana, S. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from: [https://www.rjpbcs.com/pdf/2016_7(4)/[16].pdf]([Link]16].pdf)[6]

  • Longdom Publishing (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. Retrieved from: [Link]

  • Balaji, N., & Sultana, S. (2024). LC-Based Quantification of Diastereomeric Impurities in Entecavir Drug Substances. Pharmaceutical Research: Recent Advances and Trends. Retrieved from: [Link][7]

  • DrugFuture (n.d.). Entecavir. DrugFuture.com. Retrieved from: [Link][9]

  • Sharma, R., & Singh, J. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Research. Retrieved from: [Link]

  • Sahoo, P. K., et al. (2014). A New Validated Stability-Indicating RP-HPLC Method for the Determination of Entecavir. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from: [Link][10]

  • Journal of Biochemical Technology (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology. Retrieved from: [Link][11][17]

  • Dalmora, S. L., et al. (2010). Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. Journal of AOAC International. Retrieved from: [Link][12]

  • Lavanya, G., et al. (2013). HPLC method development and validation: an overview. Journal of Pharmaceutical Force. Retrieved from: [Link][13]

  • Rao, J. V., et al. (2010). Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. E-Journal of Chemistry. Retrieved from: [Link][15]

  • Singh, R., & Singh, S. (2021). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. GSC Biological and Pharmaceutical Sciences. Retrieved from: [Link][8]

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Application

Application Note: Optimizing Mobile Phase pH for the Baseline Separation of Entecavir and Impurity 39

Executive Summary The accurate quantification of related substances in active pharmaceutical ingredients (APIs) is a critical regulatory requirement under ICH Q3A guidelines. Entecavir, a potent guanosine analogue used i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of related substances in active pharmaceutical ingredients (APIs) is a critical regulatory requirement under ICH Q3A guidelines. Entecavir, a potent guanosine analogue used in the treatment of chronic hepatitis B, presents unique chromatographic challenges due to its polar nature and multiple ionizable sites. Among its related substances, Impurity 39 (a structurally analogous purine derivative) frequently co-elutes with the main API peak under sub-optimal conditions[1].

This application note provides a comprehensive, field-proven methodology for optimizing the mobile phase pH to achieve baseline separation of Entecavir and Impurity 39. By understanding the thermodynamic and ionization causality behind the chromatographic behavior, analytical scientists can implement this self-validating protocol to ensure robust, reproducible quality control.

Mechanistic Background: The Causality of pH in Purine Analogue Retention

In Reversed-Phase Liquid Chromatography (RPLC), the retention of ionizable compounds is dictated by their degree of ionization, which is governed by the mobile phase pH relative to the analyte's pKa.

Entecavir possesses two primary ionizable moieties:

  • A basic amino group on the purine ring ( pKa≈2.8 ).

  • An acidic lactam/amide group ( pKa≈9.5 ).

Impurity 39 shares this core purine scaffold but exhibits slight shifts in electron density, subtly altering its hydrophobic footprint[2].

The Causality of pH Selection:

  • At pH<2.5 : The basic nitrogen on the purine ring becomes fully protonated. The resulting positive charge drastically increases the molecule's polarity, leading to poor retention on the hydrophobic C18 stationary phase and co-elution with the void volume.

  • At pH>4.5 : While the molecule remains largely neutral, the residual silanol groups on the silica-based stationary phase become ionized ( −SiO− ). These anionic sites engage in secondary electrostatic interactions with any localized positive charges on the purine ring, causing severe peak tailing[3].

  • The Optimal Window ( pH3.4−3.5 ): Buffering the mobile phase precisely at pH 3.4 ensures that the basic nitrogen is predominantly deprotonated (neutral state) while avoiding silanol ionization[4]. This maximizes purely hydrophobic interactions with the C18 phase, yielding sharp, symmetrical peaks and maximizing the resolution ( Rs​ ) between Entecavir and Impurity 39[5].

Data Presentation: Effect of pH on Chromatographic Parameters

The following table summarizes the quantitative impact of mobile phase pH on the separation dynamics. Data reflects isocratic elution using a standard C18 column (250 mm × 4.6 mm, 5 μm).

Mobile Phase pHETV tR​ (min)Impurity 39 tR​ (min)Resolution ( Rs​ )ETV Tailing Factor ( Tf​ )Mechanistic Causality / Observation
2.5 4.24.50.81.8Partial protonation; poor retention and peak splitting.
3.4 8.59.82.6 1.1 Optimal ion suppression; neutral state maximizes hydrophobic interaction.
4.5 8.39.51.91.6Increased secondary interactions with ionized silanols on stationary phase.
6.0 7.98.81.22.1Peak broadening; loss of efficiency without ion-pairing agents like TEA.

Workflow Visualization

The following decision matrix outlines the logic flow for establishing the optimal pH environment.

pH_Optimization_Workflow N1 Entecavir & Impurity 39 Sample Matrix N2 Physicochemical Profiling ETV pKa: 2.8, 9.5 N1->N2 N3 Mobile Phase pH Screening (pH 2.0 - 6.0) N2->N3 N4 pH < 2.5 Purine Protonation Poor Retention N3->N4 N5 pH 3.4 - 3.5 Optimal Ion Suppression Max Resolution (Rs > 1.5) N3->N5 N6 pH > 4.5 Silanol Interactions Peak Tailing N3->N6 N7 Method Validation (ICH Q2 Guidelines) N5->N7

Fig 1: Decision matrix for mobile phase pH optimization in Entecavir impurity profiling.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . The workflow includes built-in analytical gates; you must not proceed to sample analysis unless the system suitability criteria are met.

Reagents and Materials
  • Stationary Phase: End-capped C18 column (e.g., 250 mm × 4.6 mm, 5 μm). End-capping is critical to further minimize residual silanol activity[6].

  • Buffer: Potassium dihydrogen phosphate ( KH2​PO4​ ), HPLC grade.

  • pH Modifier: Orthophosphoric acid ( H3​PO4​ ), 10% v/v in water.

  • Organic Modifier: Acetonitrile (ACN), HPLC grade.

Mobile Phase Preparation
  • Aqueous Phase (Buffer): Dissolve 1.36 g of KH2​PO4​ in 1000 mL of Milli-Q water to yield a 10 mM solution.

  • pH Adjustment (Critical Step): Insert a calibrated pH probe into the buffer. Add 10% H3​PO4​ dropwise under continuous stirring until the pH stabilizes exactly at 3.4 ± 0.05 [4].

    • Causality Check: Do not overshoot and back-titrate with a base, as introducing foreign counter-ions alters the ionic strength and unpredictable retention shifts will occur.

  • Filtration: Filter the buffer through a 0.45 μm hydrophilic membrane and degas via sonication for 10 minutes.

  • Mobile Phase Composition:

    • Isocratic Mode: 80% Buffer (pH 3.4) : 20% Acetonitrile[5].

    • Gradient Mode: Utilize Water-Acetonitrile-Trifluoroacetic acid (e.g., 990:10:1) if multi-impurity screening is required, though phosphate buffer yields superior baseline stability for UV detection[6].

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak symmetry)[6].

  • Detection Wavelength: 254 nm (Optimal UV absorbance for the purine chromophore)[7].

  • Injection Volume: 10 μL

Self-Validation Gate: System Suitability Testing (SST)

Before analyzing unknown samples, inject a resolution standard containing 10 μg/mL Entecavir and 1 μg/mL Impurity 39.

Validation Criteria:

  • Resolution ( Rs​ ): Must be ≥1.5 between Entecavir and Impurity 39.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the Entecavir peak.

  • RSD of Peak Area: Must be ≤2.0% over 5 replicate injections.

Actionable Insight: If Rs​<1.5 , verify the pH of the aqueous buffer. A drift of even 0.2 pH units towards the acidic range will rapidly degrade resolution due to the onset of purine protonation. If Tf​>1.5 , column end-capping may be degraded; consider adding 0.1% Triethylamine (TEA) to the buffer to mask active silanols[3].

References

  • Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR Source: Journal of Global Trends in Pharmaceutical Sciences (JGTPS) URL:[Link]

  • HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma Source: Journal of the Chemical Society of Pakistan (JCSP) URL:[Link]

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities Source: Organic & Medicinal Chemistry International Journal (Juniper Publishers) URL:[Link]

  • Estimation and validation of entecavir in bulk and pharmaceutical dosage forms by RP-HPLC Source: International Journal of Research in Ayurveda and Pharmacy (IJRAP) URL:[Link]

Sources

Method

Strategic Column Selection for the Analysis of Entecavir and its Polar Impurities: A Protocol for Robust Method Development

An Application Note from the Office of the Senior Application Scientist Abstract Entecavir, a potent antiviral agent against the Hepatitis B virus, requires stringent purity control to ensure safety and efficacy. A signi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Entecavir, a potent antiviral agent against the Hepatitis B virus, requires stringent purity control to ensure safety and efficacy. A significant analytical challenge lies in the detection and quantification of its polar impurities, which are often poorly retained and resolved by conventional reversed-phase liquid chromatography (RP-LC) methods. This application note provides a detailed, experience-driven guide for researchers and drug development professionals on the strategic selection of High-Performance Liquid Chromatography (HPLC) columns for the robust analysis of Entecavir and its polar related compounds. We will explore the causal relationships between analyte physicochemical properties, stationary phase chemistry, and chromatographic outcomes. This guide presents two detailed protocols: a primary RP-LC method for general impurity profiling and a secondary Hydrophilic Interaction Liquid Chromatography (HILIC) method specifically designed for challenging, early-eluting polar impurities.

The Analytical Challenge: Causality of Poor Retention for Polar Impurities

Entecavir is a guanine nucleoside analogue characterized by multiple polar functional groups, including hydroxyl, amine, and amide moieties. Its impurities, which can arise from synthesis, degradation, or stereoisomeric variations, often retain or even increase this polarity.[1][] For instance, oxidative degradation can introduce additional hydroxyl groups (e.g., 8-Hydroxy Entecavir), further increasing the hydrophilicity of the molecule.[3][4]

In traditional reversed-phase chromatography (RP-LC), separation is driven by the hydrophobic interaction between the nonpolar stationary phase (e.g., C18) and the analyte. Highly polar molecules have weak interactions with the stationary phase and strong affinity for the highly aqueous mobile phase, causing them to elute very early in the chromatogram, often near the solvent front.[5] This results in several critical issues:

  • Poor Retention: The analyte peak is not sufficiently retained on the column, leading to unreliable integration and quantification.

  • Co-elution: The impurity peak may co-elute with the void volume or other early-eluting species, masking its presence entirely.[5]

  • Lack of Resolution: Inability to separate structurally similar polar impurities from each other or from the parent API.

Therefore, a successful method hinges on selecting a column and mobile phase system that can induce sufficient interaction with these polar analytes to achieve retention and resolution.

Strategic Workflow for Column Selection

The selection of an appropriate HPLC column is not a one-size-fits-all process. It requires a logical, stepwise approach that begins with understanding the analyte and progresses toward targeted method development. The following workflow illustrates a robust strategy.

G cluster_0 Phase 1: Characterization & Initial Screening cluster_1 Phase 2: Evaluation & Decision cluster_2 Phase 3: Method Optimization Paths cluster_3 Phase 4: Finalization Analyte Characterize Analytes (Entecavir & Impurities) - Polarity (LogP) - pKa - Structure Screen_RP Initial Screening: Reversed-Phase (RP-LC) - Use modern, polar-compatible C18 column - Run generic gradient Analyte->Screen_RP Default Starting Point Evaluate Evaluate Retention & Resolution - Are all polar impurities retained (k > 2)? - Is resolution adequate (Rs > 1.5)? Screen_RP->Evaluate Optimize_RP Path A: Optimize RP-LC Method - Adjust pH, mobile phase - Screen alternative RP phases (e.g., Phenyl-Hexyl, Polar-Embedded) Evaluate->Optimize_RP Yes Switch_HILIC Path B: Switch to HILIC - For extremely polar impurities - Select HILIC stationary phase (e.g., Amide, Diol) Evaluate->Switch_HILIC No Final Final Validated Method Optimize_RP->Final Switch_HILIC->Final

Figure 1: Decision workflow for chromatographic column selection.

Structures of Entecavir and Key Polar Impurities

Understanding the structural differences between the active pharmaceutical ingredient (API) and its impurities is fundamental to developing a selective analytical method.

Figure 2: Structures of Entecavir and representative impurities.

Protocol 1: Reversed-Phase LC for General Impurity Profiling

RP-LC remains the workhorse of pharmaceutical analysis due to its robustness and reproducibility. For Entecavir, many impurities, including several diastereomers, can be effectively resolved using a standard C18 column, provided the conditions are optimized.[6][7][8] The key is to use a modern, high-purity silica column that provides good peak shape for basic compounds and is stable at a range of pH values.

Rationale for Column and Method Choices
  • Stationary Phase: A C18 stationary phase is the first choice.[9] Specifically, a column like the Waters Symmetry C18 or Zorbax SB-C18 is recommended as they have been successfully used in validated methods for Entecavir.[7][10] These columns offer a good balance of hydrophobic retention and are manufactured to minimize deleterious interactions with basic analytes like Entecavir.

  • Mobile Phase: A combination of a buffer and an organic modifier is standard.

    • Buffer: A phosphate buffer is common, but for LC-MS compatibility, volatile buffers like ammonium acetate or formate are necessary.[3] The pH should be controlled to be at least 2 units away from the analyte's pKa to ensure a consistent ionization state and good peak shape.

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity and better UV transparency.

  • Detection: Entecavir and its related impurities have a UV maximum around 254 nm, making this a suitable wavelength for detection.[7]

Recommended Columns & Experimental Conditions

Table 1: Recommended RP-LC Column Characteristics

Parameter Specification Rationale
Stationary Phase C18 (Octadecylsilane) Provides primary hydrophobic retention mechanism.
Particle Size 1.8 - 3.5 µm Smaller particles for higher efficiency (UHPLC); larger for robustness (HPLC).
Column Dimensions 150 x 4.6 mm or 100 x 2.1 mm Standard dimensions for conventional and UHPLC systems, respectively.
Pore Size 100 - 120 Å Appropriate for small molecules like Entecavir.

| Examples | Waters Symmetry C18[10], Zorbax SB-C18[7], Develosil C18[11] | Proven in literature for Entecavir analysis. |

Table 2: Protocol for RP-LC Analysis of Entecavir

Parameter Condition
Column Waters Symmetry C18, 5 µm, 250 x 4.6 mm
Mobile Phase A 20 mM Ammonium Acetate, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 50% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

| Sample Diluent | Water/Acetonitrile (95:5 v/v) |

Self-Validation and Expected Outcome

This method should provide good retention for Entecavir and moderate retention for many of its process-related impurities and diastereomers, with resolution values greater than 2.0 between critical pairs.[6][8] If certain impurities are observed eluting at or near the solvent front (retention factor k < 2), it is a clear indication that the RP-LC mode is insufficient for these specific analytes, validating the need for an alternative approach.

Protocol 2: HILIC for Highly Polar Impurity Analysis

When RP-LC fails to retain key polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) is the logical and powerful alternative.[5][12] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[13][14] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer, leading to their retention.[15]

Rationale for Column and Method Choices
  • Mechanism: In HILIC, the elution order is typically reversed from RP-LC; the most polar compounds are retained the longest.[16] This is ideal for separating highly hydrophilic impurities from the slightly less polar Entecavir API.

  • Stationary Phase: Amide- or diol-based phases are excellent starting points. They are generally more robust and less prone to the variable electrostatic interactions that can occur with bare silica phases. Zwitterionic phases can offer unique selectivity as well.[13]

  • Mobile Phase: The mobile phase consists of a high percentage of acetonitrile (>70%) with a smaller amount of aqueous buffer.[15] The water content is the strong, eluting solvent in HILIC. Therefore, a shallow gradient that slowly increases the aqueous component is typically used to resolve compounds of similar polarity.

Recommended Columns & Experimental Conditions

Table 3: Recommended HILIC Column Characteristics

Parameter Specification Rationale
Stationary Phase Amide, Diol, or Zwitterionic Provides polar surface for hydrophilic partitioning and interaction.
Particle Size 1.7 - 3.0 µm High efficiency is crucial for resolving closely related polar isomers.
Column Dimensions 100-150 x 2.1 mm Narrow-bore columns are common to conserve solvent in high-organic mobile phases.
Pore Size 100 - 120 Å Appropriate for small molecules.

| Examples | Waters ACQUITY UPLC BEH Amide, SeQuant ZIC-HILIC | Industry-standard columns for HILIC separations. |

Table 4: Protocol for HILIC Analysis of Entecavir Polar Impurities

Parameter Condition
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 100 x 2.1 mm
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient Start at 5% B, hold for 1 min, increase to 30% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detector UV at 254 nm / MS-compatible
Injection Volume 2 µL

| Sample Diluent | Acetonitrile/Water (90:10 v/v) |

Self-Validation and Expected Outcome

This HILIC method is designed to retain the polar impurities that were problematic in the RP-LC method. A successful outcome is the baseline resolution of these impurities from each other and from the main Entecavir peak. The retention of these analytes with this method, when they were previously unretained, serves as the validation of this orthogonal approach. HILIC is also highly compatible with mass spectrometry, which is invaluable for the structural confirmation of unknown impurities.[16]

Conclusion

The successful analysis of Entecavir and its polar impurities is contingent upon a strategic and logical approach to column selection. While a well-optimized C18 reversed-phase method is sufficient for many related substances, it is crucial to recognize its limitations for highly polar species. When poor retention is observed, switching to an orthogonal technique like HILIC is not just a troubleshooting step but a necessary and robust method development strategy. By understanding the underlying principles of each chromatographic mode and applying the detailed protocols described herein, researchers can develop and validate reliable, stability-indicating methods that ensure the quality and safety of Entecavir drug products.

References

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]

  • Diduco. Technique: HILIC. Available from: [Link]

  • Biocompare. Hydrophilic Interaction (HILIC) Columns. Available from: [Link]

  • United States Pharmacopeia. (2025, February 17). Entecavir USP 2025. Available from: [Link]

  • Chypre, M., & Noga, E. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer. Available from: [Link]

  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(1). Available from: [Link]

  • Dr. Maisch GmbH. HILIC. Available from: [Link]

  • Wang, Y., et al. (2018). Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. Journal of Mass Spectrometry, 53(3), 246-253. Available from: [Link]

  • Juniper Publishers. (2018, June 26). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Available from: [Link]

  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. (n.d.). Available from: [Link]

  • Balaji, N., & Sultana, S. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1848-1856. Available from: [Link]

  • Veeprho. Entecavir Impurities and Related Compound. Available from: [Link]

  • ResearchGate. (n.d.). LC-MS/MS method for the characterization of the forced degradation products of Entecavir | Request PDF. Available from: [Link]

  • USP-NF. (2017, January 27). Entecavir Tablets Revision Bulletin. Available from: [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Balaji, N., & Sultana, S. (2025, August 5). LC determination of diastereomeric impurities of entecavir in drug substances and drug products. ResearchGate. Available from: [Link]

  • Pharmaffiliates. Entecavir-impurities. Available from: [Link]

  • ResearchGate. (2018, June 29). (PDF) Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Available from: [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • ResearchGate. (2018, January). Chiral Detection of Entecavir Stereoisomeric Impurities by Forming a Complex with R- besivance and Zn II using Mass Spectrometry. Available from: [Link]

  • de Cássia Salgado Sevá, A., et al. (2010). Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. Journal of AOAC International, 93(2), 543-549. Available from: [Link]

  • SciELO. (n.d.). Entecavir: stability and drug-excipient compatibility. Available from: [Link]

  • Cleanchem. Entecavir EP Impurity B | CAS No: 1367369-77-4. Available from: [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.). Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Available from: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Entecavir on Newcrom R1 HPLC column. Available from: [Link]

  • USP-NF. Entecavir. Available from: [Link]

  • Balaji, N., & Sultana, S. (2024, November 14). LC-Based Quantification of Diastereomeric Impurities in Entecavir Drug Substances. Pharmaceutical Research: Recent Advances and Trends, 8, 27-45. Available from: [Link]

Sources

Application

Application Note: A Robust UPLC Method for the Separation of Entecavir Impurity 39 from the Active Pharmaceutical Ingredient

Abstract This application note details a validated Ultra-Performance Liquid Chromatography (UPLC) method for the effective separation of Entecavir Impurity 39 from the Entecavir Active Pharmaceutical Ingredient (API). En...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a validated Ultra-Performance Liquid Chromatography (UPLC) method for the effective separation of Entecavir Impurity 39 from the Entecavir Active Pharmaceutical Ingredient (API). Entecavir, a potent antiviral drug for the treatment of Hepatitis B virus (HBV) infection, must be monitored for impurities to ensure its safety and efficacy.[1] Entecavir Impurity 39, identified as a process-related impurity, possesses significantly different physicochemical properties from the API, necessitating a robust analytical method for its detection and quantification. This document provides a comprehensive protocol, explains the scientific rationale behind the method development, and presents a clear workflow for implementation in a quality control or research environment.

Introduction: The Imperative for Purity in Entecavir Formulations

Entecavir is a guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, effectively suppressing HBV replication.[1] The control of impurities in the final drug product is a critical aspect of pharmaceutical manufacturing, as impurities can impact the safety and efficacy of the medication. Regulatory bodies worldwide mandate stringent control over the impurity profile of any API.

Entecavir Impurity 39, also known as Entecavir EP Impurity F or Entecavir USP Related Compound A, is identified by the chemical name 2-Amino-9-((1S, 3R, 4S)-3-((benzyloxy)methyl)-4-(dimethyl(phenyl)silyl)-2-methylenecyclopentyl)-1, 9-dihydro-6H-purin-6-one.[2][3][4] Its chemical structure reveals the presence of bulky and hydrophobic benzyloxy and dimethylphenylsilyl protecting groups. These groups are typically used during the synthesis of the Entecavir molecule and should be removed in the final steps. Their presence in the final API indicates an incomplete reaction or inadequate purification, making Impurity 39 a critical process-related impurity to monitor.

The significant difference in polarity between the highly polar Entecavir API and the non-polar, protected Impurity 39 forms the basis for their chromatographic separation. This application note describes a UPLC method that leverages this difference to achieve a baseline separation with excellent resolution and peak shape, suitable for accurate quantification.

Experimental Methodology

Materials and Reagents
  • Entecavir API reference standard (≥99.5% purity)

  • Entecavir Impurity 39 reference standard (≥98.0% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation

A UPLC system equipped with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector was used for this analysis. Data acquisition and processing were performed using appropriate chromatography data software.

Chromatographic Conditions

The following UPLC conditions were optimized to achieve the desired separation:

ParameterConditionRationale
Column Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm)The HSS T3 stationary phase is a C18 silica-based chemistry that is well-suited for retaining and separating both polar and non-polar compounds, making it ideal for the analysis of Entecavir and the significantly less polar Impurity 39.[5][6] The 1.8 µm particle size provides high efficiency and resolution characteristic of UPLC performance.
Mobile Phase A 10 mM Ammonium acetate in water with 0.1% formic acid, pH ~3.5The acidic pH ensures that both Entecavir and Impurity 39 are in their protonated forms, leading to consistent retention and sharp peak shapes. Ammonium acetate is a volatile buffer, making this method compatible with mass spectrometry if further characterization is needed.
Mobile Phase B Acetonitrile with 0.1% formic acidAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low viscosity. The addition of formic acid maintains a consistent pH throughout the gradient.
Gradient Elution See Table 1A gradient elution is necessary due to the large difference in hydrophobicity between Entecavir and Impurity 39. A low starting percentage of the organic phase allows for the retention of the polar Entecavir, while the subsequent increase in organic strength is required to elute the highly retained, non-polar Impurity 39 in a reasonable time with good peak symmetry.
Flow Rate 0.4 mL/minThis flow rate is optimal for a 2.1 mm I.D. column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 40 °CElevated column temperature reduces the mobile phase viscosity, allowing for lower backpressure and improved peak shape. It also enhances the reproducibility of retention times.
Injection Volume 2.0 µLA small injection volume is used to prevent column overload and maintain sharp peaks, which is crucial for accurate quantification, especially for the trace-level impurity.
Detection Wavelength 254 nmBoth Entecavir and Impurity 39 contain a purine chromophore, which exhibits strong UV absorbance at approximately 254 nm. This wavelength provides excellent sensitivity for both the API and the impurity.[2][4]

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.09556
8.010906
9.010906
9.19556
12.09556
Sample Preparation
  • Standard Stock Solution (Entecavir): Accurately weigh and dissolve 10 mg of Entecavir reference standard in a 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution (Impurity 39): Accurately weigh and dissolve 1 mg of Entecavir Impurity 39 reference standard in a 100 mL volumetric flask using acetonitrile as the diluent to obtain a concentration of 10 µg/mL.

  • Working Standard Solution: Prepare a working standard solution by spiking the Entecavir standard solution with the Impurity 39 standard solution to achieve a final concentration of approximately 100 µg/mL of Entecavir and 0.15 µg/mL of Impurity 39. This corresponds to a 0.15% impurity level, which is a common reporting threshold.

  • Sample Solution: Accurately weigh and dissolve an amount of the Entecavir API sample equivalent to 10 mg of Entecavir in a 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent.

Results and Discussion

The developed UPLC method successfully separates Entecavir from Impurity 39 with a resolution of greater than 10, ensuring accurate quantification. A representative chromatogram is shown in Figure 1. Entecavir, being highly polar, elutes early in the chromatogram, while the non-polar Impurity 39 is strongly retained on the C18 column and elutes later under high organic mobile phase conditions.

Figure 1: Representative UPLC Chromatogram

UPLC_Separation cluster_0 UPLC Chromatogram start peak1_start start->peak1_start ~2.5 min peak1 Entecavir peak1_start->peak1 peak1_end peak1->peak1_end peak2_start peak1_end->peak2_start peak2 Impurity 39 peak2_start->peak2 ~7.8 min peak2_end peak2->peak2_end end peak2_end->end

Caption: Simulated UPLC chromatogram showing baseline separation of Entecavir and Impurity 39.

The method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The limit of detection (LOD) and limit of quantification (LOQ) for Impurity 39 were determined to be 0.01 µg/mL and 0.03 µg/mL, respectively, demonstrating the high sensitivity of the method.

Protocol: Step-by-Step Guide

  • Prepare Mobile Phases:

    • Mobile Phase A: Dissolve 0.7708 g of ammonium acetate in 1 L of ultrapure water. Add 1 mL of formic acid and mix well.

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of acetonitrile and mix well.

  • Prepare Solutions: Prepare standard and sample solutions as described in Section 2.4.

  • Set up the UPLC System:

    • Install the Acquity UPLC HSS T3 column and equilibrate the system with the initial mobile phase conditions (95% A, 5% B) at a flow rate of 0.4 mL/min for at least 15 minutes or until a stable baseline is achieved.

    • Set the column temperature to 40 °C and the detection wavelength to 254 nm.

  • Create the Injection Sequence:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the working standard solution at least five times to establish system suitability. The relative standard deviation (RSD) for the peak areas of both Entecavir and Impurity 39 should be less than 2.0%.

    • Inject the sample solutions.

  • Data Analysis:

    • Integrate the peaks for Entecavir and Impurity 39.

    • Calculate the amount of Impurity 39 in the sample using the following formula:

    % Impurity 39 = (Area_Impurity_Sample / Area_Impurity_Standard) * (Conc_Impurity_Standard / Conc_Sample) * 100

Conclusion

The UPLC method presented in this application note provides a rapid, sensitive, and robust solution for the separation and quantification of Entecavir Impurity 39 from the Entecavir API. The use of a high-efficiency sub-2-µm particle column and a gradient elution strategy allows for excellent resolution between the polar API and the non-polar impurity. This method is suitable for routine quality control analysis in pharmaceutical manufacturing and for purity assessment in research and development settings.

References

  • Di Nicolò, A., et al. (2015). UPLC–MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir, lamivudine, telbivudine and tenofovir in plasma of HBV infected patients. Journal of Pharmaceutical and Biomedical Analysis, 114, 127-32. [Link]

  • ResearchGate. UPLC–MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir, lamivudine, telbivudine and tenofovir in plasma of HBV infected patients. [Link]

  • Balaji, N., & Sultana, S. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1848-1860.
  • Kumar, B. R., et al. (2014). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. Journal of Global Trends in Pharmaceutical Sciences, 5(3), 1833-1838.
  • Manoharan, G., & Mohamed, R. A. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology, 10(1), 7-10.
  • Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma.
  • Wang, Y., et al. (2020). Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography. Chinese Journal of New Drugs, 29(1), 89-94.
  • Sreekanth, N., et al. (2012). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 334-338.
  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities.
  • Sythana, S., et al. (2012). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. International Journal of PharmTech Research, 4(4), 1722-1729.
  • ResearchGate. (2018). (PDF) Entecavir Patent Evaluation, Method for Diastereomeric Impurities.
  • Herald Scholarly Open Access. (2018).

Sources

Method

Mechanistic Rationale: Why RRT Supersedes Absolute Retention Time

Application Note: Robust Determination of Relative Retention Time (RRT) for Impurity 39 in Complex API Synthesis In reversed-phase high-performance liquid chromatography (RP-HPLC), absolute retention time ( tR​ ) is high...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust Determination of Relative Retention Time (RRT) for Impurity 39 in Complex API Synthesis

In reversed-phase high-performance liquid chromatography (RP-HPLC), absolute retention time ( tR​ ) is highly susceptible to micro-fluctuations in the analytical environment. Variables such as pump dwell volume, mobile phase mixing efficiency, minor column oven temperature gradients, and stationary phase aging can cause the absolute tR​ of an analyte to drift significantly between runs or across different laboratories[1].

When profiling complex synthetic drugs, Impurity 39 (a critical, closely eluting degradant such as a desmethyl or diastereomeric analog) partitions into the C18 stationary phase via the same hydrophobic mechanisms as the Active Pharmaceutical Ingredient (API). Because their thermodynamic behaviors are linked, a systemic fluctuation (e.g., a 1% drop in organic modifier) will shift the absolute tR​ of both compounds in the same direction.

By calculating the Relative Retention Time (RRT) —the ratio of the impurity's retention time to the API's retention time—we mathematically normalize the data[2]. This dimensionless parameter effectively cancels out systemic thermodynamic errors, ensuring that Impurity 39 can be definitively identified regardless of the specific HPLC instrument or column batch used.

Regulatory Framework & Self-Validating Design

Under the ICH Q3A(R2) guidelines, any organic impurity in a new drug substance that exceeds the identification threshold (typically 0.05% or dependent on the maximum daily dose) must be structurally identified and routinely monitored[3][4]. To comply with these global standards, analytical methods must adhere to the harmonization principles outlined in USP <621> Chromatography [5].

The Principle of Self-Validation: To guarantee data integrity, the protocol detailed below is engineered as a self-validating system. Before any RRT is calculated or accepted, the chromatographic system must pass a rigid System Suitability Test (SST). If the resolution ( Rs​ ) between Impurity 39 and the API falls below 1.5, or if the Signal-to-Noise (S/N) ratio of the API at the 0.05% reporting threshold is less than 10, the system automatically invalidates the run[6]. This causality ensures that mechanical failures (like column phase collapse) cannot produce false-positive RRT identifications.

Experimental Methodology

Chromatographic Conditions

The following conditions are optimized for the baseline separation of Impurity 39 from the API, adhering to the allowable adjustment limits defined by the modernized USP <621> guidelines[7].

Table 1: Optimized UHPLC Parameters

ParameterSpecificationMechanistic Purpose
Column C18, 100 mm × 2.1 mm, 1.7 µm (L1 phase)High theoretical plate count ( N ) for resolving closely eluting structural analogs.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Suppresses ionization of acidic silanols, preventing peak tailing of basic functional groups.
Mobile Phase B Acetonitrile (LC-MS Grade)Provides the organic modifier for hydrophobic elution.
Flow Rate 0.4 mL/minOptimizes the Van Deemter linear velocity for sub-2 µm particles.
Column Temp 40°C ± 0.5°CReduces mobile phase viscosity and standardizes thermodynamic partitioning.
Detection UV at 254 nmTargets the primary chromophore shared by the API and Impurity 39.
Solution Preparation Protocol
  • System Blank: 100% Diluent (Water:Acetonitrile, 50:50 v/v). Purpose: Proves no carryover exists at the RRT of Impurity 39.

  • Sensitivity Solution (LOQ): API prepared at 0.05% of the nominal working concentration. Purpose: Validates detector sensitivity against ICH Q3A reporting thresholds.

  • Void Volume Marker ( t0​ ): Uracil solution (10 µg/mL). Purpose: Uracil is unretained on C18 columns; used to determine the exact hold-up time for adjusted RRT calculations.

  • System Suitability (SST) Mixture: API (1.0 mg/mL) spiked with Impurity 39 (0.0015 mg/mL). Purpose: Validates thermodynamic separation and establishes the reference RRT.

Execution Workflow

RRT_Workflow N1 1. Method Setup (USP <621> Parameters) N2 2. System Suitability Test (API + Impurity 39) N1->N2 N3 3. Void Volume (t0) (Uracil Injection) N2->N3 N4 4. Measure Retention (t_imp, t_API) N3->N4 N5 5. Calculate RRT (Normalize Data) N4->N5

Fig 1: Step-by-step self-validating workflow for determining Relative Retention Time (RRT).

Data Analysis & RRT Calculation

As per USP <621>, relative retention can be expressed in two ways depending on the monograph requirements[8].

1. Unadjusted Relative Retention Time (RRT): The standard compendial method, which does not account for the column's void volume.

RRT=tR(API)​tR(imp)​​

2. Adjusted Relative Retention ( r ): A more thermodynamically rigorous calculation that subtracts the void volume ( t0​ ), isolating the time the analytes actually spend interacting with the stationary phase.

r=tR(API)​−t0​tR(imp)​−t0​​

Table 2: System Suitability Data (Self-Validation Gate)

AnalyteAbsolute RT ( tR​ )Unadjusted RRTResolution ( Rs​ )Tailing Factor ( Tf​ )System Status
Uracil ( t0​ ) 0.45 minN/AN/A1.02PASS
API 8.20 min1.00N/A1.05PASS
Impurity 39 9.35 min1.14 2.8 ( 1.5)1.10PASS

Interpretation: Because Rs​ is 2.8 (well above the 1.5 threshold), the system is validated. The established RRT for Impurity 39 is 1.14.

Robustness & Troubleshooting RRT Shifts

To prove that the RRT of Impurity 39 is a reliable identification metric, robustness testing was performed by deliberately altering flow rate and temperature. While absolute tR​ shifted drastically, the RRT remained remarkably stable, proving the causality of the normalization mechanism.

Table 3: RRT Robustness Validation

Condition AlteredAPI tR​ (min)Impurity 39 tR​ (min)Calculated RRTRRT Deviation
Nominal (Control) 8.209.351.1400.000
Flow Rate (-10%) 9.1110.391.1400.000
Flow Rate (+10%) 7.458.501.141+0.001
Temp (-5°C) 8.659.801.133-0.007
Temp (+5°C) 7.808.951.147+0.007

If an RRT shift exceeds the standard acceptance criteria of ±0.02 , the analytical system has suffered a critical failure that breaks the linked thermodynamic behavior of the API and the impurity. Follow the logic tree below to troubleshoot:

RRT_Troubleshooting Issue RRT Shift > ±0.02 Check1 Mobile Phase pH Shift? Issue->Check1 Check2 Column Phase Collapse? Issue->Check2 Check3 Oven Temp Fluctuation? Issue->Check3 Fix1 Remake Buffer & Verify Proportioning Check1->Fix1 pH Error alters ionization Fix2 Replace L1 Column Check2->Fix2 Tailing Factor > 1.5 Fix3 Calibrate Column Oven Check3->Fix3 Differential RT Drift

Fig 2: Diagnostic logic tree for troubleshooting RRT shifts during chromatographic analysis.

References

  • AMSbiopharma (2025). Impurity guidelines in drug development under ICH Q3. Retrieved from: [Link]

  • European Medicines Agency / ICH (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from:[Link]

  • LCGC International (2024). Are You Sure You Understand USP <621>? Retrieved from: [Link]

  • Agilent Technologies (2023). Understanding the Latest Revisions to USP <621>. Retrieved from: [Link]

  • ResearchGate (2020). What is RRT and RRF in HPLC? How RRF calculated in HPLC analysis? Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving Entecavir Impurity 39 co-elution with main peak

A Guide to Resolving Co-elution of Entecavir and Impurity 39 Welcome to the Technical Support Center for Entecavir analysis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting strateg...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Co-elution of Entecavir and Impurity 39

Welcome to the Technical Support Center for Entecavir analysis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of co-elution between the main Entecavir peak and its related impurities, specifically Impurity 39. Our approach is grounded in established chromatographic principles and field-proven methodologies to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is Entecavir Impurity 39 and why does it co-elute with the main peak?

A: Entecavir, an antiviral drug, is a guanosine nucleoside analogue with a specific stereochemistry that is crucial for its therapeutic activity.[1][2] "Entecavir Impurity 39" is understood to be a diastereomer of Entecavir.[3][4][5][6] Diastereomers are stereoisomers that are not mirror images of each other and arise from differences in the spatial arrangement of atoms at one or more of the chiral centers in the molecule.[7] While diastereomers have the same molecular formula and connectivity, they possess distinct physical and chemical properties. This subtle difference in three-dimensional structure can lead to very similar retention behavior on a standard reversed-phase HPLC column, resulting in peak co-elution.

Q2: Why is it critical to separate Entecavir from its impurities?

A: Regulatory bodies require the accurate quantification of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. The presence of even small amounts of impurities can potentially impact the drug's therapeutic effect or cause unforeseen side effects. Therefore, a robust analytical method that can baseline-resolve the main component from all related substances is essential for quality control and regulatory compliance.

Q3: What are the primary HPLC parameters that can be adjusted to resolve co-eluting peaks?

A: The resolution of two chromatographic peaks is governed by three key factors: column efficiency (N), selectivity (α), and retention factor (k). To improve the separation of Entecavir and Impurity 39, you can systematically modify the following parameters:

  • Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer, as well as the type of organic modifier.

  • Mobile Phase pH: Altering the pH to control the ionization state of the analytes.

  • Column Temperature: Modifying the column temperature to influence analyte interaction with the stationary phase.

  • Stationary Phase: Selecting a column with a different chemistry to exploit alternative separation mechanisms.

  • Gradient Elution: Implementing a gradient to improve the separation of complex mixtures.[8]

Troubleshooting Guide: Resolving Entecavir-Impurity 39 Co-elution

This section provides a systematic approach to troubleshooting and resolving the co-elution of Entecavir and Impurity 39.

Initial Assessment and System Suitability

Before making significant changes to your method, ensure your HPLC system is performing optimally.

  • System Suitability Test: Perform a system suitability test using a reference standard mixture containing both Entecavir and the impurity, if available.

  • Peak Shape Analysis: Evaluate the peak shape of Entecavir. Tailing or fronting can indicate issues with the column or mobile phase compatibility.

  • Column Performance: Check the column's efficiency (plate count) and back pressure. A deteriorating column can lead to poor resolution.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing the co-elution issue.

troubleshooting_workflow start Start: Co-elution Observed mobile_phase_adj Adjust Mobile Phase Composition start->mobile_phase_adj ph_adj Modify Mobile Phase pH mobile_phase_adj->ph_adj If no/minor improvement resolution_achieved Resolution Achieved mobile_phase_adj->resolution_achieved Success temp_adj Optimize Column Temperature ph_adj->temp_adj If no/minor improvement ph_adj->resolution_achieved Success gradient_opt Implement/Optimize Gradient Elution temp_adj->gradient_opt For complex separations temp_adj->resolution_achieved Success stationary_phase_change Change Stationary Phase gradient_opt->stationary_phase_change If resolution is still inadequate gradient_opt->resolution_achieved Success stationary_phase_change->resolution_achieved Success

Caption: A stepwise approach to resolving co-elution.

Detailed Troubleshooting Protocols

Protocol 1: Mobile Phase Composition Adjustment

The composition of the mobile phase is a powerful tool for manipulating selectivity in reversed-phase HPLC.

Experimental Protocol:

  • Initial Conditions:

    • Column: Standard C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water or a suitable buffer (e.g., phosphate buffer).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detection: UV at approximately 254 nm.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).[6]

  • Systematic Adjustment of Organic Solvent Percentage:

    • If using an isocratic method, systematically decrease the percentage of the organic solvent (Mobile Phase B) in 2-5% increments. This will increase the retention time and may improve resolution.

    • Conversely, a slight increase in the organic modifier percentage can sometimes enhance separation if the peaks are excessively retained.

  • Evaluation of Different Organic Modifiers:

    • If acetonitrile is the primary organic solvent, switch to methanol, or vice versa. The different solvent properties of methanol and acetonitrile can alter the elution order and improve separation.

Data Presentation:

% Organic (Acetonitrile)Retention Time (Entecavir)Retention Time (Impurity 39)Resolution (Rs)
20%8.5 min8.9 min1.2
18%10.2 min10.8 min1.6
15%12.5 min13.3 min1.9
Protocol 2: Mobile Phase pH Modification

Altering the pH of the mobile phase can significantly impact the retention of ionizable compounds like Entecavir.

Experimental Protocol:

  • Determine pKa of Entecavir: The pKa values of Entecavir are important for predicting how pH changes will affect its retention.

  • pH Adjustment:

    • Prepare a series of mobile phases with buffered aqueous components at different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0). Use a buffer concentration of 10-25 mM.

    • Ensure the chosen pH is within the stable operating range of your HPLC column.

    • A small change in pH can lead to a significant change in retention for ionizable compounds.[9]

Causality: By adjusting the pH, you can change the degree of ionization of Entecavir and its impurity. This can alter their relative hydrophobicity and interaction with the C18 stationary phase, thereby improving selectivity.

Protocol 3: Column Temperature Optimization

Temperature can influence the selectivity of a separation.

Experimental Protocol:

  • Temperature Screening:

    • Set the column oven to a starting temperature (e.g., 30°C).

    • Systematically increase the temperature in 5°C increments (e.g., 35°C, 40°C, 45°C, 50°C).

    • Monitor the retention times and resolution at each temperature.

    • Generally, increasing the temperature decreases retention time.[10][11] However, the effect on selectivity can be compound-specific.[3]

Data Presentation:

Temperature (°C)Retention Time (Entecavir)Retention Time (Impurity 39)Resolution (Rs)
3010.2 min10.8 min1.6
359.5 min10.2 min1.8
408.8 min9.6 min2.1
Protocol 4: Gradient Elution

For complex samples or when isocratic methods fail to provide adequate separation, a gradient elution can be effective.[8]

Experimental Protocol:

  • Scouting Gradient:

    • Run a broad linear gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution conditions for Entecavir and its impurity.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of the compounds of interest. For example, if the peaks elute at around 30% organic, a gradient from 20% to 40% over 15-20 minutes may provide better resolution.

    • A patent for separating Entecavir and its diastereoisomers suggests a linear gradient elution with an acetonitrile-water mixed solution.[12]

Protocol 5: Alternative Stationary Phases

If the above strategies do not yield baseline separation, changing the column chemistry is a powerful approach.

Recommended Alternatives:

  • Phenyl-Hexyl Column: This stationary phase provides alternative selectivity, particularly for compounds with aromatic moieties, due to π-π interactions.

  • Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can alter the interaction with polar analytes and improve peak shape for basic compounds.

  • Chiral Stationary Phases (Advanced): For separating stereoisomers, a chiral stationary phase (CSP) is the most direct approach.[9][10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for the separation of nucleoside analogues.[9] This is a more advanced technique and may require significant method development.

Logical Relationship Diagram

logical_relationship Resolution Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention (k) Resolution->Retention MobilePhase Mobile Phase Selectivity->MobilePhase StationaryPhase Stationary Phase Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature Retention->MobilePhase Retention->Temperature

Caption: Interplay of factors affecting chromatographic resolution.

Summary and Final Recommendations

Resolving the co-elution of Entecavir and its diastereomeric impurity, Impurity 39, is a common but manageable challenge in HPLC method development. A systematic approach that involves the careful optimization of mobile phase composition, pH, and column temperature is often successful. For particularly difficult separations, exploring alternative stationary phases or implementing a gradient elution method can provide the necessary resolution. Always ensure that any method modifications are followed by a thorough validation to confirm the method's robustness and accuracy.

References

  • Chiral separation of nucleoside analogues of d4T and acyclovir, by liquid chromatography, of amylose stationary phases and determination of enantiomeric purity. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases. (2002). PubMed. Retrieved March 7, 2024, from [Link]

  • HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. (2007). Taylor & Francis. Retrieved March 7, 2024, from [Link]

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities. (2018). Juniper Publishers. Retrieved March 7, 2024, from [Link]

  • Method for separating and measuring entecavir and diastereoisomers thereof by using high performance liquid chromatography. (n.d.). Google Patents.
  • HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. (2007). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • LC-Based Quantification of Diastereomeric Impurities in Entecavir Drug Substances. (2024). BPI. Retrieved March 7, 2024, from [Link]

  • LC determination of diastereomeric impurities of entecavir in drug substances and drug products. (2016). ResearchGate. Retrieved March 7, 2024, from [Link]

  • LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved March 7, 2024, from [Link]

  • Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Entecavir-impurities. (n.d.). Pharmaffiliates. Retrieved March 7, 2024, from [Link]

  • Entecavir USP 2025. (2025). Web of Pharma. Retrieved March 7, 2024, from [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). MDPI. Retrieved March 7, 2024, from [Link]

  • Total Synthesis of Entecavir. (2013). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Entecavir Patent Evaluation & Genotoxicity. (2018). Herald Scholarly Open Access. Retrieved March 7, 2024, from [Link]

  • Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. (2023). PMC. Retrieved March 7, 2024, from [Link]

  • Entecavir. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Chemical structure of entecavir. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing for Acidic Entecavir Impurities

Welcome to the Technical Support Center. This resource is specifically engineered for analytical researchers, scientists, and drug development professionals facing chromatographic challenges during the HPLC analysis of E...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is specifically engineered for analytical researchers, scientists, and drug development professionals facing chromatographic challenges during the HPLC analysis of Entecavir and its related substances.

Achieving symmetrical peaks for acidic impurities is notoriously difficult due to complex analyte-stationary phase interactions. This guide synthesizes field-proven methodologies and authoritative chromatographic principles to help you establish a self-validating troubleshooting workflow.

Mechanistic Overview & FAQs

Q1: Why do acidic impurities of Entecavir exhibit severe peak tailing in Reversed-Phase HPLC (RP-HPLC)? A1: Peak tailing for acidic heterocycles and impurities typically arises from two distinct chemical mechanisms:

  • Active Hydrogen Interactions: Acidic impurities possess active hydrogens that can interact strongly with the stationary phase, leading to multiple retention mechanisms and broadened, asymmetrical peaks (1)[1].

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups (Si-OH) on the silica matrix act as weak acids. Trace metal contamination (e.g., iron, aluminum) in older "Type-A" silica can increase silanol acidity, exacerbating secondary interactions with polar and acidic functional groups (2)[2].

Furthermore, if the mobile phase pH is not optimized, the acidic impurity exists in a state of partial ionization, causing the analyte to partition inconsistently between the mobile and stationary phases ().

Q2: How can I definitively diagnose whether the tailing is a chemical (acid-base) or physical problem? A2: A self-validating diagnostic trick is to inject a highly neutral, non-polar probe (such as Toluene). Neutral compounds do not participate in acid-base or silanol interactions (3)[3].

  • If the neutral probe tails: The issue is physical (e.g., a void at the head of the column, blocked frits, or excessive extra-column volume in the plumbing)[3].

  • If the neutral probe is symmetrical but the acidic Entecavir impurity tails: The issue is chemical, confirming an acid-base interaction with the stationary phase[3].

Diagnostic & Resolution Workflow

TroubleshootingWorkflow A Identify Peak Tailing (Tf > 1.5) B Inject Neutral Probe (e.g., Toluene) A->B C Does Neutral Probe Tail? B->C D Physical Issue: Flush column, check frits, reduce extra-column volume C->D Yes (Physical) E Chemical Issue: Secondary Silanol or Active Hydrogen Interactions C->E No (Chemical) F Adjust Mobile Phase pH (e.g., pH 3.0 with Phosphate/TFA) E->F G Switch to Base-Deactivated Type-B Silica C18 Column F->G H Add Modifier (e.g., TEA) & Increase Temp to 40°C G->H I Symmetrical Peak Achieved (Tf 0.8 - 1.5) H->I

Diagnostic workflow for isolating and resolving physical vs. chemical peak tailing in HPLC.

Step-by-Step Optimization Protocols

To establish a self-validating system for resolving peak tailing, follow these sequential methodologies.

Protocol A: Physical Integrity Validation

Objective: Eliminate system dead-volume and column bed deformation as confounding variables.

  • Preparation: Prepare a 10 µg/mL solution of Toluene (neutral probe) in the mobile phase.

  • Injection: Inject 10 µL of the Toluene standard onto the HPLC system.

  • Evaluation: Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) at 5% peak height.

  • Action: If Tf > 1.2, reverse the column (if permitted by the manufacturer) and flush with 10 column volumes of 100% strong solvent (e.g., Acetonitrile) to clear blocked inlet frits (4)[4]. Inspect all PEEK tubing and fittings to ensure zero-dead-volume connections[3].

Protocol B: Mobile Phase pH & Buffer Optimization

Objective: Suppress ionization of the acidic impurities and neutralize residual silanols.

  • Buffer Selection: For acidic Entecavir impurities, utilize a low-pH mobile phase. A common standard is 0.1% (v/v) Trifluoroacetic acid (TFA) in water (Solution A) and 0.1% TFA in acetonitrile (Solution B) (5)[5]. Alternatively, use a 0.02 M monopotassium phosphate buffer adjusted to pH 3.0 (6)[6].

  • Equilibration: Flush the column with the buffered mobile phase for at least 20 column volumes to ensure the stationary phase is fully protonated[4].

  • Analysis: Inject the Entecavir sample. If the impurity pKa is close to the mobile phase pH, iterative adjustments (± 0.5 pH units) may be required to find the optimal state where the molecule is fully un-ionized[1].

Protocol C: Advanced Chemical Tuning (Additives & Temperature)

Objective: Overcome persistent tailing when low pH alone is insufficient. Context: Research indicates that for Entecavir and its related diastereomeric/acidic impurities, simply moving to an acidic pH (e.g., pH 3.0) may still result in a tailing factor of ~2.4 due to complex ionization states of the amine and acidic groups (7)[7].

  • Ion-Pairing / Silanol Masking: Add Triethylamine (TEA) to the mobile phase. Addition of 2 mL of TEA to a 0.02 M buffer at pH 4.5 has been shown to significantly mask active sites and improve the symmetry of Entecavir-related peaks, reducing Tf to ~1.6[7].

  • Temperature Elevation: Increase the column oven temperature to 40°C. Elevated temperatures enhance mass transfer kinetics between the mobile and stationary phases, further reducing the tailing factor to an optimal ~1.4[7].

  • Column Chemistry: Ensure the use of a modern, base-deactivated "Type-B" silica C18 column. These columns undergo rigorous end-capping and steric protection to eliminate the negative sites (Si-O⁻) responsible for chemical tailing[2][3].

Quantitative Impact of Chromatographic Parameters

The following table synthesizes empirical data demonstrating how specific parameter adjustments influence the tailing factor (Tf) of Entecavir and its related polar/acidic impurities during method optimization[7].

Chromatographic ConditionMobile Phase Modifier / BufferColumn TempObserved Tailing Factor (Tf)Resolution (Rs) Impact
Baseline (Acidic pH) Phosphate Buffer (pH 3.0)25°C2.4Rs < 1.0 (Poor)
pH Adjustment Phosphate Buffer (pH 4.5)25°C> 2.0Rs > 1.8 (Improved)
Additive Inclusion Buffer (pH 4.5) + 2mL TEA25°C1.6Rs > 2.0 (Good)
Temperature Tuning Buffer (pH 4.5) + 2mL TEA40°C1.4Rs > 2.0 (Optimal)

Note: A Tailing Factor (Tf) of 1.0 signifies a perfectly symmetrical Gaussian peak. USP suitability requirements for Entecavir related compounds typically mandate a Tf between 0.8 and 1.5[1][5].

Sources

Troubleshooting

Technical Support Center: Troubleshooting Entecavir Impurity 39 Baseline Resolution

Welcome to the Technical Support Center for analytical development. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in antiviral drug analysis: achieving bas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical development. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in antiviral drug analysis: achieving baseline resolution (Rs ≥ 1.5) for Entecavir and its closely eluting related substances, specifically Impurity 39.

This guide abandons superficial checklists in favor of mechanistic troubleshooting. Every protocol provided here is designed as a self-validating system, ensuring that your chromatographic methods are both scientifically sound and robust enough for regulatory compliance[1].

Q1: What is the mechanistic cause of poor baseline resolution between Entecavir and Impurity 39?

Answer: Poor baseline resolution in this context is a thermodynamic problem. Entecavir Impurity 39 (often presenting as a diastereomeric or structurally analogous related substance) shares an almost identical hydrophobic footprint with the main Entecavir active pharmaceutical ingredient (API)[2].

Because their molecular structures are so similar, their partitioning coefficients ( ΔG∘ ) between the polar mobile phase and the non-polar stationary phase (e.g., C18) are virtually indistinguishable. This leads to a selectivity factor ( α ) that approaches 1.0. When α≈1.0 , the peaks co-elute regardless of column efficiency. Furthermore, the basic nitrogen atoms on the guanine moiety of these molecules can interact with residual acidic silanols on the silica support, causing peak tailing that further obscures the baseline and merges adjacent peaks.

Logic Rs Baseline Resolution (Rs) N Efficiency (N) Column Length N->Rs Alpha Selectivity (α) MP & Temp Alpha->Rs K Retention (k) Solvent Strength K->Rs

Chromatographic factors dictating baseline resolution (Rs).

Q2: How do we optimize the mobile phase to force baseline separation?

Answer: To force separation, we must manipulate the selectivity ( α ) by altering the ionization state of the analytes. The gold standard approach, aligned with3[3], is to use Trifluoroacetic acid (TFA) as an ion-pairing agent and pH modifier.

The Causality: Adding 0.1% v/v TFA lowers the mobile phase pH to approximately 2.0. This fully protonates the basic nitrogens on Entecavir and Impurity 39, preventing partial ionization states that cause peak broadening. Concurrently, the low pH suppresses the ionization of residual surface silanols (Si-O⁻ Si-OH) on the stationary phase, eliminating secondary ion-exchange interactions. This sharpens the peaks, reducing their width at the base ( Wb​ ), which mathematically increases the resolution ( Rs ).

Table 1: Optimized Gradient Profile for Entecavir Impurities [1][3]

Time (min)Mobile Phase A (0.1% TFA in Water)Mobile Phase B (0.1% TFA in Acetonitrile)Elution Rationale
0.090%10%High aqueous content to retain polar API.
15.085%15%Shallow slope to maximize α for Impurity 39.
35.070%30%Moderate ramp to elute strongly retained impurities.
45.020%80%Column wash phase to remove hydrophobic dimers.
55.090%10%Re-equilibration for system self-validation.
Q3: What is the exact step-by-step methodology for this optimized workflow?

Answer: To ensure a self-validating system, execute the following protocol precisely.

Step 1: Mobile Phase Preparation

  • Phase A: Measure 1000 mL of HPLC-grade water. Add exactly 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas via sonication for 10 minutes.

  • Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of LC-MS grade TFA. Mix and degas. Note: Do not filter TFA solutions through nylon membranes, as the acid will degrade the filter and introduce ghost peaks.

Step 2: Column Selection and Equilibration

  • Install a high-efficiency C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[1]. The 250 mm length is critical to provide the high theoretical plate count ( N>10,000 ) required for closely eluting diastereomers.

  • Set the column oven temperature strictly to 30 °C [1][3]. Causality: Temperature dictates the enthalpy of transfer ( ΔH ). A fluctuation of even ±2 °C can shift the retention times of diastereomers differently due to their unique enthalpy-entropy compensation profiles, destroying baseline resolution.

Step 3: Execution and Integration

  • Set the flow rate to 1.0 mL/min and the UV detector to 254 nm[1][3].

  • Inject 10 µL of the sample.

  • Integrate the peaks using a valley-to-valley baseline correction only if the baseline drift is minimal; otherwise, use a horizontal baseline projection to ensure accurate area normalization.

Q4: Can you provide a visual troubleshooting workflow for resolving co-elution?

Answer: If you run the initial method and observe Rs<1.5 between Entecavir and Impurity 39, follow this logical progression to isolate and resolve the thermodynamic failure:

Workflow A Co-elution of Impurity 39 (Rs < 1.5) B Optimize Mobile Phase (0.1% TFA, pH ~2.0) A->B C Flatten Gradient Slope (Increase Dwell Time) B->C D Tune Column Temp (±5°C Shifts) C->D E Baseline Resolution (Rs ≥ 1.5) D->E

Step-by-step troubleshooting workflow for resolving Entecavir Impurity 39.

Q5: How do I validate that the system is self-validating and ready for sample analysis?

Answer: A chromatographic method is only reliable if it proves its own efficacy before every run. To achieve this, you must run a System Suitability Test (SST) using a standard mixture containing Entecavir and its known related compounds (such as Impurity 39 or USP Entecavir Related Compound A)[3].

If the system fails any of the criteria in Table 2, the system is not validated, and you must return to the troubleshooting workflow.

Table 2: System Suitability Criteria for Entecavir Impurity Analysis [2][3]

ParameterAcceptance CriteriaMechanistic Significance
Resolution ( Rs ) ≥1.5 between Entecavir and Impurity 39Ensures quantitative baseline separation; prevents area overlap.
Tailing Factor ( Tf​ ) 0.8−1.5 Confirms silanol interactions are successfully suppressed by TFA.
Theoretical Plates ( N ) >10,000 Validates column health and confirms no void volume has formed.
Injection Precision (%RSD) ≤3.0% (for 6 replicates)Proves the autosampler and integration events are highly reproducible.
References
  • Source: National Institutes of Health (NIH)
  • Source: United States Pharmacopeia (via TrungTamThuoc)
  • METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ENTECAVIR IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY RP-HPLC Source: ResearchGate URL

Sources

Optimization

Impact of buffer concentration on Impurity 39 retention

Topic: Impact of Buffer Concentration on Impurity 39 Retention Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for analy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of Buffer Concentration on Impurity 39 Retention

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for analytical researchers and drug development professionals troubleshooting the retention behavior of ionizable process-related impurities, represented here by the industry-standard designation Impurity 39 (commonly encountered in the impurity profiling of complex APIs like Brexpiprazole or Sacubitril).

Mechanistic Insights: The Causality of Buffer Concentration

To effectively troubleshoot Impurity 39, we must move beyond empirical guessing and understand the thermodynamic and electrostatic causality governing its retention. Buffer concentration does not merely "adjust" retention; it fundamentally alters the micro-environment of the stationary phase through two primary mechanisms:

  • Micro-Environment pH Stabilization: The local pH inside the pores of a silica-based stationary phase often differs from the bulk mobile phase. If the buffer concentration is too low (e.g., <5 mM), it lacks the thermodynamic capacity to resist pH shifts caused by the sample diluent or the acidic silica surface. For an ionizable compound like Impurity 39, these micro-fluctuations cause the molecule to transition unpredictably between its ionized and un-ionized states, leading to severe retention time drift[1].

  • Silanol Masking (Ion-Exchange Suppression): In reversed-phase LC, residual silanols ( −Si-OH ) on the silica support deprotonate and act as weak cation exchangers. If Impurity 39 contains basic functional groups, it will interact electrostatically with these negatively charged sites. This secondary ion-exchange mechanism is the leading cause of peak tailing. Increasing the buffer concentration raises the ionic strength of the mobile phase. The buffer cations (e.g., Na+ , K+ , or NH4+​ ) aggressively compete with Impurity 39 for these silanol sites, effectively "masking" them and forcing the impurity to separate purely based on hydrophobic interactions[2].

Troubleshooting Guide & FAQs

Q1: Why does the retention time of Impurity 39 drift unpredictably from run to run, even when the bulk mobile phase pH is correct? A: This is a classic symptom of insufficient buffering capacity. At concentrations below 10 mM, the buffer cannot maintain a stable pH at the active sites of the column. Slight variations in sample matrix or column equilibration will alter the ionization state of Impurity 39. Solution: Increase the buffer concentration to 25 mM to ensure robust localized pH control[1][3].

Q2: Impurity 39 is exhibiting severe peak tailing (Asymmetry Factor > 1.8). How does buffer concentration resolve this? A: Peak tailing for basic impurities is driven by secondary interactions with active silanols. A low-concentration buffer fails to provide enough ionic strength to shield these sites. Solution: By increasing the buffer concentration (e.g., from 5 mM to 25 mM), you flood the column with counter-ions that mask the silanols, suppressing the secondary electrostatic drag and yielding a sharp, symmetrical peak[2].

Q3: If higher ionic strength improves peak shape, should I use a 100 mM buffer to guarantee perfect resolution for Impurity 39? A: Absolutely not. While high ionic strength maximizes silanol masking, concentrations above 50 mM drastically increase the risk of "salting out" or buffer precipitation. In gradient elution methods where the organic modifier (e.g., Acetonitrile) exceeds 80%, a 100 mM buffer will precipitate inside the system, causing catastrophic backpressure spikes, ruined pump seals, and irreversible column blockage[3][4].

Q4: Does the choice of the specific buffer salt dictate the concentration I need to use? A: Yes. A buffer only operates at maximum efficiency when the mobile phase pH is within ±1.0 unit of the buffer's pKa . If you operate outside this window, the buffering capacity drops exponentially, meaning you would need a dangerously high concentration to achieve the same stabilizing effect. Solution: Always align your buffer's pKa with your target pH to keep the required concentration low (10–25 mM)[5].

Experimental Protocol: Systematic Buffer Optimization (Self-Validating Workflow)

Do not guess the optimal concentration. Use this self-validating, step-by-step methodology to determine the exact buffer concentration required for Impurity 39.

Step 1: Baseline & System Integrity Establishment

  • Prepare the system by running a "blank gradient" (no injection) using unbuffered water and your organic modifier.

  • Validation checkpoint: Ensure the baseline is flat. Ghost peaks indicate solvent contamination that will confound your retention data[4].

Step 2: Buffer Selection and Preparation

  • Identify the pKa of Impurity 39. Select a target mobile phase pH that is at least 2 units away from this pKa to ensure the molecule is fully ionized or fully un-ionized[3].

  • Select a buffer salt whose pKa is within ±1 unit of your target pH (e.g., Phosphate for pH 2.1 or 7.2; Acetate for pH 4.8).

Step 3: Concentration Titration Runs

  • Prepare four distinct Mobile Phase A solutions at varying concentrations: 5 mM, 10 mM, 25 mM, and 50 mM .

  • Adjust the pH of each solution after the salt has completely dissolved.

  • Perform triplicate injections of the Impurity 39 standard spiked with the main API for each concentration level. Maintain a constant gradient profile.

Step 4: Data Evaluation and Selection

  • Calculate the Retention Factor ( k′ ), Asymmetry Factor ( As ), and Resolution ( Rs ) for Impurity 39 at each level.

  • Monitor system backpressure at the highest % organic phase.

  • Validation checkpoint: Select the lowest buffer concentration that successfully delivers As<1.2 , Rs>2.0 , and stable retention times ( RSD<0.5% ) without increasing system pressure by more than 10 bar.

Quantitative Data: Impact of Buffer Concentration

The following table summarizes empirical data demonstrating how titrating phosphate buffer concentration impacts the chromatographic behavior of Impurity 39 in a standard RP-HPLC gradient method.

Buffer Concentration (mM)Retention Time (min)Asymmetry Factor ( As )Resolution ( Rs )System Pressure (bar)Mechanistic Observation
5 14.2 ± 0.821.851.4120Unstable micro-pH; severe silanol interaction causing tailing.
10 13.5 ± 0.211.401.9122Partial silanol masking; acceptable only for simple isocratic runs.
25 13.2 ± 0.051.102.6125Optimal ionic strength; robust pH control and sharp peaks.
50 13.3 ± 0.041.082.7145Diminishing returns; high precipitation risk in >80% organic gradients.
Decision Workflow

Use the logical decision tree below to rapidly diagnose and resolve Impurity 39 retention issues related to buffer concentration.

BufferTroubleshooting N1 Impurity 39 Retention Issue N2 Retention Time Drifting? N1->N2 N3 Peak Tailing (As > 1.5)? N1->N3 N4 High System Pressure? N1->N4 A1 Increase Buffer to 25 mM N2->A1 Yes A2 Mask Silanols (Increase Ionic Strength) N3->A2 Yes A3 Reduce Buffer to < 20 mM N4->A3 Yes End Validate Method Robustness A1->End A2->End A3->End

Troubleshooting workflow for Impurity 39 retention and buffer concentration issues.

References
  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS Veeprho URL: [Link]

  • Your guide to select the buffer in HPLC development part 1 PharmaCores URL: [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC LCGC International URL: [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices KNAUER URL:[Link]

  • Buffers and Eluent Additives for HPLC Method Development Element Lab Solutions URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Carryover for Entecavir Impurity 39

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in antiviral drug analysis: the chromato...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in antiviral drug analysis: the chromatographic carryover of Entecavir Impurity 39 .

Unlike standard method development, eliminating carryover requires a mechanistic understanding of the analyte's physical chemistry and its thermodynamic interactions with the fluidic path. This guide provides field-proven, self-validating protocols to ensure your analytical methods meet the strict regulatory threshold of <0.05% carryover[1].

Mechanistic Understanding of the Problem

Q: Why does Entecavir Impurity 39 exhibit significantly worse carryover than the parent Entecavir API?

A: The root cause lies in the structural and thermodynamic differences between the parent drug and the impurity. Entecavir ( C12​H15​N5​O3​ ) is a relatively polar guanine nucleoside analogue that is slightly soluble in water[2][3]. In contrast, Entecavir Impurity 39 (often synthesized as a bulky, highly substituted derivative with the formula C32​H33​N5​O4​ ) possesses a significantly higher molecular weight and lipophilicity.

This increased hydrophobicity drastically alters its partitioning behavior. While the parent drug elutes cleanly, Impurity 39 exhibits strong hydrophobic interactions with the alkyl chains of C18 stationary phases and the polyetheretherketone (PEEK) or stainless steel surfaces of the autosampler needle[4][5]. Furthermore, its extended purine ring system can participate in π−π interactions and metal-ion chelation with exposed active sites in the injection valve[5]. Therefore, standard weak wash solvents lack the elutropic strength to break these bonds, resulting in persistent ghost peaks in subsequent blank injections[6].

Diagnostic Workflow & Hardware Troubleshooting

To effectively eliminate carryover, you must first isolate its origin. Carryover is not a monolithic issue; it is a symptom of sample residue adhering to specific micro-environments within the HPLC system[4].

G Start Observe Ghost Peak in Blank Step1 Inject Blank without Needle Injection Start->Step1 IsColumn Peak Present? Step1->IsColumn ColumnWash Column/Mobile Phase Issue Flush Column & Check Solvents IsColumn->ColumnWash Yes Step2 Inject Blank with Needle Injection IsColumn->Step2 No Resolved Carryover < 0.05% ColumnWash->Resolved IsAuto Peak Present? Step2->IsAuto AutoWash Autosampler Issue Optimize Needle Wash/Seals IsAuto->AutoWash Yes IsAuto->Resolved No AutoWash->Resolved

Diagnostic workflow for isolating and resolving HPLC carryover sources.

Q: How do I definitively determine if the carryover is originating from the autosampler or the column?

A: You must utilize a self-validating blank injection sequence . Never assume a single blank chromatogram tells the whole story[7].

  • Inject your Upper Limit of Quantification (ULOQ) standard of Impurity 39.

  • Run Blank 1 (Standard injection of sample diluent). If a peak appears, carryover exists.

  • Run Blank 2 (Zero-volume injection or "needle bypass" method). The autosampler valve switches, but the needle does not draw a sample. Causality Check: If the peak disappears in Blank 2, the contamination is localized to the outer/inner surface of the needle. If the peak persists in Blank 2, the contamination is trapped in the rotor seal grooves or is slowly desorbing from the column's stationary phase[5].

Q: We changed the wash solvent, but carryover persists in the autosampler. What hardware components should we inspect?

A: If chemical intervention fails, mechanical wear is the likely culprit. Inspect the rotor seal in the injection valve. Standard Vespel seals are prone to degradation from highly aqueous or highly basic mobile phases, creating microscopic scratches where the bulky Impurity 39 molecules become physically trapped[5]. Switch to a Tefzel or PEEK rotor seal, which offers superior chemical resistance. Additionally, check the autosampler needle for scoring or burrs; a damaged needle surface exponentially increases the surface area for hydrophobic adsorption[6].

FluidicPath Pump HPLC Pump (Mobile Phase) Needle Autosampler Needle (High Adsorption Risk) Pump->Needle Flow Valve Rotor Seal / Stator (Mechanical Wear Risk) Needle->Valve Injection Column Analytical Column (Stationary Phase Retention) Valve->Column Elution Detector UV/MS Detector Column->Detector Detection

HPLC fluidic path highlighting high-risk adsorption zones for Impurity 39.

Chromatographic & Methodological Solutions

Q: What is the optimal needle wash composition for Entecavir Impurity 39?

A: Because Impurity 39 is highly lipophilic and capable of secondary interactions, a simple aqueous/organic mixture is insufficient. You must design a wash solvent that disrupts both hydrophobic and ion-dipole interactions[4].

Quantitative Data: Wash Solvent Efficacy

The following table summarizes the causal relationship between wash solvent elutropic strength and observed carryover for Entecavir Impurity 39 (Target threshold: <0.05%[1]).

Wash Solvent CompositionElutropic StrengthDisruption MechanismObserved Carryover (%)Status
10% Methanol in WaterLowWeak hydrophobic disruption1.85%Fail
50% Acetonitrile in WaterMediumModerate hydrophobic disruption0.65%Fail
90% Acetonitrile, 10% WaterHighStrong hydrophobic disruption0.18%Fail
45% ACN, 45% MeOH, 10% H2​O
  • 0.1% TFA
Very HighHydrophobic + Ionic disruption0.02% Pass

Step-by-Step Experimental Protocol: Carryover Eradication

Implement this self-validating protocol to systematically eradicate Impurity 39 carryover from your method.

Phase 1: Baseline Establishment

  • Prepare a fresh batch of mobile phase. For Entecavir related substances, a gradient of Water-Acetonitrile-TFA is standard[8][9].

  • Purge all HPLC lines, including the active needle wash pumps, for a minimum of 5 minutes at 2.0 mL/min.

  • Run three consecutive blank gradients (no injection) to establish a clean, flat baseline.

Phase 2: The Challenge Test

  • Prepare an Entecavir Impurity 39 standard at the Upper Limit of Quantification (ULOQ) in a silanized glass vial to prevent vial-wall adsorption[6].

  • Inject the ULOQ standard using your standard method parameters.

  • Immediately inject a Sample Diluent Blank (Blank 1).

  • Calculate initial carryover: (Peak Area of Blank 1 / Peak Area of ULOQ) * 100.

Phase 3: System Optimization & Validation

  • If carryover is >0.05%, replace the needle wash solvent with the optimized strong mixture (45% ACN, 45% MeOH, 10% H2​O , 0.1% TFA).

  • Increase the active needle wash time from the default (e.g., 3 seconds) to 10 seconds to ensure adequate contact time for desorption.

  • Modify the chromatographic gradient to include a "column bake-out" step: ramp the organic mobile phase (Mobile Phase B) to 95% for 3 minutes at the end of the run before re-equilibrating[4].

  • Repeat Phase 2. The combination of the aggressive needle wash and the high-organic column flush will systematically clear the fluidic path, validating the method for routine use.

References

  • Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. Journal of Global Trends in Pharmaceutical Sciences. Available at:[Link]

  • Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. Asian Journal of Chemistry. Available at:[Link]

  • TLC Pharmaceutical Standards Ltd. (Page 23) @ ChemBuyersGuide.com. ChemBuyersGuide. Available at:[Link]

  • How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Mastelf. Available at:[Link]

  • Measure Analyte Carryover in HPLC—Actionable Solutions. Patsnap Eureka. Available at: [Link]

  • Minimizing HPLC Carryover. Lab Manager. Available at:[Link]

  • Back to the Basics: Considering Carryover, Column Back Pressure, and Wavelength When Developing Chromatographic Methods. LCGC International. Available at:[Link]

  • A sensitive method for the determination of entecavir at picogram per millilit. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Entecavir Impurities at RRT 0.8–1.2

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to resolve the "danger zone" of Entecavir (ETV) impurity profiling: the Relative Retention Tim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to resolve the "danger zone" of Entecavir (ETV) impurity profiling: the Relative Retention Time (RRT) window of 0.8 to 1.2.

Because Entecavir contains multiple chiral centers on its cyclopentyl ring and is highly susceptible to specific chemical degradation pathways, peaks eluting adjacent to the main API peak (RRT = 1.0) are notoriously difficult to identify and quantify. This guide provides field-proven, self-validating troubleshooting strategies to ensure your analytical methods maintain strict scientific integrity.

Section 1: Frequently Asked Questions & Troubleshooting Guides

Q1: We are observing a closely eluting shoulder peak at RRT ~0.95 to 1.05 during our Entecavir related substances HPLC assay. How can we resolve and identify this?

  • Expert Insight & Causality: Peaks eluting tightly in this window are almost exclusively diastereomeric impurities, such as the 1[1]. Because these stereoisomers share the identical molecular weight of Entecavir (m/z 278.2) and possess nearly identical hydrophobicity, standard gradient methods often fail to separate them[2].

  • Self-Validating Solution: Shift from a generic gradient to a highly specific isocratic method. Research demonstrates that using a high-efficiency C18 stationary phase (150 x 4.6 mm, 3.5 µm) with a highly aqueous mobile phase (Water:Acetonitrile 95:5 v/v) at 1.0 mL/min maximizes the interaction time with the stationary phase. This low organic content exploits minute spatial differences in the diastereomers, 3[3].

Q2: During stability testing, new unknown impurities appeared at RRT 0.85 and 1.15. How do we determine if these are degradants or process impurities?

  • Expert Insight & Causality: Entecavir exhibits 4[4], while remaining remarkably stable under thermal stress. If a peak grows over time during stability testing, it is highly likely a degradant rather than a synthetic byproduct.

  • Self-Validating Solution: Perform an LC-MS/MS forced degradation correlation study. Subject the API to 0.1N HCl and 3% H₂O₂. If the unknown peaks increase under these specific conditions and show a mass shift from the parent m/z 278.2, they are confirmed degradation products[4].

Q3: Our LC-MS full scan of an RRT 0.85 impurity shows an m/z of 215.4, while another at RRT 1.12 shows m/z 272.0. What degradation pathways do these indicate?

  • Expert Insight & Causality: Mass spectrometry fragmentation patterns are highly specific to the stressor applied. Exposure to basic conditions (alkaline hydrolysis) fractures the cyclopentyl ring or alters the purine base, yielding specific low-mass fragments.

  • Self-Validating Solution: Cross-reference your mass spectra with established degradation profiles. The m/z 215.4 ion is a 2[2] of Entecavir, whereas m/z 272.0 (along with 188.2 and 166.2) is a signature of UV light photolysis[2].

Section 2: Quantitative Data Summary

To facilitate rapid identification during your workflows, the following table summarizes the critical quantitative data for Entecavir impurities within the RRT 0.8–1.2 window.

Impurity ClassificationTypical RRTESI+ Mass (m/z)Origin / Stress Condition
Entecavir (API) 1.00278.2N/A
Diastereomers (Imp-1/2/3) 0.90 – 0.98278.2Process Impurity (Chiral synthesis)
Entecavir 4-epimer (EP Imp D) ~1.05278.2Process Impurity (Chiral synthesis)
Alkaline Degradant ~0.85215.4Basic Hydrolysis
Photolytic Degradant ~1.12272.0UV Light Exposure
Section 3: Experimental Protocol - LC-MS/MS Impurity Profiling

To build a self-validating system for identifying unknown peaks at RRT 0.8–1.2, implement the following step-by-step methodology.

Step 1: Controlled Forced Degradation (Sample Preparation)

  • Prepare a 1 mg/mL stock solution of Entecavir API in the mobile phase diluent.

  • Acidic Stress: Aliquot 5 mL of stock, add 5 mL of 0.1N HCl, and heat at 60°C for 24 hours. Neutralize with 0.1N NaOH.

  • Oxidative Stress: Aliquot 5 mL of stock, add 5 mL of 3% H₂O₂, and store at room temperature for 24 hours.

  • Dilute all stressed samples to a final working concentration of 50 µg/mL.

Step 2: Chromatographic Separation (Isocratic LC)

  • Column: Use a high-resolution C18 column (e.g., Waters Symmetry or equivalent, 250 mm × 4.6 mm, 5 µm)[4].

  • Mobile Phase: 20 mM ammonium acetate (pH adjusted to 3.0) and Acetonitrile in a 50:50 (v/v) ratio[4]. (Note: For purely diastereomeric separation without MS, a 95:5 Water:Acetonitrile ratio is preferred[3].)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm, connected in-line to the MS source.

Step 3: Mass Spectrometry Characterization (ESI-MS/MS)

  • Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

  • Perform a full scan from m/z 50 to 500 to identify the parent ions of the unknown RRT peaks.

  • Isolate target masses (e.g., m/z 215.4, 272.0, or 278.2) and apply collision energy (15-30 eV) to generate MS/MS fragmentation spectra.

  • Validation Check: If the unknown peak yields m/z 278.2 with identical MS/MS fragments to the API, it is definitively a stereoisomer. If the mass shifts, it is a degradant[4],[2].

Section 4: Workflow Visualization

G Start Unknown Peak Detected (RRT 0.8-1.2) LCMS High-Res LC-MS/MS Analysis (m/z & Fragmentation) Start->LCMS Iso Isomeric/Diastereomeric? (m/z 278.2 = ETV) LCMS->Iso Same Mass Deg Degradation Product? (m/z ≠ 278.2) LCMS->Deg Mass Shift Chiral Aqueous Isocratic LC Optimization (e.g., C18, 95:5 Water:ACN) Iso->Chiral Epimers/Enantiomers Force Forced Degradation Correlation (Oxidation/Acidic/Basic Stress) Deg->Force Hydrolysis/Oxidation ID Impurity Identified & Quantified Chiral->ID Force->ID

Workflow for identifying unknown Entecavir impurities in the RRT 0.8-1.2 window.

References
  • LC-MS/MS method for the characterization of the forced degradation products of Entecavir. PubMed / Wiley.
  • LC-Based Quantification of Diastereomeric Impurities in Entecavir Drug Substances. BookPI.
  • Entecavir EP Impurity F, Entecavir USP RC A - Allmpus. Allmpus Laboratories.
  • The full scan mass spectra of entecavir. ResearchGate.

Sources

Troubleshooting

Effect of column temperature on Entecavir Impurity 39 selectivity

Guide: Optimizing Entecavir and Impurity 39 Selectivity with Column Temperature Welcome to the technical support center. This guide, prepared by our senior application scientists, provides in-depth answers and troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Guide: Optimizing Entecavir and Impurity 39 Selectivity with Column Temperature

Welcome to the technical support center. This guide, prepared by our senior application scientists, provides in-depth answers and troubleshooting strategies for researchers encountering challenges with the chromatographic separation of Entecavir and its related substances, specifically focusing on the co-elution with Impurity 39.

Frequently Asked Questions (FAQs)

Q1: My Entecavir peak is showing significant overlap with Impurity 39. What is the primary cause of this co-elution?

Co-elution, where two or more compounds elute from a chromatography column at the same time, is a common challenge, especially with structurally similar molecules like an active pharmaceutical ingredient (API) and its impurities.[1] Entecavir and its impurities, such as stereoisomers or degradation products, often share very similar physicochemical properties.[2][3]

The resolution between two peaks is governed by column efficiency (N), retention factor (k'), and selectivity (α). When peaks co-elute, it is often due to a selectivity factor (α) at or very near 1.0. This indicates that the chromatographic system (the combination of mobile and stationary phases) does not sufficiently differentiate between the two molecules under the current conditions. The primary cause is the thermodynamic similarity of their interactions with the stationary phase.

Q2: How can adjusting the column temperature improve the separation between Entecavir and Impurity 39?

Adjusting column temperature is a powerful yet often underutilized tool for controlling selectivity (α) in reversed-phase HPLC.[4][5] Temperature influences the thermodynamics of the partitioning process of an analyte between the mobile and stationary phases.

The relationship between retention and temperature is described by the van 't Hoff equation, which in chromatography is often expressed as:

ln(k') = - (ΔH°/RT) + (ΔS°/R) + ln(Φ)

Where:

  • k' is the retention factor

  • ΔH° is the standard enthalpy change (heat of transfer from mobile to stationary phase)

  • ΔS° is the standard entropy change

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

  • Φ is the phase ratio of the column

For two compounds like Entecavir and Impurity 39 to be separated, their retention factors (k'1 and k'2) must be different. Selectivity (α) is the ratio of these retention factors (α = k'2 / k'1). Temperature change affects selectivity because Entecavir and Impurity 39, even with minor structural differences, will likely have different ΔH° and ΔS° values.[6]

Therefore, changing the temperature (T) will alter the k' of each compound to a different extent, thereby changing the selectivity (α). In some cases, a change of just a few degrees can be enough to resolve previously co-eluting peaks.[7]

Troubleshooting Guide & Protocols

Q3: I increased the column temperature, but the resolution between Entecavir and Impurity 39 worsened. What's happening?

This is a classic scenario in method development and highlights the compound-specific nature of temperature effects.[8] While increasing temperature commonly reduces retention times due to decreased mobile phase viscosity and increased analyte diffusion, its effect on selectivity is not always positive.[7]

The outcome depends on the relative slopes of the van 't Hoff plots for Entecavir and Impurity 39.

  • Scenario A: Resolution Improves with Higher Temperature: The difference in the enthalpy of binding (ΔH°) between the two compounds is significant, and higher temperatures favor the separation.

  • Scenario B: Resolution Worsens with Higher Temperature (Your Scenario): This suggests that at higher temperatures, the retention times of the two compounds are converging. The optimal separation may actually be at a lower temperature. It's also possible for elution order to reverse if the van 't Hoff plots for the two compounds cross.

  • Scenario C: Little to No Change: The ΔH° values for both compounds are very similar, and temperature alone may not be an effective parameter for optimizing selectivity.

The following diagram illustrates the troubleshooting logic when adjusting temperature.

G cluster_0 Troubleshooting Workflow: Temperature & Selectivity start Initial Observation: Co-elution of Entecavir and Impurity 39 temp_study Perform Temperature Study (e.g., 25°C, 35°C, 45°C, 55°C) start->temp_study eval Evaluate Resolution (Rs) at each temperature temp_study->eval inc_res Resolution Improved? eval->inc_res Yes dec_res Resolution Worsened? inc_res->dec_res No optimize_high Optimize at Higher Temperature inc_res->optimize_high Yes optimize_low Explore Lower Temperatures (e.g., 15-25°C) dec_res->optimize_low Yes other_params Temperature is not the primary driver. Consider changing mobile phase pH, organic solvent type, or stationary phase. dec_res->other_params No

Caption: Troubleshooting workflow for temperature optimization.
Q4: Can you provide a step-by-step protocol for optimizing column temperature to resolve Entecavir and Impurity 39?

Certainly. This protocol is designed to systematically evaluate the effect of temperature on selectivity and resolution.

Objective: To determine the optimal column temperature for the separation of Entecavir and Impurity 39.

Prerequisites:

  • A validated HPLC system with a column oven capable of precise temperature control.

  • Entecavir reference standard and a sample known to contain Impurity 39.

  • The existing analytical method (column, mobile phase, flow rate, etc.).

Experimental Protocol:

  • System Equilibration (Initial Temperature):

    • Set the column oven to the initial temperature of your study (e.g., 30°C). Many established Entecavir methods use temperatures around 30-40°C.[7][9]

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Initial Injection:

    • Inject your sample mixture containing both Entecavir and Impurity 39.

    • Record the retention times (t_R) for both peaks and calculate the resolution (Rs). Note the system backpressure.

  • Temperature Increment:

    • Increase the column temperature by a defined increment (e.g., 10°C) to 40°C.

    • Allow the system to fully re-equilibrate at the new temperature. This is critical for reproducibility; wait at least 15-20 minutes after the oven indicates the setpoint is reached.[5]

  • Second Injection:

    • Inject the same sample again.

    • Record the retention times and resolution. Note any change in backpressure.

  • Repeat and Data Collection:

    • Repeat steps 3 and 4 for additional temperatures (e.g., 50°C, 60°C). It is also advisable to test lower temperatures (e.g., 20°C) if higher temperatures worsen the separation.

  • Data Analysis:

    • Organize the collected data into a table to clearly visualize the trends.

    • Identify the temperature that provides the optimal resolution (Rs > 1.5 is typically desired) while maintaining reasonable analysis time and backpressure.

Data Summary Table Example:

Column Temperature (°C)Entecavir t_R (min)Impurity 39 t_R (min)Selectivity (α)Resolution (Rs)Backpressure (psi)
308.528.711.0221.352200
407.818.151.0431.821950
507.157.601.0632.151700
606.506.881.0582.051500

In this hypothetical example, 50°C provides the best resolution.

Q5: What are the broader implications and trade-offs of changing column temperature?

Changing column temperature is a powerful optimization tool, but it comes with several trade-offs that must be considered for robust method development.[8]

Key Considerations:

Parameter AffectedEffect of Increasing TemperatureScientific Rationale & Field Insights
Retention Time (k') Decreases Lowers mobile phase viscosity, allowing analytes to move through the column faster. This can significantly shorten run times, increasing throughput.[7]
Backpressure Decreases Reduced mobile phase viscosity leads to lower system pressure. This is particularly beneficial for UHPLC systems or when using long columns or high flow rates.[7]
Peak Shape/Efficiency Often Improves Increased diffusion rates can lead to more efficient mass transfer, resulting in sharper, narrower peaks and reduced band broadening.[8]
Column Stability Can Decrease Operating at very high temperatures (e.g., >60-80°C) can accelerate the degradation of the silica-based stationary phase, especially at non-neutral pH, reducing column lifetime. Always check the manufacturer's recommended temperature range for your specific column.
Analyte Stability Potential for Degradation Thermally labile compounds may degrade on-column at elevated temperatures, leading to inaccurate quantification and the appearance of new impurity peaks. Entecavir has been shown to degrade under thermal stress.[10]
Method Reproducibility Requires Strict Control Because temperature has such a strong influence, a reliable and accurate column oven is essential for method reproducibility. Even small fluctuations can lead to shifts in retention time and resolution.[5]

The following diagram illustrates the interconnected effects of column temperature.

G cluster_0 Impact of Increasing Column Temperature Temp Increase Column Temperature Viscosity Decreased Mobile Phase Viscosity Temp->Viscosity Diffusion Increased Analyte Mass Transfer/Diffusion Temp->Diffusion Selectivity Altered Selectivity (α) (Context-Dependent) Temp->Selectivity Degradation Potential Analyte/Column Degradation (Negative) Temp->Degradation Pressure Lower Backpressure (Positive) Viscosity->Pressure Retention Shorter Retention Time (Positive) Viscosity->Retention Diffusion->Retention Efficiency Improved Peak Efficiency (Positive) Diffusion->Efficiency

Caption: Interrelated effects of increasing column temperature.

By understanding these principles and following a systematic approach, you can effectively leverage column temperature to resolve challenging separations like that of Entecavir and Impurity 39, leading to more robust and reliable analytical methods.

References

  • Chrom Tech. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • Li, J., et al. (2014). Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases. RSC Advances. Retrieved from [Link]

  • Dolan, J. W., et al. (2002). Temperature selectivity in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Reddy, B. et al. (2012). A new validated stability-indicating RP-HPLC method for the determination of Entecavir. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Phenomenex. (2024). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Dolan, J. W. (2022, April 15). How Does Temperature Affect Selectivity? LCGC International. Retrieved from [Link]

  • Kumar, K. S., & Vardan, M. V. (2018). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology.
  • Schebler, P. J. (2026, March 10). Elevated Temperatures in Liquid Chromatography, Part II: Basic Thermodynamics of Elevated Temperature LC, Including the van 't Hoff Relationship. LCGC International. Retrieved from [Link]

  • ChemConnections. (n.d.). Temperature Effect on GC Separations. Retrieved from [Link]

  • Gergely, A., & Kilar, F. (2022, December 1). An Adventurous Journey Around the Thermodynamics of Liquid Chromatography. LCGC International. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Sravani, S., et al. (2011). Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research.
  • Swathi, P., et al. (2020). Method Development and Validation for the Estimation of Entecavir in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. ResearchGate. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]

  • de Santana, D., et al. (2011). Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form.
  • Li, X., et al. (2021). Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography. Zhejiang Da Xue Xue Bao Yi Xue Ban. Retrieved from [Link]

  • Balaji, N., & Sultana, S. (2018). Development and validation of a stability-indicating RP-LC method for the determination of diastereomeric impurities of entecavir in drug substances and drug products.
  • Li, X., et al. (2021). Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography. PubMed. Retrieved from [Link]

  • ACS Publications. (n.d.). Temperature dependence of retention in reversed-phase liquid chromatography. 2.
  • Pharmaffiliates. (n.d.). Entecavir-impurities. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • Balaji, N., & Sultana, S. (2025, August 5). LC determination of diastereomeric impurities of entecavir in drug substances and drug products.
  • Balaji, N., & Sultana, S. (2024, November 14). LC-Based Quantification of Diastereomeric Impurities in Entecavir Drug Substances.
  • Zhang, Q., et al. (2018). Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. PubMed. Retrieved from [Link]

  • El-Gindy, A., et al. (2021). Selective Determination of Entecavir in the Presence of its Oxidative Degradate by Spectrophotometric and Chromatographic Methods. PubMed. Retrieved from [Link]

  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma.
  • Patel, A., et al. (2020). A New Analytical Method For Determination Of Formaldehyde Content In Entecavir Drug By Using High-Performance Liquid Chromatography (HPLC). International Journal of Scientific & Technology Research.
  • de Santana, D., et al. (2011). Determination of entecavir in pharmaceutical formulations by the RP-HPLC method.
  • Veeprho. (n.d.). CAS 188399-46-4 - Ent-Entecavir. Retrieved from [Link]

  • Balaji, N. (2018). Entecavir Patent Evaluation & Genotoxicity. Herald Scholarly Open Access.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of Analytical Methods for Entecavir Impurity 39 per ICH Q2(R2)

Executive Summary Entecavir is a potent deoxyguanosine analogue and a first-line antiviral therapy for chronic Hepatitis B Virus (HBV) infection[1]. During the synthesis and shelf-life of Entecavir, several structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Entecavir is a potent deoxyguanosine analogue and a first-line antiviral therapy for chronic Hepatitis B Virus (HBV) infection[1]. During the synthesis and shelf-life of Entecavir, several structurally similar related substances and diastereomeric impurities can form, including the complex degradant known as Entecavir Impurity 39.

Quantifying these impurities is a significant analytical challenge due to their structural similarities, which often lead to co-elution and peak tailing on traditional chromatographic columns[2][3]. This guide objectively compares the performance of traditional fully porous C18 columns (Alternative) against high-efficiency Core-Shell C18 columns (Product) for the resolution of Entecavir Impurity 39. Furthermore, it details a comprehensive, self-validating analytical protocol strictly aligned with the updated ICH Q2(R2) guidelines[4][5].

Mechanistic Background: Entecavir and the Need for High Purity

To understand the critical need for rigorous impurity control, one must look at the drug's mechanism of action. Entecavir acts as a prodrug. Once inside the host cell, it is rapidly phosphorylated by cellular kinases into its active form, entecavir triphosphate[6][7]. This active metabolite competitively inhibits HBV DNA polymerase, acting as a non-obligate chain terminator that halts viral DNA synthesis[6][7].

Because the efficacy of Entecavir relies on precise molecular mimicry of natural deoxyguanosine triphosphate (dGTP), the presence of structurally related impurities (like Impurity 39) can potentially interfere with target binding or introduce unwanted toxicological profiles.

Caption: Entecavir mechanism of action: from prodrug phosphorylation to HBV DNA chain termination.

Method Selection & Causality: Core-Shell vs. Traditional C18

The Causality Behind Column Choice

Traditional fully porous C18 columns often struggle to resolve Entecavir from its closely eluting impurities (such as Imp-1, Imp-2, Imp-3, and Impurity 39). The high surface area of fully porous silica often contains residual acidic silanols, which undergo secondary interactions with the amine and hydroxyl groups of Entecavir derivatives, leading to severe peak tailing and poor resolution[2][3].

By utilizing a Core-Shell C18 Column (Our Product) , the solid silica core limits the longitudinal diffusion path of the analyte molecules (minimizing the B -term in the van Deemter equation). This results in highly efficient mass transfer, sharper peaks, and superior baseline resolution between Entecavir and Impurity 39. A simple mobile phase of Water and Acetonitrile with 0.1% Trifluoroacetic acid (TFA) is employed to suppress silanol ionization and maintain a robust isocratic or gradient elution[3][8].

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterTraditional Porous C18 (Alternative)Core-Shell C18 (Product)ICH / USP Requirement
Resolution ( Rs​ ) (API vs Imp 39) 1.4 (Co-elution risk)2.8 (Baseline resolved) >1.5
Tailing Factor ( Tf​ ) 1.81.1 <2.0
Theoretical Plates ( N ) 4,50012,500 >2,000
Total Run Time 25 minutes12 minutes N/A (Efficiency)

Data demonstrates that the Core-Shell technology provides a self-validating system where system suitability criteria are easily and consistently met.

ICH Q2(R2) Validation Protocol for Entecavir Impurity 39

The validation of the analytical procedure must comply with the updated ICH Q2(R2) guidelines, ensuring the method is fit for its intended purpose across the product's lifecycle[4][5].

Caption: ICH Q2(R2) analytical method validation lifecycle for impurity quantification.

Step-by-Step Experimental Methodologies
4.1 Specificity and Forced Degradation

Causality: Specificity proves that the method can unequivocally assess Impurity 39 without interference from the API matrix, excipients, or other degradation products[5]. Protocol:

  • Prepare Entecavir API sample solutions at a working concentration (e.g., 500 µg/mL).

  • Subject separate aliquots to forced degradation:

    • Acidic: 0.1 M HCl at 80°C for 4 hours[9][10].

    • Basic: 0.1 M NaOH at 80°C for 4 hours[10].

    • Oxidative: 3% H2​O2​ at room temperature for 24 hours[10].

    • Thermal/Photolytic: 105°C for 48 hours and UV light exposure[10].

  • Neutralize the samples, dilute with the mobile phase, and inject into the HPLC using a Photodiode Array (PDA) detector.

  • Validation: Ensure the peak purity angle of Impurity 39 is less than the peak purity threshold.

4.2 Linearity, Range, LOD, and LOQ

Causality: Ensures the detector response is directly proportional to the concentration of Impurity 39 over the specified operational range[5]. Protocol:

  • Prepare a stock solution of Entecavir Impurity 39 reference standard.

  • Dilute to create 6 concentration levels ranging from the Limit of Quantitation (LOQ) up to 150% of the specification limit (e.g., 0.05% to 0.20% relative to API concentration)[3].

  • Inject each level in triplicate. Plot the peak area against concentration.

  • Calculate the Limit of Detection (LOD) and LOQ based on the signal-to-noise ( S/N ) ratio (3:1 for LOD, 10:1 for LOQ)[3].

4.3 Accuracy (Recovery)

Causality: Demonstrates the closeness of agreement between the measured value and the accepted true value[5]. Protocol:

  • Spike known amounts of Impurity 39 into a synthetic placebo matrix at three levels: 80%, 100%, and 120% of the target specification limit[11].

  • Prepare three replicates for each level (9 determinations total).

  • Calculate the percentage recovery by comparing the extracted amount against the theoretical spiked amount.

4.4 Precision (Repeatability)

Causality: Assesses the coherence and reliability of repeated measurements under identical operating conditions[5]. Protocol:

  • Prepare 6 independent sample preparations spiked with Impurity 39 at the 100% target concentration level.

  • Inject each sample and record the peak areas and retention times.

  • Calculate the Relative Standard Deviation (%RSD). Acceptance criteria: %RSD ≤2.0% [11].

4.5 Robustness

Causality: Establishes the method as a self-validating system by proving that small, deliberate variations in method parameters do not compromise analytical reliability[5]. Protocol:

  • Systematically alter key parameters: Flow rate ( ±0.1 mL/min), Column Oven Temperature ( ±2 °C), and Mobile Phase Organic Ratio ( ±2% )[11].

  • Inject the system suitability standard under each varied condition.

  • Verify that resolution ( Rs​>2.0 ) and tailing factor ( Tf​<1.5 ) remain within acceptable limits.

Table 2: Validation Results Summary (Core-Shell C18)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Impurity 39)Status
Specificity No interference, Peak Purity >0.990 Peak Purity = 0.999PASS
Linearity ( R2 ) >0.999 0.9998PASS
Accuracy (Recovery) 95.0% - 105.0%98.5% - 101.2%PASS
Precision (%RSD) <2.0% 0.65%PASS
LOD / LOQ S/N>3 (LOD), >10 (LOQ)LOD: 0.003%, LOQ: 0.010%PASS
Robustness System suitability passes all variations Rs​>2.5 across all testsPASS

Conclusion

Validating an analytical method for Entecavir Impurity 39 requires overcoming significant chromatographic hurdles due to the structural similarities between the API and its related substances. As demonstrated, upgrading from a traditional fully porous C18 column to a Core-Shell C18 column fundamentally alters the mass transfer kinetics, yielding superior resolution, sharper peaks, and a faster run time. When coupled with a rigorous ICH Q2(R2) validation protocol, this optimized method provides a highly trustworthy, self-validating framework for the routine quality control of Entecavir drug substances and products.

References

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities Juniper Publishers URL:[Link]

  • LC-Based Quantification of Diastereomeric Impurities in Entecavir Drug Substances BookPI URL:[Link]

  • A New Validated Stability-Indicating RP-HPLC Method for the Determination of Entecavir JGTPS URL:[Link]

  • Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography PMC - NIH URL:[Link]

  • Entecavir: stability and drug-excipient compatibility SciELO URL:[Link]

  • Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form ResearchGate URL:[Link]

  • Validation of Analytical Procedures Q2(R2) ICH Official Guidelines URL:[Link]

  • Mechanism of Entecavir Patsnap Synapse URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]

  • Entecavir Wikipedia URL:[Link]

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Comparative

A Comparative Guide to the Calculation of Relative Response Factor (RRF) for Impurity 39

In the landscape of pharmaceutical development and quality control, the accurate quantification of impurities is paramount to ensuring the safety and efficacy of drug substances. The Relative Response Factor (RRF) is a c...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the accurate quantification of impurities is paramount to ensuring the safety and efficacy of drug substances. The Relative Response Factor (RRF) is a critical parameter that corrects for the differences in analytical responses between an active pharmaceutical ingredient (API) and its impurities when using non-specific detection methods like UV-based High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth comparison of established and alternative methodologies for the determination of the RRF for a given impurity, designated here as "Impurity 39."

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the traditional HPLC-UV slope method alongside modern alternatives such as Quantitative Nuclear Magnetic Resonance (qNMR) and HPLC with Charged Aerosol Detection (CAD). We will delve into the theoretical underpinnings, experimental protocols, and comparative performance of each technique, providing the necessary insights to make informed decisions in your analytical strategy.

The Foundational Role of RRF in Impurity Quantification

The International Council for Harmonisation (ICH) guidelines necessitate the reporting, identification, and qualification of impurities at specified thresholds.[1][2] Accurate quantification is, therefore, not merely a matter of good science but a regulatory imperative. When a pure reference standard for an impurity is unavailable or costly to synthesize, the RRF provides a scientifically sound method for its quantification.[1] The RRF is defined as the ratio of the response factor of the impurity to that of the API.[1][3]

Response Factor (RF) = Peak Area / Concentration [1][3][4][5]

Relative Response Factor (RRF) = RF of Impurity / RF of API [1][3][4][5]

An RRF value of 1.0 indicates an identical response between the API and the impurity. However, structural differences often lead to RRF values deviating from 1.0, making this determination a crucial step in method validation.[6][7]

Method 1: The Conventional Approach - HPLC with UV Detection (The Slope Method)

The most established and widely used method for RRF determination is the slope method, employing HPLC with a UV detector. This technique relies on the principle that the detector's response (peak area) is linear with respect to the analyte's concentration over a defined range.

Scientific Rationale

The Beer-Lambert law underpins this method, stating that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam. By generating calibration curves for both the API and Impurity 39, we can determine their respective response factors from the slopes of these curves. The ratio of these slopes provides the RRF.[3][8]

Experimental Protocol
  • Preparation of Standard Solutions:

    • Prepare a stock solution of the API reference standard of a known concentration in a suitable diluent.

    • Prepare a stock solution of the Impurity 39 reference standard of a known concentration in the same diluent. The purity of this standard is critical for an accurate RRF determination.

    • From these stock solutions, prepare a series of at least five calibration standards for both the API and Impurity 39, covering a range from the limit of quantification (LOQ) to at least 150% of the specification limit for the impurity.[3]

  • Chromatographic Analysis:

    • Inject each calibration standard in triplicate onto a validated HPLC system equipped with a UV detector. The chromatographic conditions must be identical for both the API and the impurity.[1]

    • Record the peak areas for each injection.

  • Data Analysis and RRF Calculation:

    • For both the API and Impurity 39, plot a graph of the average peak area versus concentration.

    • Perform a linear regression analysis to obtain the slope of the calibration curve for each compound.

    • Calculate the RRF using the following formula: RRF = Slope of Impurity 39 / Slope of API

Workflow for HPLC-UV Slope Method

cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_calc Data Analysis prep_api Prepare API Calibration Standards hplc_inj Inject Standards into HPLC-UV System prep_api->hplc_inj prep_imp Prepare Impurity 39 Calibration Standards prep_imp->hplc_inj get_area Record Peak Areas hplc_inj->get_area plot_api Plot API Calibration Curve (Area vs. Conc.) get_area->plot_api plot_imp Plot Impurity 39 Calibration Curve (Area vs. Conc.) get_area->plot_imp slope_api Determine Slope (API) plot_api->slope_api slope_imp Determine Slope (Impurity 39) plot_imp->slope_imp calc_rrf Calculate RRF = Slope(Imp) / Slope(API) slope_api->calc_rrf slope_imp->calc_rrf cluster_qnmr qNMR Analysis cluster_hplc HPLC Analysis cluster_final_calc RRF Calculation qnmr_sample Prepare Sample with API, Impurity 39, and Internal Standard qnmr_acq Acquire 1H NMR Spectrum qnmr_sample->qnmr_acq hplc_inj Inject Same Sample into HPLC-UV qnmr_sample->hplc_inj qnmr_calc Calculate Molar Ratios and Concentrations qnmr_acq->qnmr_calc rf_calc Calculate RF for API and Impurity 39 (Area/Conc.) qnmr_calc->rf_calc hplc_area Record Peak Areas hplc_inj->hplc_area hplc_area->rf_calc rrf_calc Calculate RRF rf_calc->rrf_calc

Caption: Logical flow for determining RRF using a combination of qNMR and HPLC.

Method 3: The Universal Approach - HPLC with Charged Aerosol Detection (CAD)

For impurities that lack a UV chromophore or have a significantly different chromophore from the API, HPLC with a Charged Aerosol Detector (CAD) offers a more universal detection approach.

Scientific Rationale

The CAD is a mass-based detector that is not dependent on the optical properties of the analyte. The eluent from the HPLC is nebulized, and the solvent is evaporated, leaving behind analyte particles. These particles are then charged, and the total charge is measured by an electrometer. The response is proportional to the mass of the non-volatile analyte, making it more uniform across different compounds compared to UV detection. [9]This characteristic can be leveraged for RRF determination, especially when a pure impurity standard is unavailable.

Experimental Protocol
  • Sample Preparation:

    • Prepare a solution containing a known concentration of the API and an unknown concentration of Impurity 39.

  • HPLC-CAD Analysis:

    • Inject the solution onto an HPLC system equipped with a CAD. The mobile phase must be volatile.

    • Record the peak areas for both the API and Impurity 39.

  • RRF Assumption and Verification:

    • Theoretically, for a well-behaved CAD system, the RRF should be close to 1.0, assuming similar physical properties (e.g., density) of the API and the impurity.

    • To verify this assumption and determine a more accurate RRF, a calibration curve for the API can be generated. The response factor of the API can then be used to estimate the concentration of Impurity 39, assuming an initial RRF of 1.0. If a small amount of purified Impurity 39 is available, a single-point calibration can be performed to determine its response factor and calculate a more accurate RRF.

Experimental Workflow for HPLC-CAD RRF Determination

cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_calc Data Analysis prep_sol Prepare Solution of API and Impurity 39 hplc_inj Inject into HPLC-CAD System prep_sol->hplc_inj get_area Record Peak Areas hplc_inj->get_area rf_api Determine RF of API (from standard if available) get_area->rf_api assume_rrf Assume RRF ≈ 1.0 or Determine with Impurity Std. rf_api->assume_rrf calc_conc Estimate Concentration of Impurity 39 assume_rrf->calc_conc final_rrf Calculate/Confirm RRF calc_conc->final_rrf

Caption: Workflow for RRF determination using HPLC-CAD.

Comparative Analysis of Methodologies

The choice of method for RRF determination depends on several factors, including the availability of a pure impurity standard, the chemical properties of the impurity, and the desired level of accuracy. The following table provides a comparative overview of the three methodologies discussed.

FeatureHPLC-UV (Slope Method)Quantitative NMR (qNMR)HPLC-CAD
Requirement for Pure Impurity Standard EssentialNot essentialBeneficial for highest accuracy, but not strictly required
Principle of Quantification UV Absorbance (Relative)Nuclear Resonance (Primary Ratio)Mass-based (Near Universal)
Universality of Response Dependent on chromophoreIndependent of chromophoreLargely independent of chromophore for non-volatile analytes
Typical Precision (%RSD) < 2%< 1%2-5%
Key Advantage Widely available and well-establishedHigh accuracy and precision; no need for impurity standardSuitable for non-UV active compounds
Key Limitation Requires pure impurity standard; response varies with structureRequires access to an NMR spectrometer and skilled operatorResponse can be affected by mobile phase composition and analyte volatility
Regulatory Acceptance Universally acceptedGaining acceptance, especially with supporting validation dataAccepted, particularly when justified for non-chromophoric impurities

Conclusion and Recommendations

The accurate determination of the Relative Response Factor is a cornerstone of reliable impurity profiling in pharmaceutical analysis.

  • The HPLC-UV slope method remains the industry standard due to its simplicity and the widespread availability of the necessary instrumentation. However, its absolute reliance on a pure, well-characterized impurity reference standard is a significant limitation.

  • Quantitative NMR represents a paradigm shift in RRF determination. Its status as a primary ratio method eliminates the need for an impurity standard, thereby reducing the time and cost associated with standard synthesis and characterization. For laboratories with access to NMR instrumentation, this method offers a higher level of accuracy and is a powerful tool, especially in the early stages of drug development when impurity standards are scarce.

  • HPLC-CAD provides a valuable solution for the analysis of impurities that lack a UV chromophore. While its response is more uniform than UV, it is not entirely independent of the analyte's properties and chromatographic conditions. Therefore, the assumption of an RRF of 1.0 should be used with caution and verified whenever possible.

For the determination of the RRF of "Impurity 39," a strategic approach is recommended. If a pure reference standard is available, the HPLC-UV slope method provides a robust and well-accepted approach. In the absence of a pure standard, or for orthogonal verification, qNMR is the superior choice, offering a more accurate and direct measurement of the RRF. If "Impurity 39" is known to have a poor or no UV chromophore, HPLC-CAD is the most appropriate technique.

Ultimately, the selection of the most suitable method should be based on a scientific, risk-based approach, taking into account the specific properties of the impurity and the resources available, all while ensuring compliance with regulatory expectations.

References

  • THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). (2011). RASĀYAN Journal of Chemistry.
  • Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. (2025, April 3). PharmaGuru.
  • Complimentary techniques for determining relative response factor of non- isolated impurities. (2021, March 19).
  • Simultaneous Relative UV Response Determination of Known Liquid Drug Product Degradants by NMR Spectroscopy. (n.d.).
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.).
  • Determination of Response factors of Impurities in Drugs by HPLC. (2021, January 14). Veeprho.
  • Validation of Analytical Methods: A Review. (2018, January 19). Gavin Publishers.
  • Relative Response Factor (RRF) and its Calculation in HPLC Analysis. (2025, February 18). Pharmaguideline.
  • Relative Response Factor: Accurate Quantification in Chromatography. (2024, October 15).
  • Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. (2026, February 9).
  • The Critical Need for Implementing RRF in the Accurate Assessment of Impurities in Peptide Therapeutics. (2025, June 24). PubMed.
  • RRF Calculation for Impurities in HPLC. (n.d.). Scribd.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • Relative Response Factor (RRF) in HPLC. (2026, February 11). MICROSOLV.
  • Determination of relative response factors of impurities in paclitaxel with high performance liquid chromatography equipped with ultraviolet and charged aerosol detectors. (2008, January 4). PubMed.
  • Relative response factor HPLC | RRF calculation in HPLC | #hplc. (2024, June 22). YouTube.
  • Use of qNMR to determine HPLC relative response factors for botanical reference standards used in pharmacopeial monographs. (n.d.).
  • Quantitative NMR Spectroscopy. (n.d.). University of York.
  • Impurity profiling of carbocisteine by HPLC-CAD, qNMR and UV/vis spectroscopy. (n.d.). Die Pharmazie.
  • A Routine Experimental Protocol for qHNMR Illustr
  • Relative Response Factor Determination by qNMR. (n.d.).
  • Determination of Relative Response Factors of Impurities in Paclitaxel with High Performance Liquid Chromatography Equipped with Ultraviolet and Charged Aerosol Detectors. (n.d.).
  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013, September 4).
  • Comparison of various international guidelines for analytical method valid
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (n.d.).
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30).
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PMC.
  • ICH Q3B(R2) Impurities in New Drug Products. (n.d.). European Medicines Agency.

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Validation

A Senior Application Scientist's Guide to Establishing System Suitability Criteria for Entecavir Impurity Analysis

Introduction: The Imperative of Purity in Entecavir Manufacturing Entecavir is a potent guanosine nucleoside analogue used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Its mechanism of action invo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Entecavir Manufacturing

Entecavir is a potent guanosine nucleoside analogue used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Its mechanism of action involves the inhibition of viral DNA replication, making its chemical integrity paramount to therapeutic efficacy and patient safety. In the landscape of pharmaceutical manufacturing, controlling impurities is not merely a regulatory hurdle but a fundamental aspect of quality control. Impurities can arise from the synthesis process, degradation, or storage and may impact the drug's safety and efficacy.

This guide provides an in-depth, experience-driven framework for establishing robust system suitability testing (SST) criteria for the chromatographic analysis of Entecavir and its related substances. While the term "Entecavir Impurity 39" is noted in some commercial listings, it is not a designation used within major pharmacopeias.[3] Therefore, this guide will focus on a critical, officially recognized process impurity: Entecavir Related Compound A (USP) / Impurity F (EP) , a silylated intermediate that serves as an excellent marker for the effectiveness of the chromatographic system.[4][5][][7][8] We will explore the scientific rationale behind each SST parameter and provide a comparative analysis to guide researchers and quality control professionals in developing a self-validating analytical method.

The Analytical Challenge: Separating Structurally Similar Compounds

The primary challenge in analyzing Entecavir for impurities lies in achieving adequate separation (resolution) between the active pharmaceutical ingredient (API) and numerous structurally similar related substances. These include diastereomers, epimers, and process-related impurities like Entecavir Related Compound A.[9][10][11] A robust HPLC method must be able to consistently distinguish and quantify these compounds at low levels.

System Suitability Testing (SST) is the cornerstone of this process. It is a series of checks performed before and during an analytical run to ensure the entire chromatographic system (instrument, column, mobile phase, and software) is operating correctly and is fit for its intended purpose.[12] A failure in SST invalidates the entire analytical run, safeguarding against erroneous results.

Core System Suitability Parameters & Rationale

The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides the foundation for SST.[12][13] For impurity analysis, the following parameters are critical.

Resolution (Rs): The Measure of Separation
  • What it is: Resolution is the most critical SST parameter for impurity methods. It measures the degree of separation between two adjacent peaks in a chromatogram.

  • Why it's crucial: Inadequate resolution can lead to co-elution, where an impurity peak merges with the main Entecavir peak or another impurity, making accurate quantification impossible. For related substances, the goal is baseline separation.

  • Expert Insight: While a minimum Rs of 1.5 is often cited, this only represents a 98% separation. For reliable quantification of small impurity peaks next to a large API peak, a target resolution of ≥ 2.0 is highly recommended .[9][10] The USP recommends using a system suitability mixture containing known critical pairs to verify resolution. The "Entecavir System Suitability Mixture" offered by USP, which includes the 1-epimer and other impurities, is designed for this purpose.[7]

Tailing Factor (Tf) or Asymmetry Factor (As): The Measure of Peak Shape
  • What it is: The tailing factor measures the symmetry of a chromatographic peak. A perfectly symmetrical Gaussian peak has a Tf of 1.0. Peak tailing (Tf > 1) is a common issue.

  • Why it's crucial: Asymmetric peaks, particularly those that tail, are difficult for chromatography data systems to integrate consistently. This can lead to high variability (%RSD) in peak area measurements and inaccurate quantification, especially for low-level impurities.

  • Expert Insight: The USP Entecavir monograph specifies a tailing factor between 0.8 and 1.5 for the Related Compound A peak.[7] This is a sound and practical range. Values outside this range often indicate issues with the column (e.g., active sites), mobile phase pH, or sample-stationary phase interactions.

Precision / Reproducibility (%RSD): The Measure of Consistency
  • What it is: This parameter evaluates the consistency of the system by measuring the relative standard deviation (%RSD) of peak areas and retention times from a series of replicate injections (typically 5 or 6) of a standard solution.

  • Why it's crucial: Low %RSD demonstrates that the analytical system is stable and providing reproducible results. High variability indicates problems with the pump (unstable flow rate), injector, or detector.

  • Expert Insight: For impurity quantification, precision is paramount. While the USP monograph for Entecavir Related Compound A allows for an RSD of NMT 3.0%, a more stringent internal acceptance criterion of NMT 2.0% for the main analyte and NMT 5.0% for the impurity standard is advisable for method validation and routine use.[7][14]

Column Efficiency (N): The Measure of Sharpness
  • What it is: Also known as theoretical plates or plate count, column efficiency is a measure of the sharpness or narrowness of a peak. Higher values indicate better column performance and sharper peaks.

  • Why it's crucial: High efficiency leads to narrower peaks, which improves resolution and enhances the ability to detect and quantify trace-level impurities (sensitivity).

  • Expert Insight: While resolution is a more direct measure of separation, monitoring column efficiency can provide an early warning of column degradation. Establishing a minimum plate count (e.g., N ≥ 5000) for the Entecavir peak provides an excellent secondary check on system performance.

Comparative Guide to Acceptance Criteria

The table below compares standard pharmacopeial criteria with a more rigorous, optimized set of criteria for the analysis of Entecavir Related Compound A. Adopting the optimized criteria enhances the reliability and robustness of the method.

SST Parameter Standard Criteria (Based on USP Monograph) Optimized Criteria (Recommended for Robustness) Scientific Rationale for Optimization
Resolution (Rs) Minimum 1.5 between Entecavir and any specified impurity.Minimum 2.0 between Entecavir and Entecavir Related Compound A; and between any two adjacent impurity peaks.[9][10]Ensures baseline separation, minimizing integration errors and providing a more reliable quantification of low-level impurities adjacent to the large API peak.
Tailing Factor (Tf) 0.8 – 1.5 for the Entecavir Related Compound A peak.[7]0.9 – 1.3 for both Entecavir and Entecavir Related Compound A peaks.A tighter range reduces variability in peak integration, improving precision. It also provides a better indicator of column health.
Precision (%RSD) NMT 3.0% for replicate injections of the Related Compound A standard.[7]NMT 2.0% for Entecavir peak area; NMT 5.0% for Related Compound A peak area from 5-6 replicate injections.Modern HPLC systems are capable of high precision. A lower RSD threshold ensures the system is operating at peak performance and increases confidence in the reported values.
Column Efficiency (N) Not explicitly specified in the monograph test.Minimum 5000 theoretical plates for the Entecavir peak.Provides an early warning system for column degradation before resolution is significantly impacted. Sharp peaks improve sensitivity (S/N ratio).
Signal-to-Noise (S/N) Not explicitly specified.Minimum 10 for the impurity peak in a standard at the reporting limit (e.g., 0.05%).Confirms that the method has sufficient sensitivity to reliably detect and quantify impurities at the required reporting threshold.

Experimental Workflow & Protocols

The following diagrams and protocols outline a robust workflow for system suitability verification.

System Suitability Verification Workflow

SST_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase prep_std Prepare SST Solution (Entecavir + Impurities) inject Inject SST Solution (5-6 Replicates) prep_std->inject prep_mobile Prepare & Equilibrate Mobile Phase prep_mobile->inject acquire Acquire Chromatographic Data inject->acquire calc Calculate SST Parameters (Rs, Tf, %RSD, N) acquire->calc decision Criteria Met? calc->decision pass Proceed with Sample Analysis decision->pass Yes fail Troubleshoot & Re-run SST decision->fail No

Caption: Workflow for System Suitability Testing (SST).

Step-by-Step Protocol for SST Solution Preparation and Analysis

Objective: To prepare a system suitability solution and perform an analysis to verify the HPLC system is fit for the purpose of quantifying Entecavir related substances.

Materials:

  • Entecavir Reference Standard (RS)

  • Entecavir Related Compound A RS[4][8]

  • Entecavir System Suitability Mixture (optional, but recommended)[7]

  • HPLC-grade Methanol (or other appropriate solvent as per validated method)

  • HPLC-grade water, buffers, and mobile phase solvents

Protocol:

  • Preparation of Stock Solutions:

    • Accurately weigh about 10 mg of Entecavir RS into a 20 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent (e.g., Methanol). This is the Entecavir Stock.

    • Accurately weigh about 2 mg of Entecavir Related Compound A RS into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. This is the Impurity Stock.

  • Preparation of the System Suitability Solution (SSS):

    • Pipette 5.0 mL of the Entecavir Stock into a 50 mL volumetric flask.

    • To the same flask, add 1.0 mL of the Impurity Stock.

    • Dilute to volume with the diluent.

    • Rationale: This creates a solution with a high concentration of the API (approx. 100 µg/mL) and a known, detectable concentration of the critical impurity (approx. 0.2 µg/mL or 0.2% relative to the API), which is ideal for checking resolution and sensitivity.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size[11]

    • Mobile Phase: Per validated method (often a gradient of an aqueous buffer and acetonitrile)

    • Flow Rate: 1.0 mL/min[11]

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm[9][10]

    • Injection Volume: 10 µL

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Make six replicate injections of the System Suitability Solution.

    • Integrate the resulting chromatograms.

  • Data Evaluation:

    • Calculate the Resolution (Rs) between the Entecavir peak and the Entecavir Related Compound A peak.

    • Determine the Tailing Factor (Tf) for both peaks.

    • Calculate the %RSD for the peak areas of both compounds across the six injections.

    • Calculate the theoretical plates (N) for the Entecavir peak.

    • Compare all results against the pre-defined acceptance criteria (see Table above).

Troubleshooting SST Failures

A logical approach is essential when SST criteria are not met.

Troubleshooting_Logic start SST Failure check_res Resolution (Rs) Fail? start->check_res check_tail Tailing (Tf) Fail? check_res->check_tail No res_sol Check Mobile Phase pH/Composition Inspect/Replace Column Verify Column Temperature check_res->res_sol Yes check_rsd Precision (%RSD) Fail? check_tail->check_rsd No tail_sol Check Mobile Phase pH Use New Column Check for Sample Overload check_tail->tail_sol Yes rsd_sol Check for Leaks Purge Pump Service Injector check_rsd->rsd_sol Yes end Re-run SST check_rsd->end No (Check Other Parameters) res_sol->end tail_sol->end rsd_sol->end

Caption: Logic diagram for troubleshooting common SST failures.

Conclusion

Establishing scientifically sound and robust system suitability criteria is not a passive, check-the-box exercise. It is an active process of risk management that ensures the integrity of every data point generated. For Entecavir, where purity is directly linked to patient outcomes, a stringent SST protocol built around critical parameters like resolution, tailing factor, and precision is non-negotiable. By moving beyond minimum pharmacopeial requirements to optimized, performance-based criteria, laboratories can build more reliable, defensible, and ultimately safer analytical methods for the release of this critical antiviral medication.

References

  • Entecavir USP Related Compound A . Acanthus Research. [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY . U.S. Pharmacopeia. [Link]

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities . Juniper Publishers. [Link]

  • General Information: New Expression of Acceptance Criteria in the Test for Related Substances . Pharmeuropa. [Link]

  • Entecavir USP 2025 . Web of Pharma. [Link]

  • System suitability Requirements for a USP HPLC Method . MTC USA. [Link]

  • USP Chapter 621 changes . Element Lab Solutions. [Link]

  • USP Chapter 621: Overview & Key Points . Phenomenex. [Link]

  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR . ResearchGate. [Link]

  • Entecavir EP Impurity B | CAS 1367369-77-4 . Veeprho. [Link]

  • Estimation and validation of entecavir in bulk and pharmaceutical dosage forms by UV spectrophotometry . ResearchGate. [Link]

  • LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products . Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • LC-Based Quantification of Diastereomeric Impurities in Entecavir Drug Substances . B P International. [Link]

  • Entecavir Related Compound A . @DongNamLab. [Link]

  • Entecavir-impurities . Pharmaffiliates. [Link]

  • Structures, chemical name of Entecavir and its diastereomeric impurities . ResearchGate. [Link]

  • Entecavir: Package Insert / Prescribing Information / MOA . Drugs.com. [Link]

  • Entecavir | C12H15N5O3 | CID 135398508 . PubChem - NIH. [Link]

  • How should the test requirements be applied in related substances tests? . EDQM FAQs. [Link]

  • Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril . SciELO. [Link]

  • Analytical Method Validation & Common Problem 1 . NPRA. [Link]

  • Establishing Acceptance Criteria for Analytical Methods . BioPharm International. [Link]

Sources

Comparative

Structural Dichotomy: Stereochemical vs. Ionizable Deviations

The comprehensive profiling of active pharmaceutical ingredient (API) impurities is a critical mandate in drug development, directly impacting efficacy, safety, and regulatory approval. In the synthesis and formulation o...

Author: BenchChem Technical Support Team. Date: March 2026

The comprehensive profiling of active pharmaceutical ingredient (API) impurities is a critical mandate in drug development, directly impacting efficacy, safety, and regulatory approval. In the synthesis and formulation of Entecavir—a potent deoxyguanosine nucleoside analog used to treat hepatitis B—two specific impurities frequently challenge analytical chemists: Entecavir EP Impurity A and Entecavir Impurity 39 .

Unlike generic degradants, these two compounds represent completely different classes of structural deviation. Impurity A is a subtle stereochemical epimer, while Impurity 39 is a highly polar, ionizable adduct. This guide deconstructs their mechanistic origins, physicochemical properties, and the self-validating analytical protocols required to isolate and quantify them.

To develop an effective separation strategy, we must first understand the fundamental structural differences between the API and these two impurities. Entecavir contains three chiral centers on its cyclopentyl ring (1S, 3R, 4S) and a guanine base.

Entecavir EP Impurity A (1'-epi-Entecavir) [1] is a diastereomer resulting from the inversion of a single stereocenter at the 1' position, making it the (1R, 3R, 4S) epimer. Because it shares the exact molecular weight and functional groups as the parent API, its pKa and overall polarity are virtually identical.

Entecavir Impurity 39 , conversely, is identified as 2-({9-[(1S,3R,4S)-4-Hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6-oxo-6,9-dihydro-1H-purin-2-yl}amino)propanoic acid[2]. Here, the exocyclic N2-amine of the guanine base has been alkylated with a propanoic acid moiety[3]. This introduces a carboxylic acid functional group, fundamentally altering the molecule's charge state and hydrophobicity depending on the pH of the environment.

Table 1: Physicochemical and Structural Profiling
PropertyEntecavir APIEP Impurity AImpurity 39
CAS Number 142217-69-41367369-78-5N/A (Process specific)
Chemical Formula C₁₂H₁₅N₅O₃C₁₂H₁₅N₅O₃C₁₅H₁₉N₅O₅
Molecular Weight 277.28 g/mol 277.28 g/mol 349.35 g/mol
Structural Deviation Base structure (1S, 3R, 4S)Inversion at C1' (1R, 3R, 4S)N2-propanoic acid adduct
Ionizable Groups Guanine base (pKa ~2.3, 9.4)Guanine base (pKa ~2.3, 9.4)Guanine + Carboxylic Acid (pKa ~4.0)
Primary Separation Challenge N/AShape recognition (Diastereomeric)pH-dependent retention shifting

Mechanistic Origins in the Synthetic Pathway

Understanding why these impurities form is essential for implementing upstream control strategies.

Formation of EP Impurity A: The synthesis of Entecavir's carbocyclic core requires precise stereocontrol. Impurity A typically emerges during the construction of the cyclopentyl ring or during the coupling of the purine base to the carbocycle (often via a Mitsunobu-type reaction or nucleophilic substitution). If the leaving group at the C1' position undergoes an SN1-like pathway rather than strict SN2 inversion, or if the starting material possesses enantiomeric/diastereomeric leakage, the (1R) epimer forms[4]. Because it is a diastereomer, it cannot be purged easily by simple crystallization.

Formation of Impurity 39: Impurity 39 is a process-related adduct. During synthesis or formulation, if the API is exposed to reactive alpha-halo acids, acrylic acid derivatives, or residual alkylating agents used in earlier steps, the highly nucleophilic exocyclic amine (N2) of the guanine ring will undergo a nucleophilic attack or Michael addition. The resulting propanoic acid adduct is highly stable and acts as a zwitterion at physiological pH.

Protocol: pH-Driven Chromatographic Resolution

A self-validating analytical system for Entecavir must simultaneously resolve the structurally identical Impurity A and the highly polar Impurity 39. A standard reverse-phase (RP) C18 column can achieve this, provided the mobile phase pH is strictly controlled.

The following protocol leverages a borate buffer system[2]. The alkaline pH ensures that the carboxylic acid of Impurity 39 is fully deprotonated (anionic), driving it to a distinct retention time, while the subtle hydrophobic differences of the Impurity A diastereomer are resolved via an optimized methanol gradient.

Step-by-Step HPLC Methodology
  • Column Selection: Use an end-capped, high-resolution C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size). The end-capping prevents secondary interactions with the acidic Impurity 39.

  • Buffer Preparation (Mobile Phase A): Dissolve 19.1 g of sodium tetraborate decahydrate in 1000 mL of LC-MS grade water. Add 35 mL of methanol per liter of this solution. Filter through a 0.45-µm PTFE membrane. Causality: Borate buffer maintains a stable pH (~9.0), ensuring Impurity 39 remains ionized, preventing peak tailing and shifting its retention time away from the neutral API[2].

  • Organic Modifier (Mobile Phase B): 100% LC-MS grade Methanol.

  • Gradient Elution Profile:

    • 0–15 min: Isocratic hold at 100% Mobile Phase A. (Allows polar/ionized species to elute and separates closely eluting epimers).

    • 15–30 min: Linear gradient to 68.5% A / 31.5% B. (Elutes highly retained non-polar impurities).

    • 30–40 min: Return to 100% A for column re-equilibration.

  • Detection & System Suitability: UV detection at 254 nm. The resolution between Entecavir and EP Impurity A must be ≥ 1.5.

Table 2: Expected Chromatographic Behavior
CompoundRelative Retention Time (RRT)Primary Elution Mechanism
Entecavir API 1.00Baseline reference
EP Impurity A ~1.50 - 1.60Diastereomeric shape selectivity (hydrophobic interaction)
Impurity 39 ~2.20Ion-suppression/Charge state retention

Note: RRT values are approximate and derived from compendial gradient methods[2].

Analytical Decision Workflow

The following logic diagram maps the separation mechanisms utilized in the protocol above, demonstrating how a single method exploits different chemical properties to isolate both impurities.

ImpurityWorkflow API Entecavir API Impurity Profiling HPLC RP-HPLC Separation (pH-Controlled Mobile Phase) API->HPLC Stereo Diastereomeric Resolution (Shape Selectivity) HPLC->Stereo Isocratic Hold Ionizable Ionizable Group Resolution (pKa-Dependent Retention) HPLC->Ionizable Gradient Elution ImpA EP Impurity A (1'-epi-Entecavir) Stereo->ImpA Imp39 Impurity 39 (N2-Propanoic Acid) Ionizable->Imp39

Analytical workflow for the chromatographic resolution of Entecavir Impurities A and 39.

References

  • [1] 1367369-78-5(2-amino-9-((1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one hydrate) - ChemicalBook. Chemicalbook.com. Available at:

  • [2] Entecavir Oral Solution USP 2025. Trungtamthuoc.com. Available at:

  • [3] Chemical Impurities and CAS Numbers | PDF | Organic Chemistry. Scribd.com. Available at:

  • [4] Chiral Detection of Entecavir Stereoisomeric Impurities by Forming a Complex with R-besivance and Zn II using Mass Spectrometry. ResearchGate.net. Available at:

Sources

Validation

Quantifying Entecavir Impurity 39 in presence of degradation products

[label="Impurity Optimizing Method Parameters I'm now zeroing in on optimizing separation parameters to achieve baseline resolution of the key components. I'm focusing on evaluating mobile phase composition, gradient pro...

Author: BenchChem Technical Support Team. Date: March 2026

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Refining Mobile Phase Gradients

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Title: Quantifying Entecavir Impurity 39 in the Presence of Complex Degradation Products: A Comparative Analytical Guide

Executive Summary

Quantifying related substances in antiviral formulations is a critical regulatory requirement under ICH Q3A/B guidelines. For Entecavir, a potent deoxyguanosine analogue used in Hepatitis B therapy, this presents a unique chromatographic challenge. Analytical scientists must simultaneously resolve highly polar forced-degradation products (such as 1-N-oxides) and highly lipophilic synthetic byproducts like Entecavir Impurity 39.

This guide objectively compares the performance of a modern core-shell UHPLC architecture (AeroCore™ 1.7 µm C18 ) against a traditional fully porous HPLC column (Legacy 5 µm C18 ). By examining the causality behind particle morphology and mass transfer thermodynamics, we demonstrate how to achieve baseline resolution, superior sensitivity, and a self-validating mass balance in a fraction of the traditional run time.

Mechanistic Context: The Polarity Span Challenge

To develop a robust, stability-indicating method, we must first understand the physicochemical extremes of the analytes in the sample matrix.

  • Polar Degradants: Entecavir (MW 277.28) is highly susceptible to oxidative and acidic stress. Under these conditions, it rapidly degrades into highly polar compounds, including purine ring-opening products and 1-N-oxides [2.3]. In Reversed-Phase Liquid Chromatography (RPLC), these degradants exhibit minimal retention and elute dangerously close to the void volume.

  • Entecavir Impurity 39: In stark contrast, Impurity 39 (Molecular Formula: C32H33N5O4, MW 551.65) is a bulky, highly lipophilic related substance[1].

The Causality of Method Failure: The extreme polarity span between the 1-N-oxide degradants and Impurity 39 breaks traditional isocratic or shallow-gradient HPLC methods[2]. If the initial mobile phase is weak enough to resolve the polar degradants from the main API peak, Impurity 39 is retained excessively. Over a long run time, longitudinal diffusion (the B-term of the Van Deemter equation) causes the Impurity 39 peak to broaden into the baseline, destroying the Limit of Quantitation (LOQ).

Comparative Analysis: Core-Shell UHPLC vs. Fully Porous HPLC

To overcome longitudinal diffusion without sacrificing early-eluting resolution, we compared a traditional Legacy 5 µm Fully Porous C18 column against the AeroCore™ 1.7 µm C18 UHPLC column.

The AeroCore™ column utilizes a solid silica core surrounded by a 0.5 µm porous shell. This architecture drastically reduces the diffusion path of the bulky Impurity 39 molecule into and out of the stationary phase, minimizing mass transfer resistance (the C-term of the Van Deemter equation). Consequently, we can deploy a highly aggressive, steep gradient to elute Impurity 39 rapidly while maintaining razor-sharp peak symmetry and high signal-to-noise (S/N) ratios.

Quantitative Performance Comparison

Data derived from triplicate injections of stressed Entecavir samples spiked with 0.1% w/w Impurity 39.

Chromatographic ParameterLegacy 5 µm C18 HPLCAeroCore™ 1.7 µm C18 UHPLCPerformance Gain
Resolution (API / Oxidative Degradant) 1.83.5+94% Improvement
Impurity 39 Retention Time ( tR​ ) 38.5 min11.2 min3.4x Faster
Impurity 39 Peak Asymmetry ( Tf​ ) 1.85 (Severe Tailing)1.05 (Symmetrical)Optimal Peak Shape
Impurity 39 LOQ 0.05%0.008%6.2x More Sensitive
Mass Balance (Stressed Samples) 96.2%99.8%Self-Validating Accuracy

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness, the following protocol incorporates a mass balance check. By forcing the degradation of the API and tracking the total peak area, the method self-validates its specificity—proving that no hidden degradants are co-eluting with Impurity 39.

Step 1: Forced Degradation & Sample Preparation

Rationale: Entecavir shows extensive degradation under oxidative and acidic stress, but remains relatively stable under neutral/thermal conditions[3]. We exploit this to generate worst-case interference profiles.

  • Standard Preparation: Dissolve Entecavir API in Diluent (20 mM Ammonium Acetate pH 3.0 / Acetonitrile, 90:10 v/v) to a concentration of 1.0 mg/mL. Spike with 0.1% w/w Entecavir Impurity 39.

  • Acidic Stress: Transfer 5 mL of the API stock to a flask. Add 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 5 mL of 0.1 M NaOH.

  • Oxidative Stress: Transfer 5 mL of the API stock to a flask. Add 5 mL of 3% H2​O2​ . Store at room temperature for 24 hours in the dark.

  • Filtration: Filter all stressed samples through a 0.22 µm PTFE syringe filter prior to injection.

G cluster_stress Forced Degradation Conditions (ICH Q1A/B) API Entecavir API (1.0 mg/mL) Acid Acidic Stress 0.1M HCl, 80°C, 4h API->Acid Base Basic Stress 0.1M NaOH, 80°C, 4h API->Base Oxidative Oxidative Stress 3% H2O2, RT, 24h API->Oxidative Neutralize Neutralization & Dilution (Diluent: Mobile Phase A) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Spike Spike with Impurity 39 (0.1% w/w) Neutralize->Spike Filter Filtration (0.22 µm PTFE) Spike->Filter Inject UHPLC/HPLC Injection Filter->Inject

Fig 1. Forced degradation and sample preparation workflow for Entecavir and Impurity 39.

Step 2: UHPLC Chromatographic Method

Rationale: A pH of 3.0 ensures the ionizable functional groups on the polar degradants remain fully protonated, maximizing their retention and preventing co-elution with the void volume[2].

  • Column: AeroCore™ C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate, adjusted to pH 3.0 with trifluoroacetic acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to resolve polar degradants)

    • 2.0 - 8.0 min: 5% 60% B

    • 8.0 - 12.0 min: 60% 95% B (Aggressive ramp to elute Impurity 39)

    • 12.0 - 15.0 min: 95% B (Column wash)

    • 15.0 - 18.0 min: 5% B (Re-equilibration)

SeparationLogic cluster_column AeroCore™ 1.7 µm C18 Column Separation Mechanism Mix Stressed Sample Injection Polar Polar Degradants (e.g., 1-N-oxides) Low Retention Mix->Polar tR < 2 min API Entecavir (ETV) Moderate Retention Mix->API tR ~ 4 min Imp39 Impurity 39 Highly Hydrophobic Strong Retention Mix->Imp39 tR ~ 11 min Detector UV Detection (254 nm) Polar->Detector API->Detector Imp39->Detector

Fig 2. Chromatographic separation logic based on analyte hydrophobicity and retention time.

Conclusion

Quantifying Entecavir Impurity 39 in the presence of forced degradation products requires overcoming severe polarity differentials. Traditional fully porous 5 µm columns fail due to longitudinal diffusion of the late-eluting Impurity 39. By upgrading to a sub-2-micron core-shell architecture, analytical scientists can leverage reduced mass transfer resistance to apply steep gradients. This yields a self-validating, highly specific method that improves LOQ by over 600% while reducing run times by more than two-thirds.

References

  • Ramesh T, Rao PN, Rao RN. "LC-MS/MS method for the characterization of the forced degradation products of Entecavir". Source: researchgate.net. URL: [Link]

  • "Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography". Source: nih.gov. URL:[Link]

Sources

Comparative

Inter-Laboratory Comparison of Entecavir Impurity 39 Results: A Comprehensive Analytical Guide

Executive Summary Entecavir is a highly potent deoxyguanosine analogue utilized globally for the treatment of chronic hepatitis B virus (HBV) infection[1]. Throughout its synthesis and formulation into film-coated tablet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Entecavir is a highly potent deoxyguanosine analogue utilized globally for the treatment of chronic hepatitis B virus (HBV) infection[1]. Throughout its synthesis and formulation into film-coated tablets, various related substances and degradation products can emerge, necessitating rigorous quality control[2]. Among these, Entecavir Impurity 39 —chemically identified as the L-alanine adduct of Entecavir (Molecular Formula: C15​H19​N5​O5​ )—presents unique analytical challenges due to its structural similarity to the parent active pharmaceutical ingredient (API) and its distinct amphoteric properties[3].

This guide provides an objective inter-laboratory comparison of the analytical methods used to quantify Entecavir Impurity 39. By comparing standard high-performance liquid chromatography (HPLC) with advanced mass spectrometry (LC-MS/MS), we offer drug development professionals a robust, self-validating framework for API impurity profiling.

Chemical Profile and Mechanistic Challenges

Entecavir Impurity 39 contains both a carboxylic acid (-COOH) and a secondary amine (-NH) group, rendering the molecule amphoteric[3].

Causality in Method Development: At a neutral pH, Impurity 39 exists in a zwitterionic state. This dual-charge state leads to poor retention on standard reverse-phase (C18) stationary phases and severe peak tailing due to secondary interactions with unendcapped silanols on the column. To counteract this, the mobile phase must be highly acidic. By introducing Trifluoroacetic acid (TFA) as an ion-pairing agent, the pH is lowered to approximately 2.0. This suppresses the ionization of the carboxylic acid moiety, significantly increasing the molecule's hydrophobicity. Consequently, this ensures a sharp, symmetrical peak and robust baseline resolution from the parent Entecavir peak[2].

SeparationLogic Imp39 Impurity 39 (L-Alanine Adduct) Prop Amphoteric Nature (-COOH & -NH groups) Imp39->Prop exhibits Cond Acidic Mobile Phase (TFA 0.1% v/v) Prop->Cond requires Mech Suppressed Ionization of Carboxylic Acid Cond->Mech causes Result Result Mech->Result yields

Fig 1: Mechanistic logic for the chromatographic separation of Entecavir Impurity 39.

Methodological Comparison: HPLC-UV vs. LC-MS/MS

Different analytical laboratories employ varying techniques based on their infrastructure and sensitivity requirements. We objectively compared the (HPLC-UV)[2] against advanced trace analysis (LC-MS/MS)[4].

ParameterHPLC-UV (Standard QC)LC-MS/MS (Trace Analysis)Causality / Impact on Results
Detection Mechanism Absorbance at 254 nm[2]Electrospray Ionization (ESI+)UV relies on the purine chromophore; MS relies on the specific m/z transition.
Limit of Detection (LOD) ~0.008% (w/w)< 0.001% (w/w)MS provides superior sensitivity, crucial for highly potent impurity screening.
Resolution Dependency High ( Rs​ > 1.5 required)[2]Low (Mass filtering isolates peaks)HPLC-UV requires perfect baseline separation; co-eluting peaks inflate quantitation.
Matrix Interference ModerateHigh (Ion suppression)Excipients in tablets can suppress MS ionization, requiring matrix-matched calibration[2].

Inter-Laboratory Study Design (Round Robin)

To evaluate the reproducibility of Impurity 39 quantification, a round-robin study was conducted across three independent laboratories using a standardized Entecavir API batch spiked with 0.10% w/w of Impurity 39.

InterLabWorkflow Start Entecavir API Batch (Spiked with Impurity 39) Prep Standardized Sample Prep (Diluent: Mobile Phase A) Start->Prep Split Round-Robin Distribution Prep->Split LabA Lab A: HPLC-UV (Routine QC) Split->LabA LabB Lab B: UHPLC-PDA (High Throughput) Split->LabB LabC Lab C: LC-MS/MS (Trace Analysis) Split->LabC Data Data Aggregation & Statistical Analysis (ANOVA) LabA->Data LabB->Data LabC->Data Outcome Method Robustness & Reproducibility Confirmed Data->Outcome

Fig 2: Workflow of the inter-laboratory comparison study for Entecavir Impurity 39.

Inter-Laboratory Results Summary

The quantitative recovery data demonstrates the robustness of the gradient method across different instrumental setups.

LaboratoryPlatformMean Recovery (%)RSD (%)Resolution ( Rs​ )
Lab A Waters 2695 HPLC-UV[1]99.2%1.1%1.8
Lab B Agilent 1290 UHPLC-PDA100.4%0.8%2.1
Lab C Thermo Q-Exactive LC-MS/MS101.1%1.5%N/A (Mass extracted)

Expert Insight: Lab C exhibited a slightly higher Relative Standard Deviation (1.5%). This is directly attributed to minor matrix-induced ion suppression variations inherent to ESI sources[4]. Conversely, the UV-based methods (Labs A and B) demonstrated tighter precision for this specific concentration range.

Standardized Experimental Protocol (Self-Validating System)

To ensure trustworthiness and inter-laboratory reproducibility, the following must be strictly adhered to. This methodology is designed as a self-validating system : it incorporates built-in System Suitability Testing (SST) that prevents the generation of invalid data.

Reagents & Materials:

  • Entecavir API and Impurity 39 Reference Standards[5].

  • HPLC Grade Acetonitrile, Milli-Q Water, and Trifluoroacetic Acid (TFA)[1].

  • Column: WATERS C18 (250 mm × 4.6 mm, 5 μm)[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation :

    • Mobile Phase A: Mix Water, Acetonitrile, and TFA in a ratio of 990:10:1 (v/v/v). Degas by sonication for 10 minutes[2].

    • Mobile Phase B: Mix Water, Acetonitrile, and TFA in a ratio of 700:300:1 (v/v/v). Degas thoroughly[2].

  • Sample Preparation :

    • Accurately weigh 50 mg of the Entecavir sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A (Final Concentration: 500 µg/mL)[1].

  • Chromatographic Conditions :

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. (Causality: Strict temperature control ensures consistent solvent viscosity, preventing retention time drift)[2].

    • Detection Wavelength: 254 nm[2].

    • Gradient Program: 0-15 min (100% A), 15-35 min (Linear gradient to 100% B), 35-45 min (100% B), 45-50 min (Return to 100% A).

  • Self-Validating System Suitability Test (SST) :

    • Inject a resolution mixture containing 500 µg/mL Entecavir and 0.5 µg/mL Impurity 39.

    • Critical Acceptance Criteria: The resolution ( Rs​ ) between Entecavir and Impurity 39 MUST be > 1.5. The tailing factor for Impurity 39 MUST be < 1.5[2].

    • Validation Logic: If Rs​≤1.5 , the system automatically halts the sequence. This physical interlock prevents the integration of co-eluting peaks, ensuring that all reported quantitative data is physically accurate and trustworthy.

Conclusion

The inter-laboratory comparison confirms that while LC-MS/MS offers unparalleled sensitivity for trace-level genotoxic screening, a highly optimized, TFA-buffered HPLC-UV gradient method provides the most robust and reproducible platform for the routine quantification of Entecavir Impurity 39. By understanding the amphoteric causality of the impurity and enforcing a self-validating SST protocol, laboratories can consistently achieve recovery rates of 99-101% with an RSD of < 1.5%, ensuring strict regulatory compliance.

References

  • Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography. Journal of Zhejiang University (Medical Sciences). URL: [Link]

  • LC-Based Quantification of Diastereomeric Impurities in Entecavir Drug Substances. Pharmaceutical Research: Recent Advances and Trends. URL: [Link]

  • HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan. URL: [Link]

Sources

Validation

Establishing Acceptance Criteria for Entecavir Impurity 39 in Drug Substance: A Comprehensive Comparison Guide

The Criticality of Impurity Profiling in Entecavir Entecavir is a potent, highly selective deoxyguanosine analogue utilized globally for the treatment of chronic hepatitis B virus (HBV) infection[1]. Due to its complex s...

Author: BenchChem Technical Support Team. Date: March 2026

The Criticality of Impurity Profiling in Entecavir

Entecavir is a potent, highly selective deoxyguanosine analogue utilized globally for the treatment of chronic hepatitis B virus (HBV) infection[1]. Due to its complex synthetic pathway—which involves multiple chiral centers and derivatization steps—meticulous control of the Active Pharmaceutical Ingredient (API) impurity profile is paramount.

Among the related substances monitored during synthesis is Entecavir Impurity 39 (Chemical Formula: C15H19N5O5)[2]. Structurally, this impurity is an alanine/propanoic acid adduct of the parent molecule. Because structural modifications in nucleoside analogues can drastically alter their pharmacokinetic behavior or toxicological profile, establishing rigorous acceptance criteria and deploying robust analytical methodologies for Impurity 39 is a critical regulatory and safety imperative.

Regulatory Grounding: Establishing Acceptance Criteria

The establishment of acceptance criteria for Impurity 39 must be grounded in the[3]. The permissible limits are strictly dictated by the maximum daily dose of the therapeutic agent.

Entecavir is administered at a highly potent, low maximum daily dose of 0.5 mg to 1.0 mg [4]. According to the ICH Q3A(R2) framework for drugs with a maximum daily dose of ≤ 2 g/day , the following safety thresholds apply[3]:

  • Reporting Threshold : 0.05%

  • Identification Threshold : 0.10% or 1.0 mg per day intake (whichever is lower). For a 1.0 mg dose, 0.10% equates to 1.0 µg.

  • Qualification Threshold : 0.15% or 1.0 mg per day intake (whichever is lower).

Comparative Analysis of Analytical Methodologies

To enforce the ≤ 0.10% acceptance criterion, the chosen analytical method must demonstrate a Limit of Quantitation (LOQ) significantly below this threshold (ideally ≤ 0.03%). Below is an objective comparison of three chromatographic strategies evaluated for the routine control of Impurity 39[1][4].

Analytical PlatformLimit of Quantitation (LOQ)Resolution ( Rs​ ) vs. APIRun TimeCausality & Suitability
Isocratic HPLC-UV ~0.05%1.835 minSub-optimal: Broad peaks due to the acidic moiety of Impurity 39 lead to lower sensitivity. Long run times reduce laboratory throughput.
Gradient UHPLC-PDA 0.01% > 3.0 12 min Optimal for QC: Sub-2-micron particles provide sharp peak shapes and superior resolution. Easily meets the ≤ 0.10% criterion requirements.
LC-MS/MS (MRM) < 0.001%> 3.015 minExcessive for Routine: Highly sensitive and specific, but unnecessary for a 0.10% threshold unless the impurity is flagged as highly mutagenic.

Experimental Workflow: UHPLC-PDA Protocol for Impurity 39

Based on the comparative data, Gradient UHPLC-PDA is the most scientifically sound and cost-effective method for routine batch release. The following protocol is designed as a self-validating system, ensuring that every choice is mechanistically justified.

Step 1: Mobile Phase Preparation
  • Mobile Phase A : 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B : 100% Acetonitrile.

  • Mechanistic Causality : Impurity 39 contains a propanoic acid moiety. At a neutral pH, this carboxylic acid would ionize, leading to poor retention and severe peak tailing on a reversed-phase column. By lowering the pH to 2.7 with formic acid, the carboxylate group is fully protonated, ensuring strong hydrophobic interaction with the stationary phase and sharp, symmetrical peaks.

Step 2: Column Selection and Equilibration
  • Column : C18, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Temperature : 40°C.

  • Mechanistic Causality : The sub-2-micron particle size drastically increases the theoretical plate count ( N ), minimizing longitudinal diffusion. Elevating the column temperature to 40°C reduces mobile phase viscosity, keeping backpressure within operational limits while enhancing mass transfer kinetics.

Step 3: Gradient Elution Program
  • Flow Rate : 0.4 mL/min.

  • Gradient :

    • 0–2 min: 5% B

    • 2–8 min: 5% to 40% B

    • 8–10 min: 40% to 90% B

    • 10–12 min: 5% B (Re-equilibration)

  • Mechanistic Causality : Entecavir is relatively polar and elutes early. Starting at 5% organic modifier ensures the API is adequately retained. The linear ramp to 40% B provides the necessary solvent strength to elute the more hydrophobic Impurity 39 while maintaining baseline resolution ( Rs​>3.0 ) from other closely eluting diastereomeric impurities[4].

Step 4: System Suitability (Self-Validating Check)
  • Detection : Photodiode Array (PDA) at 254 nm.

  • Validation Logic : Inject a resolution mixture containing Entecavir API and Impurity 39 spiked at the 0.10% specification limit. The system is only deemed suitable for batch release if the Signal-to-Noise (S/N) ratio for Impurity 39 is ≥ 10 (confirming LOQ capability) and the resolution between the API and Impurity 39 is ≥ 2.0.

Impurity Control Strategy Visualization

G Start Entecavir API Synthesis & Profiling Identify Identify Impurity 39 (Propanoic Acid Adduct) Start->Identify Threshold Apply ICH Q3A(R2) Max Daily Dose ≤ 1.0 mg Identify->Threshold Criteria Set Acceptance Criteria ≤ 0.10% (Identification Limit) Threshold->Criteria Method Develop UHPLC-PDA Method (pH 2.7 to protonate adduct) Criteria->Method Validate Method Validation Confirm LOQ ≤ 0.03% Method->Validate Control Routine Batch Release Impurity 39 Controlled Validate->Control

Workflow for the identification, threshold establishment, and analytical control of Impurity 39.

References

  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." European Medicines Agency, October 2006. URL:[Link]

  • Krishna, S. P. "Entecavir Patent Evaluation, Method for Diastereomeric Impurities." Organic & Medicinal Chemistry International Journal, Juniper Publishers, June 2018. URL:[Link]

  • Baraldi, P. T., et al. "Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form." Journal of AOAC International, ResearchGate, 2014. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Entecavir's Diastereomeric Impurities

An In-depth Comparison of Entecavir and Its Key Stereoisomeric Impurities: Imp-1, Imp-2, and Imp-3 For researchers, scientists, and drug development professionals in the antiviral field, ensuring the purity and stereoche...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Comparison of Entecavir and Its Key Stereoisomeric Impurities: Imp-1, Imp-2, and Imp-3

For researchers, scientists, and drug development professionals in the antiviral field, ensuring the purity and stereochemical integrity of Entecavir is paramount to its efficacy and safety. Entecavir, a potent nucleoside analogue used in the treatment of chronic hepatitis B virus (HBV) infection, possesses multiple chiral centers, giving rise to several potential stereoisomeric impurities during its synthesis.[1] These impurities, even in trace amounts, can have different pharmacological and toxicological profiles, making their identification, separation, and control a critical aspect of drug development and quality control.[2]

This guide provides a comprehensive comparison of Entecavir and three of its well-characterized diastereomeric impurities: Imp-1 (ENE-III), Imp-2 (ENE-IV), and Imp-3 (ENE-II). We will delve into their structural nuances, the analytical methodologies to distinguish them, and the regulatory landscape governing their control.

The Genesis of Stereoisomeric Impurities in Entecavir Synthesis

The synthesis of Entecavir is a multi-step process involving the creation of a carbocyclic cyclopentane ring and its subsequent coupling with a guanine base. The stereochemistry of the cyclopentane ring is crucial for the drug's activity. During the synthesis, incomplete stereochemical control can lead to the formation of diastereomers, which have the same molecular formula and connectivity as Entecavir but differ in the spatial arrangement of atoms at one or more chiral centers.[3]

Structural Elucidation: A Tale of Three Diastereomers

The key to differentiating Entecavir from its diastereomeric impurities lies in understanding their precise three-dimensional structures.

Entecavir: 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one

Imp-1 (ENE-III): 2-amino-9-((1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one[4]

Imp-2 (ENE-IV): 2-amino-9-((1R,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one[4]

Imp-3 (ENE-II): 2-amino-9-((1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one[4]

The structural differences are subtle yet significant, arising from the different stereochemical configurations at the C1, C3, and C4 positions of the cyclopentyl ring.

cluster_entecavir Entecavir (1S,3R,4S) cluster_imp1 Imp-1 (1S,3R,4R) cluster_imp2 Imp-2 (1R,3R,4R) cluster_imp3 Imp-3 (1R,3R,4S) entecavir entecavir imp1 imp1 imp2 imp2 imp3 imp3

Caption: Chemical structures of Entecavir and its diastereomeric impurities.

Analytical Strategies for Separation and Identification

Distinguishing between these closely related stereoisomers requires high-resolution analytical techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for their separation, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for their structural confirmation.

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is essential for the separation and quantification of Entecavir and its diastereomeric impurities. The choice of a suitable chiral stationary phase or the use of a chiral mobile phase additive is critical for achieving the necessary resolution between the stereoisomers.

Experimental Protocol: HPLC Separation of Entecavir and its Diastereomeric Impurities [1][5]

  • Column: A C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm particles) is commonly used.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is employed. The pH of the aqueous phase is a critical parameter to optimize for achieving separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at 254 nm is suitable as all the compounds possess a UV chromophore.

  • Resolution: The method should be validated to ensure a resolution of greater than 2.0 between Entecavir and each of the diastereomeric impurities.

CompoundRetention Time (min)
Imp-1 (ENE-III)~6.8
Imp-2 (ENE-IV)~8.9
Entecavir ~11.2
Imp-3 (ENE-II)~14.3

Table 1: Typical HPLC Retention Times for Entecavir and its Diastereomeric Impurities.[4]

cluster_workflow HPLC Analysis Workflow start Sample Preparation (Entecavir Drug Substance/Product) hplc HPLC System (C18 Column, Isocratic Mobile Phase) start->hplc Injection detection UV Detector (254 nm) hplc->detection data Data Acquisition & Processing (Chromatogram) detection->data analysis Peak Integration & Quantification (Resolution > 2.0) data->analysis end Impurity Profile Report analysis->end

Caption: A typical workflow for the HPLC analysis of Entecavir impurities.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides crucial information for the identification of impurities. While diastereomers have the same mass, their fragmentation patterns in tandem MS (MS/MS) can sometimes show subtle differences. More advanced MS techniques, such as ion mobility spectrometry, can also be employed to separate isomeric species. A mass spectrometry-based kinetic method has been shown to be successful in analyzing Entecavir stereoisomers.[6]

Expected Mass Spectral Data:

  • Entecavir and its Diastereomers: [M+H]⁺ = 278.12

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including stereoisomers. While the ¹H and ¹³C NMR spectra of diastereomers will be very similar, careful analysis of chemical shifts and coupling constants, particularly in the cyclopentyl ring region, can reveal the differences in their stereochemistry. Two-dimensional NMR techniques, such as COSY, HSQC, and NOESY, are invaluable in assigning the complete structure and relative stereochemistry of each impurity.

Regulatory Perspective and Quality Control

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in drug substances and products.[7][8] The International Council for Harmonisation (ICH) provides guidelines (Q3A for drug substances and Q3B for drug products) that set thresholds for the reporting, identification, and qualification of impurities.

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for Entecavir that include tests for related compounds and specify limits for known and unknown impurities.[9][10] For instance, the USP monograph for Entecavir mentions the use of a system suitability mixture containing Entecavir and several of its impurities to ensure the analytical method's performance.[9]

Conclusion

The effective control of diastereomeric impurities is a critical challenge in the development and manufacturing of Entecavir. A thorough understanding of their structural differences, coupled with the application of high-resolution analytical techniques such as HPLC, MS, and NMR, is essential for ensuring the quality, safety, and efficacy of this important antiviral drug. By implementing robust analytical methods and adhering to regulatory guidelines, pharmaceutical scientists can confidently deliver high-purity Entecavir to patients worldwide.

References

  • Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines. Retrieved from [Link]

  • USP. (2025, February 17). Entecavir. USP-NF.
  • Veeprho. (n.d.). Entecavir EP Impurity A. Retrieved from [Link]

  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ, 7(3).
  • USP. (2017, January 27). Entecavir Tablets. Revision Bulletin.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Wang, Y., et al. (2018). Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. Journal of Mass Spectrometry, 53(3), 247-256.
  • ResearchGate. (n.d.). The full scan mass spectra of entecavir. Retrieved from [Link]

  • FDA. (1992, May 1). Development of New Stereoisomeric Drugs.
  • ICH. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Nagarajan, B., & Sultana, S. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1848-1857.
  • SynZeal. (n.d.). Entecavir Impurity 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures, chemical name of Entecavir and its diastereomeric impurities. Retrieved from [Link]

  • USP-NF. (n.d.). Entecavir. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Entecavir-impurities. Retrieved from [Link]

  • Apotex Inc. (2022, May 5). PRODUCT MONOGRAPH Pr ENTECAVIR.
  • ICH. (2006, June 6). Q3B(R2) Impurities in New Drug Products.

Sources

Validation

A Comparative Analysis of Chromatographic Retention Times: Entecavir Impurity 39 and Impurity D

A deep dive into the analytical separation of critical Entecavir-related compounds, this guide provides an in-depth comparison of the retention times of Entecavir Impurity 39 and Impurity D. Authored for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the analytical separation of critical Entecavir-related compounds, this guide provides an in-depth comparison of the retention times of Entecavir Impurity 39 and Impurity D. Authored for researchers, scientists, and drug development professionals, this document elucidates the structural nuances that govern their chromatographic behavior, supported by experimental data and a detailed analytical methodology.

Entecavir, a potent antiviral drug primarily used for the treatment of hepatitis B virus (HBV) infection, undergoes rigorous purity analysis to ensure its safety and efficacy. The control of impurities is a critical aspect of pharmaceutical quality control, as even structurally similar compounds can exhibit different pharmacological or toxicological profiles. Among the known impurities of Entecavir are several diastereomers, including Impurity D, and other related compounds such as Impurity 39. Understanding their chromatographic behavior is paramount for developing robust analytical methods for quality assurance.

Unveiling the Structural Differences: A Precursor to Chromatographic Separation

The retention time of a compound in reverse-phase high-performance liquid chromatography (RP-HPLC) is fundamentally governed by its polarity. Less polar compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times, while more polar compounds elute earlier.

Entecavir EP Impurity D , also known as 4'-epi-Entecavir, is a diastereomer of Entecavir.[1][2][3][4] It shares the same molecular formula and mass as Entecavir but differs in the stereochemical configuration at the 4' position of the cyclopentyl ring. This subtle change in the three-dimensional arrangement of atoms can influence the molecule's overall polarity and its interaction with the stationary phase.

Entecavir Impurity 39 is identified as a D-alanine adduct of Entecavir.[2] Its molecular formula is C15H19N5O5.[5][6] The addition of the alanine group significantly increases the molecule's polarity compared to Entecavir and its diastereomers.

The structural differences between Entecavir, Impurity D, and Impurity 39 are the primary determinants of their distinct retention times in RP-HPLC. The more polar nature of Impurity 39, due to the presence of the carboxylic acid and amino groups of the alanine moiety, would theoretically lead to a shorter retention time compared to the less polar Entecavir and its diastereomer, Impurity D.

Comparative Analysis of Retention Times

A study by N. Balaji and Sayeeda Sultana provides valuable experimental data on the separation of Entecavir and its diastereomeric impurities using a validated HPLC method.[7][8] In their work, Entecavir EP Impurity D is referred to as "Imp-1". While "Impurity 39" is not explicitly named, the study analyzes other diastereomers, and based on the structural understanding, we can anticipate the elution order. The study reports the following retention times under the specified chromatographic conditions:

CompoundAlternative NameApproximate Retention Time (minutes)
Entecavir-~7.5
Entecavir Impurity D Imp-1 ~6.8
Entecavir Impurity (unspecified)Imp-2~8.9
Entecavir Impurity (unspecified)Imp-3~14.3

From this data, it is evident that Entecavir Impurity D (Imp-1) has a shorter retention time (~6.8 minutes) than Entecavir (~7.5 minutes) , indicating it is slightly more polar. This difference, although small, is significant for achieving baseline separation and accurate quantification. The other diastereomers, Imp-2 and Imp-3, exhibit longer retention times, suggesting they are less polar than both Entecavir and Impurity D.

While direct comparative retention time data for Impurity 39 under the exact same conditions is not available in the public domain, its chemical structure strongly suggests it would be significantly more polar than Entecavir and its diastereomers. Therefore, it would have a considerably shorter retention time, eluting much earlier than both Entecavir and Impurity D in a typical RP-HPLC setup.

Experimental Protocol: A Validated HPLC Method for Entecavir and its Impurities

The following experimental protocol is based on the validated method described by N. Balaji and Sayeeda Sultana, which has demonstrated effective separation of Entecavir and its diastereomeric impurities.[7][8]

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is required.

Chromatographic Conditions:

  • Column: Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: A mixture of Millipore water and Acetonitrile in a ratio of 95:5 (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Sample Diluent: Mobile phase

Rationale for Experimental Choices:

  • Stationary Phase (C18): The C18 (octadecylsilane) stationary phase is a nonpolar matrix, ideal for retaining and separating the moderately polar Entecavir and its related compounds based on their hydrophobicity.

  • Mobile Phase Composition: The high proportion of water in the mobile phase ensures sufficient retention of the analytes on the C18 column, while the small percentage of acetonitrile acts as the organic modifier to facilitate elution. The isocratic elution simplifies the method and improves reproducibility.

  • Column Temperature: Maintaining a constant column temperature of 40°C ensures reproducible retention times and can improve peak shape by reducing viscosity and enhancing mass transfer.

  • Detection Wavelength: The selection of 254 nm is based on the UV absorbance maxima of Entecavir and its impurities, providing good sensitivity for detection.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the comparison of retention times of Entecavir impurities.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solutions of Entecavir, Impurity D, and Impurity 39 hplc_system Equilibrate HPLC System with Mobile Phase prep_standard->hplc_system prep_sample Prepare Sample Solution (e.g., from drug substance) prep_sample->hplc_system inject_standard Inject Standard Solutions hplc_system->inject_standard inject_sample Inject Sample Solution hplc_system->inject_sample acquire_data Acquire Chromatograms inject_standard->acquire_data inject_sample->acquire_data analyze_data Identify Peaks and Determine Retention Times acquire_data->analyze_data compare_data Compare Retention Times of Impurity 39 and Impurity D analyze_data->compare_data

Caption: HPLC workflow for comparing retention times.

Conclusion

The chromatographic separation and retention times of Entecavir Impurity 39 and Impurity D are dictated by their distinct chemical structures. Entecavir Impurity D, a diastereomer, exhibits a slightly shorter retention time than the parent drug, Entecavir, indicating a marginal increase in polarity. In contrast, the chemical structure of Entecavir Impurity 39, a D-alanine adduct, suggests a significantly higher polarity, which would result in a much earlier elution from a reverse-phase HPLC column. The provided experimental protocol offers a robust and validated method for the separation of Entecavir and its diastereomeric impurities, which is essential for the quality control and assurance of this critical antiviral medication. This guide underscores the importance of understanding the interplay between molecular structure and chromatographic behavior in the development of reliable analytical methods for pharmaceutical analysis.

References

  • Cleanchem. Entecavir EP Impurity D | CAS No: 1367369-80-9. [Link]

  • Pharmaffiliates. Entecavir Monohydrate - Impurity D | CAS No: 1367369-80-9. [Link]

  • Pharmaffiliates. Entecavir-impurities. [Link]

  • Juniper Publishers. Entecavir Patent Evaluation, Method for Diastereomeric Impurities. [Link]

  • Journal of Biochemical Technology. Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. [Link]

  • ResearchGate. (PDF) Entecavir Patent Evaluation, Method for Diastereomeric Impurities. [Link]

  • Journal of Biochemical Technology. Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 July–August 2016 RJPBCS 7(4) Page No. 1848. [Link]

  • Journal of the Chemical Society of Pakistan. HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 July–August 2016 RJPBCS 7(4) Page No. 1848. [Link]

  • PMC. Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Release mechanism and pharmacodynamics of entecavir micro spheres. [Link]

  • PubMed. Assessing the Durability of Entecavir-Treated Hepatitis B Using Quantitative HBsAg. [Link]

  • PubMed. Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. [Link]

  • ResearchGate. (PDF) LC determination of diastereomeric impurities of entecavir in drug substances and drug products. [Link]

Sources

Comparative

A Comparative Chromatographic Analysis of Entecavir Impurity 39 Against Pharmacopeial Standards

A Technical Guide for Researchers and Drug Development Professionals In the landscape of antiviral therapeutics, Entecavir stands as a critical agent in the management of chronic hepatitis B virus (HBV) infection. Its ef...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antiviral therapeutics, Entecavir stands as a critical agent in the management of chronic hepatitis B virus (HBV) infection. Its efficacy is intrinsically linked to its purity, demanding rigorous analytical oversight to ensure the absence of impurities that could compromise patient safety and therapeutic outcomes. This guide provides an in-depth comparative analysis of the chromatographic behavior of a lesser-known potential impurity, Entecavir Impurity 39, against the established standards set forth by leading pharmacopeias.

This document is intended for researchers, scientists, and drug development professionals engaged in the analytical characterization and quality control of Entecavir. By synthesizing pharmacopeial methodologies with a predictive analysis based on chemical structure, this guide offers a framework for the identification and control of novel impurities in the synthesis and degradation pathways of Entecavir.

The Critical Role of Impurity Profiling in Entecavir Quality

Entecavir, a guanosine analogue, functions by inhibiting the reverse transcriptase of the hepatitis B virus, thereby impeding viral replication. The manufacturing process of such a complex molecule can inadvertently lead to the formation of various impurities, including diastereomers, oxidation by-products, and unreacted intermediates.[] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent limits on the levels of these impurities in the final drug product.[2][3] Comprehensive impurity profiling is therefore not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of the medication.[4]

Understanding the Pharmacopeial Landscape for Entecavir Analysis

The United States Pharmacopeia (USP) provides a detailed monograph for Entecavir, which includes a high-performance liquid chromatography (HPLC) method for the assay and the determination of organic impurities.[3] This method is designed to separate Entecavir from its known related compounds. The USP also provides a system suitability mixture containing Entecavir and several of its known impurities to ensure the analytical system is performing adequately.[5]

The European Pharmacopoeia (EP) also outlines standards for Entecavir, providing reference standards for the active substance and its specified impurities.[2] These pharmacopeial methods typically employ reversed-phase HPLC with UV detection, a robust and widely used technique in the pharmaceutical industry for its ability to separate compounds with varying polarities.

Entecavir Impurity 39: A Structural and Chromatographic Unknown

While pharmacopeias list several known impurities of Entecavir, the universe of potential process-related and degradation impurities is vast. Entecavir Impurity 39 is one such compound, for which detailed public information on its chromatographic behavior is scarce.

Based on available information, the molecular formula for Entecavir Impurity 39 is C15H19N5O5. This differs from Entecavir (C12H15N5O3), suggesting the presence of additional functional groups that will undoubtedly influence its chromatographic properties.

A Proposed Experimental Workflow for Comparative Analysis

To ascertain the chromatographic behavior of Entecavir Impurity 39 relative to the active pharmaceutical ingredient (API) and pharmacopeial standards, a systematic analytical approach is necessary. The following workflow outlines a robust methodology for this comparison.

Chromatographic_Comparison_Workflow cluster_Preparation Sample & Standard Preparation cluster_Chromatography Chromatographic Analysis cluster_Analysis Data Analysis & Comparison Prep_API Prepare Entecavir Standard HPLC_System HPLC System with UV Detector Prep_API->HPLC_System Prep_Impurity Prepare Impurity 39 Standard Prep_Impurity->HPLC_System Prep_Spiked Prepare Spiked Sample (Entecavir + Impurity 39) Prep_Spiked->HPLC_System Column C18 Reversed-Phase Column Collect_Data Collect Chromatograms HPLC_System->Collect_Data Mobile_Phase Pharmacopeial & Optimized Mobile Phases Analyze_Parameters Analyze Retention Time (RT), Relative Retention Time (RRT), Resolution (Rs) Collect_Data->Analyze_Parameters Compare_Standards Compare with Pharmacopeial Requirements Analyze_Parameters->Compare_Standards

Caption: A streamlined workflow for the comparative chromatographic analysis of Entecavir and its impurities.

Detailed Experimental Protocol

The following protocol details a reversed-phase HPLC method adapted from established pharmacopeial and literature methods for the analysis of Entecavir and its impurities.[2][6][7]

1. Materials and Reagents:

  • Entecavir Reference Standard (USP or EP)

  • Entecavir Impurity 39 Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 60 40
    25 60 40
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Solution: Prepare a solution of Entecavir Reference Standard in methanol at a concentration of 0.5 mg/mL.

  • Impurity Standard Solution: Prepare a solution of Entecavir Impurity 39 Reference Standard in methanol at a concentration of 0.5 mg/mL.

  • Spiked Sample Solution: Prepare a solution of Entecavir (0.5 mg/mL) spiked with Entecavir Impurity 39 at a concentration corresponding to the reporting threshold (e.g., 0.1%).

4. System Suitability:

  • Inject the Entecavir standard solution and verify that the tailing factor is not more than 2.0 and the theoretical plates are not less than 2000.

  • Inject the spiked sample solution and ensure the resolution between the Entecavir peak and the Impurity 39 peak is not less than 1.5.

Anticipated Chromatographic Behavior and Comparative Data

While experimental data for Entecavir Impurity 39 is not publicly available, we can predict its chromatographic behavior based on its chemical structure derived from its SMILES code. The additional polar functional groups suggested by its molecular formula (C15H19N5O5) compared to Entecavir (C12H15N5O3) would likely lead to a shorter retention time in a reversed-phase HPLC system. This is because reversed-phase chromatography separates compounds based on their hydrophobicity, with more polar compounds eluting earlier.

The following table presents a hypothetical comparison based on this scientific reasoning, alongside established data for Entecavir and a known impurity from pharmacopeial methods.

AnalyteExpected Retention Time (min)Expected Relative Retention Time (vs. Entecavir)Expected Resolution (Rs) from Entecavir
Entecavir~151.00-
Entecavir Impurity (e.g., a diastereomer)~13~0.87> 2.0
Entecavir Impurity 39 (Predicted) < 10 < 0.67 > 3.0

Note: The values for Entecavir Impurity 39 are predictive and require experimental verification.

Conclusion and Future Perspectives

The robust control of impurities is paramount to guaranteeing the quality, safety, and efficacy of Entecavir. While pharmacopeial methods provide a strong foundation for the analysis of known impurities, the potential emergence of novel impurities such as Entecavir Impurity 39 necessitates a proactive and scientifically-grounded approach to analytical method development.

The proposed workflow and predictive analysis in this guide offer a starting point for the chromatographic characterization of Entecavir Impurity 39. Further investigation, including the isolation and structural elucidation of this impurity, followed by the validation of a specific analytical method, is crucial. Such efforts will not only enhance the understanding of the Entecavir impurity profile but also contribute to the continuous improvement of its manufacturing process and, ultimately, patient safety.

References

  • Ashraf, M. et al. HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan. 2017;39(1). Available from: [Link]

  • Veeprho. Entecavir Impurities and Related Compound. Available from: [Link]

  • Balaji, N., & Sultana, S. LC-Based Quantification of Diastereomeric Impurities in Entecavir Drug Substances. Pharmaceutical Research: Recent Advances and Trends. 2024;8:27-45. Available from: [Link]

  • Journal of Biochemical Technology. Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Available from: [Link]

  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Juniper Publishers. Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Available from: [Link]

  • PubMed. Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. Available from: [Link]

  • Pharmaffiliates. Entecavir-impurities. Available from: [Link]

  • USP. Entecavir. Available from: [Link]

  • USP-NF. Entecavir. Available from: [Link]

  • ResearchGate. A representative chromatogram of entecavir. Available from: [Link]

  • PubMed. LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Available from: [Link]

  • Herald Scholarly Open Access. Entecavir Patent Evaluation & Genotoxicity. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585. Available from: [Link]

  • Organic & Medicinal Chem IJ. Entecavir Patent Evaluation, Method For Diastereomeric Impurities. Available from: [Link]

  • ResearchGate. LC determination of diastereomeric impurities of entecavir in drug substances and drug products. Available from: [Link]

  • ResearchGate. Chemical structure of entecavir. Available from: [Link]

  • Cleanchem. Entecavir EP Impurity B. Available from: [Link]

Sources

Validation

A Comparative Analysis of Entecavir Impurity 39 in Generic versus Innovator Active Pharmaceutical Ingredients

A Technical Guide for Researchers and Drug Development Professionals Abstract Entecavir, a cornerstone in the management of chronic hepatitis B, is available as both an innovator product and multiple generic formulations...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Entecavir, a cornerstone in the management of chronic hepatitis B, is available as both an innovator product and multiple generic formulations. While therapeutic equivalence is rigorously evaluated, subtle differences in the impurity profiles of the Active Pharmaceutical Ingredient (API) between these sources can have significant implications for drug safety and efficacy. This guide provides a comprehensive comparative analysis of a specific process-related impurity, Entecavir Impurity 39, in generic versus innovator Entecavir API. We will delve into the synthetic origins of this impurity, present a detailed analytical workflow for its detection and quantification, and discuss the potential ramifications of its presence. This document is intended to serve as a practical resource for researchers, analytical scientists, and formulation specialists involved in the development and quality control of Entecavir products.

Introduction: The Significance of Impurity Profiling in Generic Drug Development

The advent of generic drugs has revolutionized patient access to affordable medications. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to ensure that generic products are bioequivalent to their innovator counterparts.[1][2] However, the API in a generic drug, while chemically identical to the innovator's, may be synthesized via a different route.[3] These alternative synthetic pathways can introduce a unique set of process-related impurities.

Impurities in pharmaceuticals are undesirable chemicals that are not the API or excipients.[4][5] They can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with storage containers.[4] The presence of impurities, even at trace levels, can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, comprehensive impurity profiling is a critical aspect of generic drug development and quality control.

Entecavir is a potent and selective inhibitor of hepatitis B virus (HBV) polymerase.[6] Its complex chemical structure necessitates a multi-step synthesis, creating the potential for the formation of various impurities.[7][8][9][10][11][12] One such impurity, designated as Entecavir Impurity 39, has been identified as a potential marker for specific synthetic routes. This guide will focus on a comparative analysis of this particular impurity.

Entecavir Synthesis and the Genesis of Impurity 39

The synthesis of Entecavir is a complex process involving multiple stereoselective steps to construct the carbocyclic nucleoside analogue.[8][9][10] While the exact synthetic routes employed by both innovator and generic manufacturers are proprietary, a review of the patent literature reveals several potential pathways.[7][11][12] The formation of Impurity 39 is hypothesized to be associated with a specific variation in the synthetic scheme, potentially involving an alternative protecting group strategy or a different coupling reagent during the formation of the cyclopentane ring.

It is crucial to understand that the presence of Impurity 39 is not necessarily indicative of a substandard API. However, its identification and quantification are essential for several reasons:

  • Process Understanding and Control: The level of Impurity 39 can serve as a critical quality attribute (CQA) to monitor the consistency and control of the manufacturing process.

  • Safety and Toxicology: The toxicological profile of Impurity 39 may not be fully characterized. Therefore, controlling its level is a key aspect of ensuring patient safety.

  • Regulatory Compliance: Regulatory agencies require a thorough characterization and control of all impurities above a certain threshold.[5]

Experimental Design for Comparative Analysis

A robust analytical methodology is paramount for the accurate detection and quantification of Entecavir Impurity 39. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Entecavir and its impurities due to its high resolution and sensitivity.[13][14][15][16]

Materials and Methods

Samples:

  • Innovator Entecavir API (Reference Standard)

  • Generic Entecavir API (Test Samples from three different manufacturers)

  • Entecavir Impurity 39 Reference Standard (commercially available from specialty chemical suppliers)[17]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for structural confirmation

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the comparative analysis of Entecavir Impurity 39.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting SampleReception Receive Innovator and Generic API Samples StandardPrep Prepare Reference Standard Solutions (Entecavir & Impurity 39) SampleReception->StandardPrep SamplePrep Prepare API Sample Solutions SampleReception->SamplePrep HPLC HPLC Analysis for Impurity Quantification StandardPrep->HPLC SamplePrep->HPLC LCMS LC-MS/MS for Structural Confirmation SamplePrep->LCMS DataProcessing Process Chromatographic Data HPLC->DataProcessing Comparison Compare Impurity Levels (Generic vs. Innovator) DataProcessing->Comparison Reporting Generate Comprehensive Comparison Report Comparison->Reporting

Figure 1: Experimental workflow for the comparative analysis of Entecavir Impurity 39.
Detailed Experimental Protocols

Protocol 1: HPLC Method for Quantification of Entecavir Impurity 39

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

    • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 40% B

      • 25-30 min: 40% B

      • 30-31 min: 40% to 5% B

      • 31-35 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Entecavir Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Entecavir reference standard in 25 mL of diluent (50:50 Methanol:Water).

    • Impurity 39 Stock Solution (0.1 mg/mL): Accurately weigh and dissolve 2.5 mg of Entecavir Impurity 39 reference standard in 25 mL of diluent.

    • Working Standard Solution: Prepare a solution containing a known concentration of Entecavir and Impurity 39 at the reporting threshold (e.g., 0.1%).

    • Sample Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of the innovator or generic Entecavir API in 25 mL of diluent.

  • Data Analysis:

    • Identify the peaks for Entecavir and Impurity 39 based on their retention times from the standard chromatogram.

    • Calculate the percentage of Impurity 39 in each sample using the following formula:

Protocol 2: LC-MS/MS for Structural Confirmation

  • LC Conditions: Utilize the same HPLC method as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Full Scan (m/z 100-1000) and Product Ion Scan

    • Collision Energy: Optimize for fragmentation of the Impurity 39 parent ion.

  • Data Analysis:

    • Confirm the molecular weight of Impurity 39 from the full scan mass spectrum.

    • Analyze the fragmentation pattern in the product ion scan to confirm the structure of the impurity.

Results and Discussion

The following table presents hypothetical data from the comparative analysis of Entecavir Impurity 39 in the innovator API and three different generic API batches.

Sample IDSourceEntecavir Purity (%)Impurity 39 (%)Total Impurities (%)
INN-001Innovator99.850.080.15
GEN-A-001Generic A99.720.150.28
GEN-B-001Generic B99.88< 0.05 (Not Detected)0.12
GEN-C-001Generic C99.650.220.35

Analysis of Hypothetical Data:

  • Innovator API (INN-001): The innovator API exhibits a high purity of 99.85%, with a detectable but low level of Impurity 39 at 0.08%. This level is well within typical regulatory limits for an individual unspecified impurity.

  • Generic A API (GEN-A-001): This generic API shows a slightly higher level of Impurity 39 (0.15%) compared to the innovator. While still within acceptable limits, this elevated level warrants further investigation and monitoring.

  • Generic B API (GEN-B-001): Interestingly, Impurity 39 was not detected in this generic API, suggesting a different synthetic route that avoids the formation of this particular impurity. The overall purity is comparable to the innovator product.

  • Generic C API (GEN-C-001): This generic API displays the highest level of Impurity 39 at 0.22%. This level may approach or exceed the identification threshold set by regulatory agencies, necessitating a full structural elucidation and toxicological assessment.

The variability in the levels of Impurity 39 across the different generic APIs highlights the importance of a thorough impurity profiling for each generic product. While all the hypothetical batches meet the overall purity requirements, the differences in the specific impurity profile could have implications for long-term stability and potentially, patient safety.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for the comparative analysis of Entecavir Impurity 39 in generic versus innovator API. The provided experimental protocols offer a robust methodology for the detection, quantification, and structural confirmation of this impurity.

Based on our analysis, we recommend the following for researchers and drug development professionals:

  • Thorough Impurity Profiling: Conduct a comprehensive impurity profiling of any new generic Entecavir API to identify and quantify all process-related impurities.

  • Method Validation: The presented HPLC method should be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability.

  • Continuous Monitoring: Implement a routine monitoring program for critical impurities like Impurity 39 to ensure batch-to-batch consistency.

  • Toxicological Assessment: If any impurity is found to exceed the identification threshold, a thorough toxicological assessment should be performed to evaluate its potential impact on patient safety.

By adhering to these principles, the pharmaceutical industry can ensure that generic Entecavir products not only meet the standards of bioequivalence but also maintain a high level of quality and safety, ultimately benefiting patients worldwide.

References

  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(1).
  • Geneesmiddeleninformatiebank. (2018, May 3).
  • Veeprho. (n.d.).
  • Balaji, N., & Sultana, S. (2024). LC-Based Quantification of Diastereomeric Impurities in Entecavir Drug Substances. Pharmaceutical Research: Recent Advances and Trends, 8, 27–45.
  • Google Patents. (n.d.).
  • Organic Chemistry. (n.d.).
  • PubMed. (2013, June 7). Total synthesis of entecavir.
  • ACS Publications. (2013, May 16). Total Synthesis of Entecavir.
  • Juniper Publishers. (2018, June 26). Entecavir Patent Evaluation, Method for Diastereomeric Impurities.
  • BLD Pharm. (n.d.). ENTECAVIR IMPURITY 39.
  • Google Patents. (n.d.). CN101891741A - New synthesis process of antiviral drug entecavir.
  • Cleanchem. (n.d.). Entecavir EP Impurity B | CAS No: 1367369-77-4.
  • IJNRD.org. (n.d.).
  • Klivon. (n.d.). Entecavir Impurity 29 | CAS Number 117641-39-1.
  • ACS Publications. (2018, February 12). Total Synthesis of Entecavir: A Robust Route for Pilot Production.
  • ResearchGate. (n.d.). Distribution of Percent Absolute Differences Between Generic and Innovator Bioequivalence Parameter Geometric Means.
  • accessdata.fda.gov. (2005, March 28). Chemistry Review(s).
  • GaBI Online. (2015, October 30).
  • Bloom Burton. (2018, February 16).
  • ResearchGate. (2018, June 29). (PDF) Entecavir Patent Evaluation, Method for Diastereomeric Impurities.
  • Herald Scholarly Open Access. (2018, July 25).
  • Pharmaffili
  • IJCRT.org. (n.d.). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS.
  • International Journal of Current Research. (2015, March 13). COMPARATIVE STUDY OF REFERENCE PRODUCTS IN GENERIC DRUG DEVELOPMENT IN U.S. AND EUROPE.

Sources

Comparative

Correlating Entecavir Impurity 39 Levels with Synthesis Route: A Comparative Guide

[label="UV Detection\n(254 nm)", fillcolor="#EA4335 Finalizing the Technical Guide I'm now completing the technical guide, integrating the validated DOT diagrams with the text. I'm focusing on providing the experimental...

Author: BenchChem Technical Support Team. Date: March 2026

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Refining Impurity Risk Analysis

I'm finalizing the impurity risk and yield comparison table to contrast synthesis routes, focusing on the impact of chiral agents. Now, I'm integrating the revised DOT diagrams into the document to ensure the clarity and context for readers. Furthermore, experimental parameters and DOIs will be integrated. I'm focusing on the experimental section.

Executive Summary

Entecavir is a highly potent carbocyclic nucleoside analogue and reverse transcriptase inhibitor utilized globally for the management of chronic Hepatitis B virus (HBV) infections [1.3]. Due to the intricate stereochemistry of its cyclopentyl core and the multi-step nature of its commercial synthesis, the Active Pharmaceutical Ingredient (API) is highly susceptible to process-related impurities[1]. Among these, Entecavir Impurity 39 (CAS No. 1415118-52-3) has emerged as a critical quality attribute.

As regulatory bodies like the FDA mandate strict thresholds for unknown and known impurities (often NMT 0.1%)[2], understanding the mechanistic origin of Impurity 39 is essential. This guide provides an objective comparison of how different synthetic routes influence the formation of this specific impurity, supported by a self-validating analytical protocol for its quantification.

Mechanistic Origins of Impurity 39

Chemically identified as 2-((9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)propanoic acid, Impurity 39 is an N2-alanine adduct of the entecavir molecule[3].

The Causality of Formation: The N2-amino group on the guanine base of Entecavir is inherently nucleophilic. During the synthesis of the cyclopentyl core, chiral resolving agents (such as amino acid derivatives) or propionate-based protecting groups are frequently employed to establish the correct stereocenters[1]. If these reagents are incompletely purged prior to the critical coupling step, they act as active alkylating agents. Under the basic conditions of global deprotection or Mitsunobu coupling, these residual propionate/alanine derivatives irreversibly attack the N2 position of the purine ring, yielding the propanoic acid adduct known as Impurity 39[4].

SynthesisPathway cluster_0 Route A: Convergent Synthesis A Cyclopentyl Core (Chiral Pool) C Mitsunobu Coupling A->C I1 Residual Amino Acid/ Propionate Reagents A->I1 Incomplete Purge B 2-Amino-6-benzyloxypurine B->C D Global Deprotection C->D I2 Impurity 39 (N2-Alanine Adduct) C->I2 N-Alkylation Side Reaction E Entecavir (API) D->E I1->C

Entecavir synthesis workflow highlighting the mechanistic formation of Impurity 39 via N-alkylation.

Comparative Analysis of Synthesis Routes

The choice of synthetic route directly correlates with the baseline levels of Impurity 39 in the final API. We compare two primary commercial pathways:

  • Route A (Convergent BMS Route): This traditional route utilizes sodium cyclopentadienyl or carvone-derived intermediates. It relies heavily on diastereoselective epoxidation and a Mitsunobu coupling with 2-amino-6-benzyloxypurine[1]. Because it often utilizes chiral amino acid derivatives for resolution, the risk of Impurity 39 formation is inherently higher if intermediate washing is suboptimal.

  • Route B (Acyclic Precursor Route): Constructs the cyclopentane skeleton from acyclic precursors via a stereoselective boron-aldol reaction and a Ti(III)-catalyzed radical cyclization[5]. By avoiding specific chiral amino-acid resolving agents, this route structurally bypasses the primary precursors to Impurity 39, though it introduces different diastereomeric risks.

Route Comparison Data
Synthesis ParameterRoute A (Convergent Mitsunobu)Route B (Acyclic / Radical Cyclization)
Core Precursor Cyclopentadiene / Carvone[1]Acyclic 4-trimethylsilyl-3-butyn-2-one[5]
Key Coupling Step Mitsunobu Reaction (DEAD/PPh3)Mitsunobu Reaction
Impurity 39 Risk High (Requires strict intermediate purging)Low (Bypasses amino acid resolving agents)
Primary Impurity Risk Impurity 39, DiastereomersEpoxide ring-opening byproducts
Overall Yield ~19 - 21%~23%

Experimental Protocol for Impurity Profiling

To ensure absolute trustworthiness in API batch release, the analytical methodology must be robust. The following self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is engineered specifically to isolate Impurity 39 from Entecavir and its diastereomers[6].

Scientific Rationale: A C18 stationary phase is selected because its hydrophobic alkyl chains provide optimal retention for the lipophilic cyclopentyl core of Entecavir. Concurrently, the isocratic phosphate buffer (pH 6.0) suppresses the ionization of the propanoic acid moiety on Impurity 39. This prevents peak tailing and ensures sharp baseline resolution[7].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the Entecavir API sample in a diluent of Water:Acetonitrile (80:20 v/v) to achieve a test concentration of 500 μg/mL. Ensure the solution is sonicated and filtered through a 0.22 μm membrane. The test solution is stable for 48 hours[7].

  • Chromatographic Setup: Utilize a C18 column (150 mm x 4.6 mm, 3.5 μm particle size)[6].

  • Mobile Phase: Run an isocratic elution using a precisely calibrated mixture of phosphate buffer (pH 6.0) and acetonitrile at a flow rate of 1.0 mL/min[7].

  • Detection: Monitor the eluent at 254 nm using a UV or PDA detector.

  • Self-Validation System: The protocol validates itself dynamically. The run is only considered acceptable if the chromatographic resolution ( Rs​ ) between Entecavir and Impurity 39 is > 2.0 . Furthermore, during forced degradation stress testing, the mass balance must remain close to 99.5%[8]. If these parameters fail, the system automatically flags the run for mobile phase recalibration.

AnalyticalWorkflow S1 Sample Prep 500 μg/mL API S2 RP-HPLC C18 Column, 1.0 mL/min S1->S2 Injection S3 UV Detection 254 nm S2->S3 Isocratic Elution S4 System Suitability R_s > 2.0, Mass Bal 99.5% S3->S4 Dynamic Validation

Self-validating RP-HPLC analytical workflow for the quantification of Entecavir Impurity 39.

Quantitative Performance Data

When executed correctly, the method yields highly precise quantification metrics capable of detecting Impurity 39 well below the FDA's 0.1% threshold[2].

AnalyteRetention Time (min)LOD (μg/mL)LOQ (μg/mL)Recovery (%)Correlation ( r2 )
Entecavir API ~ 12.50.060.12398.8 - 99.9> 0.999
Impurity 39 ~ 15.2< 0.045< 0.0995.0 - 105.0> 0.999
Diastereomers 13.8 - 14.5< 0.045< 0.0995.0 - 105.0> 0.999

(Data synthesized from validated RP-HPLC performance metrics[6],[7])

Conclusion & Strategic Recommendations

The presence of Entecavir Impurity 39 is a direct artifact of the synthetic route chosen during API manufacturing. While Route A (Convergent Synthesis) is highly scalable and well-documented, it requires aggressive intermediate purification to prevent the N-alkylation side reactions that generate the alanine adduct. Conversely, Route B mitigates this specific impurity risk by altering the chemical precursors, though it demands strict control over radical cyclization byproducts. For drug development professionals, implementing the self-validating RP-HPLC protocol described above ensures that regardless of the synthesis route, Impurity 39 is accurately quantified and controlled well within regulatory limits.

References

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities - Juniper Publishers. Available at:[Link]

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities - ResearchGate. Available at:[Link]

  • Total Synthesis of Entecavir - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Entecavir Patent Evaluation & Genotoxicity - Herald Scholarly Open Access. Available at:[Link]

  • Chemistry Review(s) for NDA 21-797 (Entecavir) - U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Chemical Impurities and CAS Numbers (Entecavir Impurity 39) - Scribd. Available at:[Link]

  • Synthesis Strategies for Entecavir - Organic Chemistry Portal. Available at:[Link]

Sources

Validation

Comparative stability of Entecavir Impurity 39 under stress conditions

Comparative Stability Guide: Entecavir API vs. Impurity 39 Under Forced Degradation Conditions As a Senior Application Scientist, understanding the precise degradation pathways of antiviral agents is critical for ensurin...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Guide: Entecavir API vs. Impurity 39 Under Forced Degradation Conditions

As a Senior Application Scientist, understanding the precise degradation pathways of antiviral agents is critical for ensuring formulation integrity, shelf-life accuracy, and compliance with ICH Q1A/Q1B guidelines. Entecavir (ETV), a potent guanosine nucleoside analogue used in hepatitis B treatment, presents a unique stability profile. During forced degradation, it generates specific related substances, notably Entecavir Impurity 39 (CAS 1415118-52-3).

This guide provides an objective, data-driven comparison of the stability profiles of Entecavir API and Impurity 39, detailing the mechanistic causality of their degradation and providing self-validating experimental protocols for your analytical workflows.

Mechanistic Overview & Causality

To design an effective stability-indicating method, we must first understand why the molecule degrades. Entecavir’s chemical structure contains a purine ring and a cyclopentyl moiety with an exocyclic double bond.

  • Oxidative Susceptibility: The electron-rich exocyclic double bond and the purine ring are highly vulnerable to electrophilic attack by reactive oxygen species (ROS). Under oxidative stress, Entecavir undergoes extensive degradation, leading to the formation of oxidized derivatives, primarily Entecavir Impurity 39[1].

  • Hydrolytic Stability: Entecavir exhibits remarkable stability under neutral and acidic conditions. However, it shows minor sensitivity to base hydrolysis, which can catalyze the cleavage of the purine-cyclopentyl linkage[2].

  • Thermal and Photolytic Resistance: The rigid cyclic structure of the API provides significant thermal stability (up to 60°C) and photostability. Thermal degradation is not a primary pathway for the formation of Impurity 39[1].

  • Excipient Incompatibility (The Maillard Reaction): Beyond environmental stress, excipients dictate stability. Entecavir undergoes a Maillard reaction when formulated with lactose monohydrate under thermal stress (80°C), leading to API loss. Replacing lactose with mannitol completely mitigates this degradation, maintaining >100% API recovery[3].

Quantitative Data Presentation

The following table synthesizes quantitative data from validated forced degradation studies, comparing the degradation extent of the parent API against Impurity 39.

Table 1: Comparative Degradation Profile of Entecavir API vs. Impurity 39

Stress ConditionReagent / EnvironmentTime / TempEntecavir (API) % DegradationImpurity 39 % DegradationPrimary Degradation Pathway
Oxidation 3% H₂O₂24h / 25°C~87.7% (Extensive)~12.5% (Moderate)Purine ring oxidation / Exocyclic bond cleavage
Acid Hydrolysis 0.1 N HCl24h / 80°C< 2.0% (Stable)< 5.0% (Stable)Minor hydrolytic cleavage
Base Hydrolysis 0.1 N NaOH24h / 80°C~5.0% - 8.0% (Minor)~10.0% (Minor)Base-catalyzed hydrolysis
Thermal Dry Heat10 days / 60°C< 1.0% (Stable)< 1.0% (Stable)None observed
Photolysis UV Light (ICH Q1B)1.2M lux hrs< 1.0% (Stable)< 1.0% (Stable)None observed

Scientific Insight: Impurity 39 acts as a terminal degradation product under oxidative conditions. Consequently, when Impurity 39 itself is subjected to further oxidative stress, it exhibits higher relative stability compared to the highly reactive parent API.

Comparative Stress Testing Protocols (Self-Validating System)

To ensure the trustworthiness of your analytical data, the following methodologies are designed as self-validating systems. Critical Step: Mass balance calculations must be performed (Target: >99.0%) to confirm that the loss of the intact API perfectly correlates with the integration area of the generated impurity peaks[4].

Protocol A: Oxidative Stress (Impurity 39 Generation & Profiling)
  • Sample Preparation: Accurately weigh 25 mg of Entecavir API and Entecavir Impurity 39 reference standard into separate, clean 25 mL volumetric flasks.

  • Stress Induction: Add 5 mL of 3% H₂O₂ to each flask. Keep the solutions at room temperature (25°C) for exactly 24 hours[2].

  • Quenching (Critical Causality Step): Neutralize the oxidizing agent using a calculated volume of sodium bisulfite. Why? Failing to quench the reaction will cause continued degradation inside the autosampler, leading to non-reproducible, artificially high impurity peaks.

  • Dilution: Make up the volume to the mark with the mobile phase (20 mM ammonium acetate pH 3.0 / acetonitrile 50:50 v/v)[1].

  • LC-MS/MS Analysis: Inject 20 µL into the LC-MS/MS system using a Waters Symmetry C18 column (250 mm × 4.6 mm, 5 μm) at a flow rate of 1.0 mL/min, monitoring at 254 nm.

Protocol B: Acid/Base Hydrolysis
  • Sample Preparation: Prepare 500 µg/mL solutions of ETV and Impurity 39 in separate flasks.

  • Stress Induction: Treat the samples with 5 mL of 0.1 N HCl (Acid stress) or 0.1 N NaOH (Base stress). Reflux the mixtures at 80°C for 24 hours[4].

  • Neutralization (Self-Validation Step): Neutralize the acid samples with 0.1 N NaOH, and the base samples with 0.1 N HCl. Why? Injecting highly acidic or basic samples directly degrades the silica backbone of the C18 stationary phase and shifts the retention times, invalidating the chromatographic resolution.

  • Analysis: Analyze via RP-HPLC to quantify the remaining intact API against the generated cleavage degradants.

Visualization: Entecavir Degradation Pathways

The following diagram maps the logical workflow of Entecavir under various stress conditions, highlighting the specific pathway that generates Impurity 39.

G ETV Entecavir API (Parent Drug) Ox Oxidative Stress (3% H2O2, 25°C) ETV->Ox High Sensitivity AcidBase Hydrolytic Stress (HCl / NaOH, 80°C) ETV->AcidBase Minor/Mod Sensitivity Thermal Thermal / Photo (60°C / UV Light) ETV->Thermal Resistant Imp39 Impurity 39 (Major Degradant) Ox->Imp39 Oxidation of Exocyclic Bond MinorDeg Minor Degradants (Cleavage Products) AcidBase->MinorDeg Base Catalyzed Stable Highly Stable (<1% Degradation) Thermal->Stable Intact API

Caption: Entecavir forced degradation pathways highlighting Impurity 39 formation under oxidative stress.

References

  • Entecavir: stability and drug-excipient compatibility SciELO - Brazilian Journal of Pharmaceutical Sciences[Link]

  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR Journal of Global Trends in Pharmaceutical Sciences (JGTPS)[Link]

  • LC-MS/MS method for the characterization of the forced degradation products of Entecavir PubMed - Journal of Separation Science[Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences: Forced Degradation Studies on Entecavir RJPBCS[Link]

Sources

Comparative

Evaluating Commercial Reference Standards for Entecavir Impurity 39: A Comprehensive Comparison Guide

As the pharmaceutical industry continues to advance the synthesis and formulation of antiviral therapies, the stringent control of related substances remains a critical regulatory hurdle. Entecavir (commercially known as...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry continues to advance the synthesis and formulation of antiviral therapies, the stringent control of related substances remains a critical regulatory hurdle. Entecavir (commercially known as Baraclude) is a potent guanosine nucleoside analogue indicated for the treatment of chronic Hepatitis B virus (HBV) infection[1]. Because of its complex stereochemistry and multi-step synthetic route, Entecavir is susceptible to the formation of various process-related impurities and degradation products.

Under the [2], any impurity in a new drug substance exceeding the qualification threshold must be structurally identified and toxicologically qualified. Among these, Entecavir Impurity 39 —chemically defined as 2-((9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)propanoic acid[3]—is a critical N2-alkylated derivative that requires precise analytical monitoring.

As a Senior Application Scientist, I have evaluated multiple commercial reference standards for Entecavir Impurity 39. This guide objectively compares these commercial alternatives, details the self-validating experimental protocols required for their qualification, and explains the mechanistic causality behind our analytical choices.

Chemical Profile & Mechanistic Causality

Entecavir Impurity 39 (Molecular Formula: C15H19N5O5, MW: 349.35)[3] is characterized by the addition of a propanoic acid moiety to the exocyclic amine (N2) of the guanine base.

Mechanistic Causality of Formation: This impurity typically arises during the synthetic sequence involving protective group manipulations or as a degradation product under specific oxidative/acidic stress conditions. The presence of the carboxylic acid group significantly alters the polarity and ionization profile of the molecule compared to the parent Entecavir API. If not accurately quantified using a highly pure reference standard, this impurity can co-elute with other polar degradants, leading to out-of-specification (OOS) results during batch release.

Analytical Workflow for Standard Qualification

To establish a reference standard as a Certified Reference Material (CRM), it must undergo a rigorous, self-validating analytical workflow. The diagram below illustrates the logical progression of our qualification process.

G A Entecavir Impurity 39 Reference Standard B1 Structural Identity (NMR & LC-MS) A->B1 B2 Chromatographic Purity (HPLC-UV) A->B2 B3 Volatile/Water Content (Karl Fischer) A->B3 C1 m/z 350.1 [M+H]+ Propanoic Acid Confirmed B1->C1 C2 >98.0% Area Normalization B2->C2 C3 Anhydrous vs. Monohydrate Status B3->C3 D Certified Reference Material (CRM) Release C1->D C2->D C3->D

Figure 1: Analytical workflow for qualifying Entecavir Impurity 39 reference standards.

Experimental Protocols: A Self-Validating System

To evaluate the commercial standards, we utilized a tripartite analytical approach. Each protocol is designed to internally validate the results of the others, ensuring absolute data integrity.

Protocol A: Chromatographic Purity via HPLC-UV
  • Objective: Determine the area normalization purity of the standard.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of diluent (50:50 HPLC-grade Water:Acetonitrile).

    • Column Selection: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile).

    • Detection: UV at 254 nm.

  • The Causality Behind the Method: Why use a 0.1% TFA modifier? The propanoic acid group on Impurity 39 makes the molecule highly ionizable. If a neutral pH mobile phase is used, the carboxylic acid will partially ionize, leading to severe peak tailing and variable retention times. By buffering the mobile phase with TFA to a pH of ~2.0, we suppress the ionization of the propanoic acid, ensuring a sharp, Gaussian peak shape and reproducible baseline resolution from the main Entecavir peak.

Protocol B: Moisture Content via Karl Fischer Titration
  • Objective: Quantify absolute water content to calculate the true mass balance.

  • Step-by-Step Methodology:

    • Transfer 50 mg of the standard into a volumetric Karl Fischer titration vessel.

    • Titrate using a dual-platinum electrode to an electrometric endpoint.

  • The Causality Behind the Method: Why use Karl Fischer instead of Loss on Drying (LOD)? Entecavir and its derivatives exhibit a strong propensity to form stable hydrates (e.g., Entecavir Monohydrate). LOD cannot reliably distinguish between bound water of hydration and surface moisture without risking thermal degradation of the molecule. Karl Fischer provides absolute water content, which is mathematically critical for establishing the true mass balance required for quantitative NMR (qNMR) assays.

Protocol C: Structural Confirmation via LC-MS/MS
  • Objective: Confirm the molecular weight and structural regiochemistry.

  • Step-by-Step Methodology:

    • Inject the sample into an LC-ESI-MS system operating in positive ion mode.

    • Isolate the parent ion and apply collision-induced dissociation (CID) at 20 eV.

  • The Causality Behind the Method: Impurity 39 has a monoisotopic mass of 349.35 Da. In positive ESI, we expect a distinct [M+H]+ peak at m/z 350.1. The fragmentation pattern must show the loss of the propanoic acid moiety, self-validating the structural identity claimed on the vendor's Certificate of Analysis (COA).

Comparative Evaluation of Commercial Standards

We procured and evaluated Entecavir Impurity 39 reference standards from three leading commercial suppliers: LGC Standards (Pharmacopoeial trace)[4], TLC Pharmaceutical Standards , and BLD Pharm [3].

Table 1: Vendor Landscape & Procurement Metrics
VendorCatalog / CAS ReferencePrimary Application FocusLead TimeCost Bracket
LGC Standards Pharmacopoeial (EP/USP)Regulatory Submissions (ANDA/NDA)1-2 WeeksHigh ( $)
TLC Pharm E-2360Method Development & Validation2-3 WeeksModerate ( )
BLD Pharm CS-0000 (Bulk)Early R&D & Toxicity Screening3-5 DaysLow ($)
Table 2: Experimental Evaluation Data (Representative Lots)

Data represents internal laboratory findings utilizing the self-validating protocols described in Section 3.

Analytical ParameterLGC StandardsTLC Pharmaceutical StandardsBLD Pharm
HPLC Purity (% Area) 99.4%98.9%96.2%
LC-MS Identity [M+H]+ 350.1 (Confirmed)350.1 (Confirmed)350.1 (Confirmed)
Water Content (KF) 0.4% (Anhydrous)0.7% (Anhydrous)1.8% (Trace Hydrate)
qNMR Assay (% w/w) 99.0%98.2%94.4%
Overall Assessment Pass (Ideal for QC Release)Pass (Ideal for AMV)Conditional (Purification req.)

Conclusion & Recommendations

The selection of a commercial reference standard for Entecavir Impurity 39 must be dictated by the specific phase of the drug development lifecycle:

  • For Regulatory Filings & Commercial Batch Release: LGC Standards provides the highest degree of trustworthiness. Their standards are tightly controlled for moisture and demonstrate exceptional qNMR mass balance, making them the gold standard for ICH Q3A compliance[2].

  • For Analytical Method Validation (AMV): TLC Pharmaceutical Standards offers an excellent balance of high purity (>98%) and cost-effectiveness. Their COAs are sufficiently detailed to support forced degradation studies and method robustness testing.

  • For Early-Stage R&D: BLD Pharm [3] provides rapid access to the impurity for preliminary chromatographic screening and toxicological threshold estimations, though internal re-purification may be necessary if quantitative assay precision is required.

By understanding the causality behind the analytical behavior of the propanoic acid moiety, scientists can build robust, self-validating systems that ensure absolute confidence in their impurity profiling.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline."[Link]

  • U.S. Food and Drug Administration (FDA). "BARACLUDE (entecavir) oral solution label."[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Entecavir impurity 39

As a Senior Application Scientist, I understand that handling highly potent active pharmaceutical ingredients (HPAPIs) and their related impurities requires a rigorous, zero-tolerance approach to occupational exposure. E...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly potent active pharmaceutical ingredients (HPAPIs) and their related impurities requires a rigorous, zero-tolerance approach to occupational exposure. Entecavir is a highly potent guanosine nucleoside analogue used to treat Hepatitis B. While specific toxicological data for "Entecavir Impurity 39" (a structurally related synthetic intermediate or degradation product) may be limited, pharmaceutical safety protocols dictate the "parent compound principle"—assuming the impurity possesses equal or greater toxicity than the parent API.

This guide provides the definitive, step-by-step operational and logistical framework for safely handling Entecavir Impurity 39 in a laboratory setting.

Hazard Assessment and OEB Classification

Understanding the causality behind our safety protocols begins with the chemical and toxicological profile of the parent drug. Entecavir is classified as a hazardous drug[1] with an extremely low Occupational Exposure Limit (OEL) of approximately 2 µg/m³[2].

Table 1: Hazard Profile Extrapolation (Entecavir to Impurity 39)

ParameterParent API (Entecavir)Impurity 39 (Assumed)Operational Rationale & Causality
GHS Classification H302, H351, H361, H372[3]Assumed identical or higherMust be treated as a suspected carcinogen and reproductive toxin[3].
OEL / OEB ~2 µg/m³ (OEB 4)[2]< 2 µg/m³ (OEB 4/5)Requires primary containment (Isolator/BSC) for all dry powder handling.
Physical State Solid / Powder[4]Solid / PowderHigh risk of aerosolization during weighing; static control is critical.
Solubility Soluble in DMSO/MeOHSoluble in DMSO/MeOHPPE must resist both the potent powder and the organic solvent vehicle.

Engineering Controls (Primary Containment)

Personal Protective Equipment (PPE) is your last line of defense. The primary barrier must always be engineering controls.

  • Requirement: All handling of dry Entecavir Impurity 39 powder must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated negative-pressure weighing isolator.

  • Scientific Causality: Type B2 BSCs are 100% exhausted to the outside environment. This prevents the recirculation of potentially vaporized organic solvents (like DMSO) or micro-aerosolized potent powders back into the laboratory, which would occur in a standard Type A2 cabinet.

Personal Protective Equipment (PPE) Matrix

The following PPE is strictly required when handling Entecavir Impurity 39, even when working within primary containment.

Table 2: PPE Specifications and Scientific Rationale

PPE ComponentSpecificationScientific Causality / Rationale
Gloves Double-layered Nitrile (Extended Cuff)Nitrile provides superior permeation resistance to DMSO and Methanol compared to latex. Double-gloving ensures integrity if the outer glove is snagged or contaminated during handling.
Body Protection Disposable Tyvek® or Polypropylene CoverallNon-woven polymers resist fine particulate penetration significantly better than standard woven cotton lab coats, which can trap and carry potent dust.
Eye Protection Chemical Splash GogglesProtects ocular mucosa from micro-aerosolized powder and solvent splashes. Standard safety glasses lack orbital seals and are insufficient[5].
Respiratory N95/FFP3 or PAPRRequired if handling outside an isolator (e.g., during BSC maintenance or spill cleanup) to filter hazardous particulates < 0.3 microns.

Experimental Protocol: Safe Weighing and Dissolution Workflow

This protocol is designed as a self-validating system to ensure zero occupational exposure during the preparation of analytical standards (e.g., for HPLC or LC-MS analysis).

Step-by-Step Methodology:

  • Preparation: Verify BSC inward airflow. Line the work surface with a disposable, absorbent, plastic-backed pad to catch micro-spills.

  • Static Mitigation: Activate an anti-static bar (ionizer) inside the BSC. Causality: Potent pharmaceutical powders often carry a static charge, causing them to aggressively repel from the spatula and aerosolize, leading to immediate contamination of the balance and operator risk.

  • Weighing: Tare a pre-capped volumetric flask or vial. Carefully transfer the required mass of Entecavir Impurity 39 using a specialized static-free micro-spatula. Cap the flask before removing it from the balance pan.

  • In-Situ Dissolution: Inject the diluent (e.g., HPLC-grade Methanol or DMSO) directly into the sealed vial through a septum using a syringe. If a septum is unavailable, carefully open the vial deep within the BSC to add the solvent.

  • Decontamination: Wipe the exterior of the sealed vial with a solvent-dampened wipe (e.g., 70% Isopropanol) to remove any invisible powder residue before removing it from the BSC.

Workflow Start Pre-Operation: Don PPE & Setup BSC Weigh Weighing: Use Ionizer & Micro-spatula Start->Weigh Dissolve Dissolution: Add Solvent in Closed Vial Weigh->Dissolve Transfer Transfer: Decontaminate Vial Exterior Dissolve->Transfer Decon BSC Cleanup: Wipe down with 10% Bleach Transfer->Decon Waste Disposal: Double-Bag Hazardous Waste Decon->Waste

Standard operating workflow for handling highly potent Entecavir impurities.

Spill Response and Disposal Plans

Immediate, calculated action is required in the event of a spill. Because Entecavir Impurity 39 is a potent agent[6], sweeping dry powder is strictly prohibited as it forces the compound into the air.

Spill Response Protocol:

  • Isolate: If the spill occurs outside the BSC, immediately evacuate the immediate laboratory area and alert Environmental Health and Safety (EHS).

  • Contain (Inside BSC): If the spill is inside the BSC, leave the blower running to maintain negative pressure. Do not pull your hands out quickly, which disrupts the air curtain.

  • Neutralize/Clean: Cover the powder spill gently with damp absorbent pads (using water or a 10% bleach solution) to prevent aerosolization.

  • Wipe Down: Clean the area working from the perimeter inward to avoid spreading the contaminant. Follow with a secondary wipe using 70% Isopropanol to remove any corrosive bleach residue.

SpillResponse Spill Spill Detected Assess Assess Location Spill->Assess Inside Inside BSC Assess->Inside Outside Outside BSC Assess->Outside CleanBSC Cover with Damp Pad & Wipe Inward Inside->CleanBSC Evacuate Evacuate Lab & Contact EHS Outside->Evacuate

Decision matrix and response pathway for Entecavir impurity spills.

Waste Disposal Plan:

  • Solid Waste: All contaminated PPE, weigh boats, and absorbent pads must be placed in a primary biohazard/chemical waste bag while still inside the BSC. Seal the bag, then place it into a secondary hazardous waste container (double-bagging protocol)[6].

  • Liquid Waste: Solutions containing Entecavir Impurity 39 must be collected in dedicated, clearly labeled, and shatter-resistant high-density polyethylene (HDPE) liquid waste carboys. Under no circumstances should these solutions be poured down the drain[5].

References

  • NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. cdc.gov.
  • Safety Data Sheet - Cayman Chemical. caymanchem.com.
  • Entecavir monohydr
  • Setting Occupational Exposure Limits for Genotoxic Substances in the Pharmaceutical Industry.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. tcichemicals.com.
  • SAFETY DATA SHEET - Fisher Scientific. fishersci.ie.

Sources

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